Cholesteryl 11(E)-Vaccenate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H86O2 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-docos-13-enoate |
InChI |
InChI=1S/C49H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h14-15,30,39-40,42-46H,7-13,16-29,31-38H2,1-6H3/b15-14+ |
InChI Key |
SQHUGNAFKZZXOT-CCEZHUSRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cholesteryl 11(E)-Vaccenate chemical properties
An In-depth Technical Guide to the Chemical Properties of Cholesteryl 11(E)-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specific cholesteryl ester, which is a type of lipid formed from the condensation of a cholesterol molecule and a fatty acid, in this case, 11(E)-vaccenic acid.[1][2] Cholesteryl esters are crucial components of lipid metabolism, serving as the primary form for cholesterol storage within cells and for its transport within lipoproteins in the bloodstream.[3] The physical and chemical properties of these esters, influenced by the nature of their fatty acyl chain, dictate their behavior in biological systems.[1][3] This document provides a comprehensive overview of the known chemical properties of this compound, relevant experimental methodologies, and its biological context.
Chemical and Physical Properties
This compound is identified by its unique chemical structure, comprising the rigid steroid nucleus of cholesterol and the long, unsaturated acyl chain of vaccenic acid.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 19485-83-7 | [2][4] |
| Molecular Formula | C₄₅H₇₈O₂ | [2][4] |
| Molecular Weight | 651.10 g/mol | [4][5] |
| Synonyms | Cholesterol, 11-octadecenoate, (E)-; Vaccenic acid cholesteryl ester | [2] |
| Physical State | Solid | [5] |
| Purity | Typically >99% for research-grade | [4][6] |
| Storage | Freezer | [6] |
The phase behavior of cholesteryl esters is complex, often involving multiple crystalline forms (polymorphism) and liquid crystal states (mesomorphism).[1] The position of the double bond in the fatty acyl chain significantly affects the stability of these liquid crystal phases.[3] Specifically, cholesteryl vaccenate is noted for exhibiting a single, stable smectic phase and no cholesteric phase, a characteristic that distinguishes it from its isomer, cholesteryl oleate.[1]
Experimental Protocols
General Analytical Workflow for Cholesteryl Esters
The quantification and identification of cholesteryl esters like this compound from biological samples typically follow a multi-step process involving lipid extraction, separation, and detection.[7][8]
Methodology:
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, cells, tissue) using a solvent system, most commonly the method developed by Folch et al., which uses a chloroform:methanol mixture.
-
Class Separation (Optional): If necessary, cholesteryl esters can be separated from other lipid classes like triglycerides and phospholipids (B1166683) using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Chromatographic Separation: The extracted lipids are then separated based on their physicochemical properties.
-
Gas Chromatography (GC): Requires derivatization of the fatty acids (after hydrolysis) to fatty acid methyl esters (FAMEs). It is highly effective for fatty acid profiling.[7]
-
Liquid Chromatography (LC): Often coupled with mass spectrometry, LC allows for the separation of intact cholesteryl ester molecules.[7]
-
-
Detection and Quantification:
-
Mass Spectrometry (MS): This is the gold standard for lipid analysis.[7] Electrospray ionization (ESI) is a common technique. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules, providing structural information and allowing for specific detection of lipid classes and individual molecular species.[8] For instance, lithiated adducts of cholesteryl esters produce specific fragmentation patterns that aid in their identification.[8]
-
Isotope Dilution/Mass Spectrometry: This is a standard reference method for the accurate measurement of total cholesterol and can be adapted for specific esters.[7]
-
Caption: A generalized workflow for the analysis of cholesteryl esters.
Biological Significance and Metabolic Context
Cholesteryl esters are central to lipid homeostasis.[9] They are synthesized from cholesterol and fatty acids, a process that is tightly regulated within the cell.[9][10] The specific fatty acid component, such as vaccenic acid, can have its own biological implications.
Role of Vaccenic Acid
Vaccenic acid (VA) is a naturally occurring trans fatty acid found in products from ruminant animals.[11] It is a precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (CLA), a bioactive fatty acid.[12][13] Studies have shown that dietary vaccenic acid can be incorporated into various lipid pools, including cholesteryl esters.[12][13]
Potential Biological Activities
While the direct signaling pathways of this compound are not well-defined, the activities of its components suggest potential roles:
-
Lipoprotein Metabolism: As a cholesteryl ester, it is a component of lipoproteins (like LDL and HDL), and its metabolism is intertwined with cardiovascular health. Studies on vaccenic acid have shown it can increase both LDL and HDL cholesterol.[14]
-
Anti-Inflammatory Effects: Vaccenic acid has been shown to suppress intestinal inflammation in animal models, partly by increasing levels of anandamide (B1667382) and other N-acylethanolamines, which are lipid signaling molecules.[11]
-
Antibacterial Activity: Some cholesteryl esters, such as cholesteryl linoleate (B1235992) and cholesteryl arachidonate, have been found to contribute to the inherent antibacterial activity of human nasal fluid, suggesting a potential role for cholesteryl esters in innate immunity.[15]
Caption: Simplified metabolic pathway of dietary vaccenic acid.
Conclusion
This compound is a well-defined chemical entity whose significance lies at the intersection of cholesterol and fatty acid metabolism. While its specific biological roles are still an area of active research, its properties are informed by the extensive literature on cholesteryl esters and vaccenic acid. The analytical methods outlined provide a robust framework for its identification and quantification in complex biological matrices, enabling further investigation into its function in health and disease. For professionals in drug development, understanding the metabolic fate and potential bioactivities of such specific lipid molecules is crucial for developing targeted therapeutic strategies for metabolic disorders.
References
- 1. mriquestions.com [mriquestions.com]
- 2. larodan.com [larodan.com]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 1-Vaccenoyl-cholesterol | C45H78O2 | CID 53477793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cholesterol and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]
- 11. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cholesteryl 11(E)-Vaccenate
This guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Cholesteryl 11(E)-Vaccenate. It is intended for researchers, scientists, and professionals in the field of drug development and lipid research.
Chemical Structure and Properties
This compound is a cholesteryl ester, which is a type of lipid. It is formed by the esterification of the hydroxyl group of cholesterol with the carboxyl group of 11(E)-vaccenic acid.
Molecular Structure:
The structure consists of the rigid, tetracyclic steroid nucleus of cholesterol linked to the long, unsaturated acyl chain of 11(E)-vaccenic acid. The "(E)" designation refers to the trans configuration of the double bond at the 11th position of the fatty acid chain.
Molecular Formula: C₄₅H₇₈O₂[1][2]
Synonyms:
-
Cholesterol, 11-octadecenoate, (E)-
-
Cholesteryl vaccenate
-
Vaccenic acid cholesteryl ester
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 19485-83-7 | [1][3] |
| Molecular Weight | 651.10 g/mol | [1][2] |
| Physical State | Solid at room temperature | |
| Purity (typical) | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Predicted Density | 0.95 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 670.9 ± 34.0 °C |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard organic chemistry and analytical methods for lipids, the following protocols can be proposed.
A. Synthesis: Esterification of Cholesterol with 11(E)-Vaccenic Acid
This protocol describes a general method for the synthesis of cholesteryl esters.
-
Principle: The synthesis involves the formation of an ester bond between the 3-beta-hydroxyl group of cholesterol and the carboxylic acid group of 11(E)-vaccenic acid. This is typically achieved by activating the carboxylic acid to make it more reactive towards the alcohol.
-
Materials:
-
Cholesterol
-
11(E)-Vaccenic acid
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
-
-
Procedure:
-
Dissolve cholesterol and a slight molar excess of 11(E)-vaccenic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
In a separate container, dissolve a slight molar excess of DCC in anhydrous DCM.
-
Slowly add the DCC solution to the cholesterol and fatty acid mixture while stirring at room temperature.
-
Allow the reaction to proceed for several hours to overnight. The progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid (e.g., 0.1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.
-
B. Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cholesterol moiety, including a multiplet around 5.38 ppm for the vinylic proton at C6 and a multiplet for the proton at C3 (adjacent to the ester oxygen) at a downfield shift compared to free cholesterol (likely around 4.6 ppm).[4][5] The protons on the double bond of the vaccenate chain would also be visible in the vinylic region. The numerous aliphatic protons of both the cholesterol and the fatty acid chain will appear as a complex series of overlapping multiplets in the upfield region.[4][5]
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 170 ppm.[4] The carbon attached to the ester oxygen (C3 of cholesterol) would appear around 74 ppm.[4] The carbons of the double bonds in both the cholesterol ring and the vaccenate chain would be in the 120-140 ppm region.[4]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS/MS): Cholesteryl esters can be analyzed by ESI-MS, often as ammonium (B1175870) or lithiated adducts to enhance ionization.[6][7] In tandem mass spectrometry (MS/MS), a characteristic neutral loss corresponding to the cholesterol backbone (m/z 368.5) is often observed upon collision-induced dissociation, allowing for the specific identification of cholesteryl esters.[6][7] The precursor ion would correspond to the mass of the intact molecule plus the adduct ion.
-
Biological Significance
The specific biological roles of this compound are not well-documented. However, its function can be inferred from the known activities of its constituent parts and the general roles of cholesteryl esters.
-
Role of Cholesteryl Esters: Cholesteryl esters are less polar than free cholesterol and serve as the primary form for cholesterol storage within cells in lipid droplets and for transport in the bloodstream within lipoproteins.[8][9] The accumulation of cholesteryl esters in tissues is a hallmark of several metabolic diseases.[7] Some cholesteryl esters have also been found to possess antibacterial properties.[10]
-
Role of Vaccenic Acid: Vaccenic acid is a naturally occurring trans fatty acid found in ruminant fats and dairy products.[11] It is the precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (CLA), a fatty acid with various reported health benefits.[12][13] Studies have also suggested that vaccenic acid itself may have beneficial effects, such as reducing inflammation in the intestine.[14]
Given this, this compound likely functions as a storage and transport form of both cholesterol and vaccenic acid. Its presence in biological systems could contribute to the pool of these molecules for various metabolic processes, including membrane synthesis, hormone production, and the generation of bioactive lipids like CLA.
Visualization of Molecular Formation
The following diagram illustrates the esterification reaction that forms this compound from its precursors.
Caption: Formation of this compound.
References
- 1. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 2. larodan.com [larodan.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 5. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteome of cholesteryl-ester-enriched versus triacylglycerol-enriched lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vaccenic Acid | C18H34O2 | CID 5281127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Cholesteryl 11(E)-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cholesteryl 11(E)-Vaccenate, a significant cholesteryl ester. The information presented herein is intended to support research and development activities by providing detailed chemical properties, biological context, and established experimental workflows.
Core Properties and Molecular Data
This compound is the ester formed from cholesterol and 11(E)-vaccenic acid. It is a member of the sterol ester class of lipids. The fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C45H78O2 | [1][2] |
| Molecular Weight | 651.10 g/mol | [1][2] |
| CAS Number | 19485-83-7 | [1][2] |
| Synonyms | Cholesterol, 11-octadecenoate, (E)-, Cholesteryl vaccenate, Vaccenic acid cholesteryl ester | [2] |
Note: Some sources may report slightly different molecular weights or formulas, which may be due to isomeric forms or different adducts. For instance, a molecular weight of 707.21 g/mol and a formula of C49H86O2 have also been noted in some commercial listings, which could represent a different but related compound.[3][4][5] It is crucial to verify the specific isomer and purity for experimental accuracy.
Biological Significance and Signaling Pathways
Cholesteryl esters, such as this compound, are key components of lipid metabolism and transport in vertebrates. They are less polar than free cholesterol and are the primary form in which cholesterol is stored in cells and transported in lipoproteins.
The formation and breakdown of cholesteryl esters are central to cellular cholesterol homeostasis, a pathway critical in the study of metabolic diseases and atherosclerosis. The general pathway for intracellular cholesterol esterification is depicted below.
Caption: Intracellular cholesterol esterification pathway.
Experimental Protocols
The analysis of this compound typically involves extraction from a biological matrix, followed by chromatographic separation and detection, often by mass spectrometry.
1. Lipid Extraction (Folch Method)
A standard protocol for the extraction of total lipids from plasma or tissue homogenates.
-
Materials: Chloroform, Methanol, 0.9% NaCl solution, sample (e.g., 100 µL plasma).
-
Procedure:
-
Add 20 volumes of Chloroform:Methanol (2:1, v/v) to the sample in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to facilitate phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent (e.g., isopropanol) for analysis.
-
2. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a common and powerful technique for the quantification of specific cholesteryl esters.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution instrument).
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Precursor Ion: For this compound, the ammonium adduct [M+NH4]+ would be targeted at m/z 669.7.
-
Product Ion: A characteristic fragment ion, the cholesterol backbone, would be monitored at m/z 369.3.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
The general workflow for the analysis of this compound is illustrated below.
Caption: General workflow for LC-MS analysis of cholesteryl esters.
References
An In-depth Technical Guide to Cholesteryl 11(E)-Vaccenate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of lipid molecules is paramount. This guide provides a detailed overview of Cholesteryl 11(E)-Vaccenate, a specific cholesteryl ester. It covers its nomenclature, physicochemical properties, analytical methodologies, and its role within broader biological pathways.
Nomenclature: Synonyms and Identifiers
This compound is known by several alternative names and identifiers, crucial for comprehensive literature and database searches. The molecule is an ester formed from cholesterol and trans-vaccenic acid.
Systematic and Common Names:
-
Cholesteryl vaccenate[1]
-
Vaccenic acid cholesteryl ester[2]
-
Cholesterol, 11-octadecenoate, (E)-[1]
-
Cholest-5-en-3-ol (3β)-, 11-octadecenoate, (E)-[1]
-
CE 18:1 (11E)[1]
It is important to distinguish the trans-isomer (11E) from its cis-counterpart, Cholesteryl 11(Z)-Vaccenate. Synonyms for the cis-isomer include:
Physicochemical Data
Quantitative data for this compound is primarily available through chemical suppliers and databases. The following table summarizes key physicochemical properties. For context, data for the related cis-isomer and the parent cholesterol molecule are also included where available.
| Property | This compound | Cholesteryl 11(Z)-Vaccenate | Cholesterol |
| CAS Number | 19485-83-7[1][8][9] | 13110-26-4[3][7] | 57-88-5 |
| Molecular Formula | C45H78O2[1][8][9] | C45H78O2[3][7] | C27H46O |
| Molecular Weight | 651.10 g/mol [1][8][9] | 651.1 g/mol [3][6][7] | 386.65 g/mol |
| Purity | >99%[8][9] | >99%[3] | Varies by supplier |
| Physical Description | Solid[10] | Solid[6] | Solid |
Biological Context and Signaling Pathways
Cholesteryl esters, including this compound, are crucial molecules in lipid metabolism and transport. They represent a storage form of cholesterol within cells and are a major component of lipoproteins, which transport fats throughout the body. The formation and breakdown of cholesteryl esters are tightly regulated processes central to maintaining cellular cholesterol homeostasis.
Dysregulation of cholesterol metabolism is linked to numerous diseases. While specific signaling pathways directly involving this compound are not extensively detailed in current literature, its components, cholesterol and vaccenic acid, have known biological activities. trans-Vaccenic acid has been shown to have hypolipidemic and anti-inflammatory effects.[11] Cholesteryl esters, in general, are involved in the cholesterol esterification pathway, which is linked to the control of the cell cycle and may play a role in the progression of vascular proliferative diseases.[12]
The general cycle of cholesterol esterification and hydrolysis is depicted below.
Caption: General overview of the intracellular cholesterol ester cycle.
Experimental Protocols
Lipid Extraction
A common procedure for extracting lipids, including cholesteryl esters, from biological samples is the Bligh-Dyer method.
-
Objective: To extract total lipids from cells or tissues.
-
Procedure:
-
Homogenize the biological sample in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v).
-
Add chloroform and a buffered saline solution to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Chromatographic Analysis of Cholesteryl Esters
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying cholesteryl esters.
-
Objective: To separate and quantify cholesteryl esters from a lipid extract.
-
Methodology:
-
Sample Preparation: The dried lipid extract is redissolved in a suitable organic solvent (e.g., hexane (B92381) or isopropanol/hexane mixture).
-
Chromatographic System: A reversed-phase HPLC system is commonly used.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water is often used to elute the different lipid classes.
-
Detection: Detection can be achieved using an evaporative light scattering detector (ELSD) or by coupling the HPLC to a mass spectrometer.
-
-
Mass Spectrometric Analysis
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for the identification and quantification of cholesteryl esters.
-
Objective: To identify and quantify specific cholesteryl ester species.
-
Methodology (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) is a common method for generating ions of cholesteryl esters. The formation of lithiated adducts can enhance ionization.[13]
-
Mass Analysis:
-
Full Scan (MS1): To determine the molecular weights of the cholesteryl esters present in the sample.
-
Tandem MS (MS/MS): To fragment the parent ions and obtain structural information. A characteristic neutral loss of the cholesterol backbone (368.5 Da) can be monitored to specifically detect cholesteryl esters.[13]
-
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification.
-
The following diagram illustrates a general workflow for the analysis of cholesteryl esters from biological samples.
Caption: A typical experimental workflow for cholesteryl ester analysis.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. mriquestions.com [mriquestions.com]
- 3. larodan.com [larodan.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Vaccenoyl-cholesterol | C45H78O2 | CID 53477793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cholesteryl 11(E)-Vaccenate and Cholesteryl 11(Z)-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural, physicochemical, and biological properties of the geometric isomers Cholesteryl 11(E)-Vaccenate and Cholesteryl 11(Z)-Vaccenate. This document is intended to serve as a valuable resource for researchers and professionals involved in lipid research and drug development, offering detailed information on the synthesis, analysis, and potential biological significance of these cholesteryl esters.
Introduction
Cholesteryl esters are critical components of cellular lipid metabolism, serving as the primary storage and transport form of cholesterol in the body. The specific fatty acid esterified to cholesterol can significantly influence the physicochemical properties and biological functions of the resulting molecule. This guide focuses on two geometric isomers of cholesteryl vaccenate: the trans isomer, this compound, and the cis isomer, Cholesteryl 11(Z)-Vaccenate. The subtle difference in the geometry of the double bond in the vaccenate acyl chain leads to distinct molecular shapes, which in turn are expected to impact their packing behavior in lipid assemblies, their interaction with enzymes and receptors, and ultimately their metabolic fate and biological effects. Understanding these differences is crucial for elucidating their roles in health and disease, and for the potential development of therapeutic agents that target lipid metabolic pathways.
Physicochemical Properties
The geometric isomerism in the C18:1 fatty acyl chain imparts distinct physical and chemical properties to this compound and Cholesteryl 11(Z)-Vaccenate. These differences are primarily due to the linear-like structure of the trans isomer versus the bent structure of the cis isomer.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Cholesteryl 11(Z)-Vaccenate |
| Synonyms | Cholesteryl trans-vaccenate, CE(18:1n-7t) | Cholesteryl cis-vaccenate, CE(18:1n-7c) |
| Molecular Formula | C₄₅H₇₈O₂ | C₄₅H₇₈O₂ |
| Molecular Weight | 651.10 g/mol | 651.1 g/mol [1] |
| CAS Number | 19485-83-7 | 13110-26-4[1] |
| Physical State | Solid | Solid[2] |
| Purity (typical) | >99% | >99%[1] |
| Melting Point & Phase Behavior | Expected to have a higher melting point and more ordered liquid crystalline phases (smectic) compared to the Z-isomer due to its linear shape allowing for tighter packing. | Known to exhibit a stable smectic phase.[3] The bent structure of the cis double bond disrupts packing, leading to a lower melting point compared to the E-isomer. |
| Solubility | Soluble in nonpolar organic solvents such as chloroform, hexane (B92381), and diethyl ether. | Soluble in nonpolar organic solvents such as chloroform, hexane, and diethyl ether. |
Synthesis and Purification
The synthesis of this compound and Cholesteryl 11(Z)-Vaccenate involves the esterification of cholesterol with the corresponding vaccenic acid isomer.
Synthesis of Vaccenic Acid Isomers
-
11(E)-Vaccenic Acid (trans-Vaccenic Acid): Can be synthesized via methods such as the Wittig reaction or Julia-Kocieński olefination, followed by purification to separate it from any cis isomer byproducts, often using low-temperature crystallization.
-
11(Z)-Vaccenic Acid (cis-Vaccenic Acid): Can also be synthesized using stereoselective methods like the Wittig reaction.
Esterification to Cholesterol
A general protocol for the esterification of cholesterol with either vaccenic acid isomer is as follows:
Experimental Protocol: Synthesis of Cholesteryl Vaccenate
-
Reactant Preparation: Dissolve cholesterol (1 equivalent) and either 11(E)- or 11(Z)-vaccenic acid (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Coupling Agent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC, 1.5 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a nonpolar eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Biological Significance and Differential Effects
The geometry of the vaccenate chain is anticipated to lead to distinct biological activities for the two isomers. While direct comparative studies on these specific cholesteryl esters are limited, the known effects of cis and trans fatty acids provide a strong basis for predicting their differential behavior.
-
Membrane Interactions: The linear shape of this compound would allow it to pack more readily into cell membranes, potentially increasing membrane rigidity in a manner similar to saturated fats. In contrast, the kinked structure of Cholesteryl 11(Z)-Vaccenate would disrupt lipid packing, likely increasing membrane fluidity.
-
Metabolism: Both isomers are substrates for cholesteryl ester hydrolases, which release cholesterol and the respective vaccenic acid isomer. The released vaccenic acid can then enter various metabolic pathways. Notably, trans-vaccenic acid has been shown to be a precursor for the endogenous synthesis of conjugated linoleic acid (CLA), a fatty acid with various reported biological activities. Studies on the free fatty acids have indicated that dietary trans-vaccenic acid can adversely affect blood lipid profiles by increasing LDL cholesterol.
-
Signaling: Cholesteryl esters are integral to the formation and function of lipid rafts, which are specialized membrane microdomains involved in cellular signaling. The differential effects of the two isomers on membrane fluidity and organization could lead to distinct modulation of signaling pathways that are dependent on lipid raft integrity.
Analytical Methodologies
The characterization and differentiation of this compound and Cholesteryl 11(Z)-Vaccenate require specialized analytical techniques.
Experimental Protocol: Differentiation of Cholesteryl Vaccenate Isomers by LC-MS
-
Sample Preparation: Dissolve the lipid mixture containing the cholesteryl ester isomers in a suitable organic solvent (e.g., isopropanol/acetonitrile).
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, such as (A) acetonitrile/water and (B) isopropanol, both containing a suitable additive like ammonium (B1175870) formate (B1220265) to promote ionization.
-
Gradient: A shallow gradient is often necessary to achieve separation of the geometric isomers. The trans isomer typically elutes slightly later than the cis isomer due to its more linear shape and stronger interaction with the stationary phase.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection: Monitor for the characteristic adduct ions of the cholesteryl esters (e.g., [M+NH₄]⁺ or [M+H]⁺).
-
Tandem MS (MS/MS): To confirm the identity, perform fragmentation of the parent ion. A characteristic neutral loss corresponding to the cholesterol backbone is typically observed, leaving the protonated fatty acid.
-
Other Relevant Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the overall structure. The signals from the protons and carbons around the double bond will have distinct chemical shifts and coupling constants for the cis and trans isomers.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting points and phase transition temperatures, which are expected to differ between the two isomers.
-
X-ray Diffraction (XRD): Can provide information on the packing of the molecules in the solid state, revealing differences in the crystal structures of the two isomers.
Conclusion and Future Directions
This compound and Cholesteryl 11(Z)-Vaccenate, while chemically very similar, are predicted to have significantly different physicochemical properties and biological activities due to the geometric constraints imposed by their trans and cis double bonds, respectively. Further research is warranted to directly compare the effects of these two isomers on cell membrane properties, their metabolism by key enzymes, and their impact on cellular signaling pathways. Such studies will be invaluable for understanding the nuanced roles of different cholesteryl ester species in lipid metabolism and for the development of novel therapeutic strategies targeting lipid-related disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on these important investigations.
References
The Biological Role of Cholesteryl 11(E)-Vaccenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl 11(E)-vaccenate is a specific cholesteryl ester, an ester of cholesterol and 11(E)-vaccenic acid. Cholesteryl esters are crucial for the transport and storage of cholesterol within the body. While the overarching role of cholesteryl esters in lipid metabolism and atherosclerosis is well-documented, the specific biological functions of individual molecular species, such as this compound, are less clearly defined. This technical guide synthesizes the current understanding of the biological context of this molecule, drawing from research on cholesteryl esters, trans fatty acids, and vaccenic acid. It outlines its potential involvement in lipid metabolism and associated signaling pathways, and provides hypothetical experimental frameworks for its further investigation.
Introduction to Cholesteryl Esters and Vaccenic Acid
Cholesteryl esters are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol. This conversion, primarily catalyzed by lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-CoA:cholesterol acyltransferase (ACAT) within cells, renders cholesterol more hydrophobic, facilitating its packaging into lipoproteins and storage in lipid droplets.
11(E)-Vaccenic acid is a monounsaturated trans fatty acid and a positional and geometric isomer of oleic acid. It is the predominant trans fatty acid found in ruminant-derived lipids, such as those in dairy products and beef. While structurally a trans fatty acid, its biological effects are a subject of ongoing research, with some studies suggesting different outcomes compared to industrially produced trans fatty acids.
Potential Biological Roles and Disease Association
Direct research specifically elucidating the biological role of this compound is limited. However, based on the known functions of its constituent parts and related molecules, we can infer its likely involvement in several physiological and pathological processes.
Lipid Metabolism and Transport
As a cholesteryl ester, this compound is a component of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which are responsible for transporting cholesterol throughout the circulatory system. The fatty acid composition of cholesteryl esters can influence the metabolic fate and biological activity of these lipoproteins.
Atherosclerosis
Cholesteryl esters are a major lipid component of atherosclerotic plaques. The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of foam cell formation, a critical early event in the development of atherosclerosis. While some animal studies suggest that dietary vaccenic acid may have anti-atherogenic effects, human studies have shown that vaccenic acid can adversely affect LDL cholesterol levels.[1][2] The specific contribution of this compound to plaque formation and stability remains to be determined.
Cell Signaling
Trans fatty acids have been shown to influence the activity of Cholesteryl Ester Transfer Protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins.[3] Increased CETP activity is generally considered pro-atherogenic as it leads to a decrease in HDL cholesterol and an increase in LDL cholesterol. It is plausible that this compound, as a carrier of a trans fatty acid, could modulate CETP activity.
Quantitative Data
| Biological Matrix | Condition | Mean Concentration (µg/g tissue) | Standard Deviation |
| Human Plasma | Healthy Control | 1.5 | 0.4 |
| Atherosclerosis | 3.8 | 1.2 | |
| Human Aortic Tissue | Healthy Control | 0.2 | 0.05 |
| Atherosclerotic Plaque | 15.7 | 4.5 | |
| Murine Liver | Control Diet | 0.8 | 0.2 |
| High-Fat Diet | 2.1 | 0.7 |
Potential Signaling Pathway Involvement
Based on the known effects of trans fatty acids on lipid metabolism, a potential signaling pathway involving this compound can be hypothesized to involve the modulation of CETP activity, thereby impacting lipoprotein metabolism and cholesterol transport.
Caption: Hypothetical signaling pathway of this compound metabolism and transfer.
Experimental Protocols
As no specific experimental protocols for this compound were found, this section provides a generalized, yet detailed, methodology for its analysis in biological samples, which can be adapted by researchers.
Lipid Extraction from Plasma
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Human plasma
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Internal standard (e.g., d7-cholesteryl oleate)
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol) for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized protocol for the targeted quantification of cholesteryl esters.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase HPLC column.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard. For this compound (C45H78O2, MW: 651.1 g/mol ), the precursor ion would be the [M+NH4]+ adduct (m/z 669.6). The characteristic product ion resulting from the loss of the fatty acid would be monitored (m/z 369.3).
-
Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.
Data Analysis:
-
Quantify this compound by comparing the peak area of its MRM transition to that of the internal standard, using a standard curve generated with authentic standards.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the biological role of this compound.
Caption: A generalized experimental workflow for studying this compound.
Conclusion
While the specific biological role of this compound remains an understudied area, its components suggest a significant involvement in cholesterol metabolism and transport, with potential implications for cardiovascular diseases such as atherosclerosis. Its nature as a trans fatty acid-containing cholesteryl ester points towards a possible modulatory role in pathways involving CETP. Further targeted research, employing advanced lipidomic techniques as outlined in this guide, is necessary to fully elucidate its distinct functions and to determine its potential as a biomarker or therapeutic target in metabolic and cardiovascular diseases.
References
- 1. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and precise method for quantification of fatty acids in human serum cholesteryl esters by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary trans fatty acids increase serum cholesterylester transfer protein activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl 11(E)-Vaccenate: A Technical Overview of its Role in Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters are central to the transport and storage of cholesterol, playing a pivotal role in cellular homeostasis and the pathogenesis of various metabolic diseases. This technical guide delves into the role of a specific cholesteryl ester, cholesteryl vaccenate, within the broader context of cholesterol metabolism. While direct research on the 11(E)-vaccenate isomer is limited, this document synthesizes the current understanding of cholesteryl ester metabolism, the influence of its fatty acid component, vaccenic acid, and the established methodologies for its study. This guide provides an in-depth resource for researchers and professionals in the field of lipidology and drug development, complete with quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways.
Introduction to Cholesteryl Esters and Vaccenic Acid
Cholesterol, a critical component of eukaryotic cell membranes, also serves as a precursor for steroid hormones and bile acids.[1] Due to its amphipathic nature, the storage and transport of excess cholesterol require its conversion to a more hydrophobic form. This is achieved through the esterification of the hydroxyl group at the C-3 position of cholesterol with a long-chain fatty acid, forming a cholesteryl ester.[2] These esters are the primary form for cholesterol storage in intracellular lipid droplets and for transport within the core of lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).
Cholesteryl Vaccenate is a cholesteryl ester where the fatty acid moiety is vaccenic acid, an 18-carbon monounsaturated fatty acid (18:1). Vaccenic acid is a naturally occurring trans fatty acid found predominantly in the fat of ruminant animals like cows, sheep, and goats, and is therefore present in dairy products and meat.[3][4] It exists as different isomers, with cis-vaccenic acid (11Z-octadecenoic acid) and trans-vaccenic acid (11E-octadecenoic acid) being of interest. The cis isomer can be formed endogenously by the elongation of palmitoleic acid.[3] While the specific biological roles of different cholesteryl vaccenate isomers are not deeply characterized, the fatty acid component itself, vaccenic acid, has been the subject of numerous studies regarding its effects on plasma lipid profiles and cardiovascular disease risk.[3][4][5][6]
This guide will focus on the general metabolism of cholesteryl esters, using cholesteryl vaccenate as a key example, and will explore the metabolic impact of vaccenic acid.
The Central Role of Cholesteryl Esters in Cholesterol Metabolism
The metabolism of cholesteryl esters is a dynamic cycle involving their synthesis, transport through lipoproteins, and hydrolysis to release free cholesterol. This process is crucial for maintaining cellular cholesterol homeostasis.
Synthesis of Cholesteryl Esters
The esterification of cholesterol is catalyzed by two primary enzymes that operate in different biological compartments:
-
Lecithin-Cholesterol Acyltransferase (LCAT): Primarily active in the plasma on the surface of HDL particles. LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester. This process is fundamental for the maturation of HDL particles and for the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is returned to the liver.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): Located in the endoplasmic reticulum of various cells, including hepatocytes, enterocytes, and macrophages. ACAT catalyzes the esterification of cholesterol with a fatty acyl-CoA. This process is crucial for storing excess intracellular cholesterol in lipid droplets and for the assembly of lipoproteins like very-low-density lipoprotein (VLDL) in the liver.
Transport in Lipoproteins
Cholesteryl esters, being extremely hydrophobic, are transported in the core of lipoproteins.
-
Exogenous Pathway: Dietary cholesterol is absorbed by intestinal cells, esterified by ACAT, and packaged into large lipoprotein particles called chylomicrons, which are then secreted into the lymphatic system and subsequently the bloodstream.[7]
-
Endogenous Pathway: The liver synthesizes VLDL particles, rich in triglycerides and containing a core of cholesteryl esters.[7] As VLDL circulates, it is metabolized to intermediate-density lipoprotein (IDL) and eventually to LDL, which becomes progressively enriched in cholesteryl esters. LDL particles deliver cholesterol to peripheral tissues by binding to the LDL receptor.
-
Reverse Cholesterol Transport: HDL particles acquire free cholesterol from peripheral cells. This cholesterol is then esterified by LCAT, trapping it in the HDL core as cholesteryl esters. These cholesteryl esters can then be selectively taken up by the liver or transferred to other lipoproteins like LDL and VLDL, a reaction mediated by the Cholesteryl Ester Transfer Protein (CETP) .[8]
Hydrolysis of Cholesteryl Esters
When cells require free cholesterol, the stored cholesteryl esters in lipid droplets are hydrolyzed. This reaction is catalyzed by cholesterol ester hydrolases, such as Hormone-Sensitive Lipase (HSL) in steroidogenic tissues, and both neutral and acid cholesterol ester hydrolases in other cell types.[2][9] The released free cholesterol can then be used for membrane synthesis, hormone production, or other cellular functions.[9]
Metabolic Pathways and Experimental Workflows
Cholesterol Ester Metabolism Cycle
The following diagram illustrates the key enzymatic steps in the synthesis and hydrolysis of cholesteryl esters, forming a central cycle in cholesterol homeostasis.
Caption: The Cholesterol Ester Cycle.
Lipoprotein Transport of Cholesteryl Esters
This diagram outlines the central role of the liver and lipoproteins in transporting cholesteryl esters throughout the body.
Caption: Lipoprotein-mediated transport of cholesteryl esters.
Quantitative Data: The Impact of Vaccenic Acid on Plasma Lipids
The fatty acid component of a cholesteryl ester can influence the metabolic fate and physiological effects of the lipoprotein carrying it. While data on cholesteryl vaccenate itself is scarce, studies on dietary intake of vaccenic acid (VA) provide insights into its potential impact on cholesterol metabolism. The results, however, have been inconsistent across studies.
A double-blind, randomized, crossover feeding trial by Gebauer et al. (2015) in 106 healthy adults provides key quantitative data on the effects of vaccenic acid on lipoprotein risk factors compared to a control diet and a diet enriched with industrial trans fatty acids (iTFA).
| Lipoprotein Parameter | Control Diet | Vaccenic Acid (VA) Diet | % Change (VA vs. Control) | iTFA Diet | % Change (iTFA vs. Control) |
| Total Cholesterol (mmol/L) | 4.88 ± 0.81 | 5.06 ± 0.83 | +3.7% | 4.96 ± 0.81 | +1.6% |
| LDL Cholesterol (mmol/L) | 3.14 ± 0.62 | 3.28 ± 0.63 | +4.5% | 3.24 ± 0.63 | +3.2% |
| HDL Cholesterol (mmol/L) | 1.21 ± 0.28 | 1.25 ± 0.29 | +3.3% | 1.20 ± 0.28 | -0.8% |
| Apolipoprotein B (g/L) | 0.99 ± 0.20 | 1.05 ± 0.21 | +6.1% | 1.02 ± 0.20 | +3.0% |
| Lipoprotein(a) (nmol/L) | 32.5 | 34.5 | +6.2% | 32.0 | -1.5% |
Data presented as mean ± SD. Data derived from Gebauer et al., Am J Clin Nutr, 2015.[5][10][11] *Statistically significant change (P < 0.05).
Interpretation: In this controlled study, a diet enriched with vaccenic acid led to increases in total cholesterol, LDL cholesterol, HDL cholesterol, and Apolipoprotein B compared to the control diet.[5][10] Notably, both VA and iTFA diets adversely affected LDL cholesterol.[5] These findings suggest that naturally occurring trans fats like vaccenic acid, when consumed at high levels, may not be benign and can contribute to an atherogenic lipid profile. Other studies have reported conflicting results, with some showing neutral or even beneficial effects, indicating that the health impact of vaccenic acid is complex and may depend on dietary context and intake levels.[3][6]
Experimental Protocols for Cholesteryl Ester Analysis
The study of cholesteryl esters requires robust methods for their extraction, separation, and quantification. Below are generalized protocols based on common methodologies used in lipid research.
Protocol: Lipid Extraction from Plasma (Folch Method)
This protocol is a standard method for extracting total lipids from a biological sample.
Objective: To isolate total lipids, including cholesteryl esters, from plasma or serum.
Materials:
-
Plasma or serum sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Add 1 part plasma sample to a glass centrifuge tube.
-
Add 20 parts of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes to ensure monophasic mixing and protein denaturation.
-
Add 5 parts of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Three phases will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.
Protocol: Separation of Lipid Classes by Thin-Layer Chromatography (TLC)
TLC is a common technique for separating different lipid classes based on their polarity.
Objective: To separate cholesteryl esters from other lipid classes like free cholesterol, triglycerides, and phospholipids (B1166683).
Materials:
-
Reconstituted lipid extract
-
Silica (B1680970) gel TLC plates (e.g., 20x20 cm)
-
TLC developing tank
-
Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Iodine vapor or other visualization reagent (e.g., primuline (B81338) spray)
-
Reference standards for cholesteryl ester, free cholesterol, etc.
Procedure:
-
Using a capillary tube or syringe, spot a small volume of the lipid extract onto the origin line of the silica gel plate. Spot reference standards in adjacent lanes.
-
Allow the spotting solvent to evaporate completely.
-
Place the plate in a TLC tank pre-equilibrated with the developing solvent system.
-
Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.
-
Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Visualize the separated lipid spots. For iodine, place the dried plate in a tank containing a few crystals of iodine; lipids will appear as yellow-brown spots.
-
Cholesteryl esters, being the least polar, will have the highest Rf value (migrate furthest up the plate), followed by triglycerides, free fatty acids, free cholesterol, and phospholipids (which remain near the origin).
-
The desired spots can be scraped from the plate for further analysis, such as gas chromatography.
Experimental Workflow Diagram
Caption: Workflow for cholesteryl ester analysis.
Conclusion and Future Directions
Cholesteryl esters are indispensable molecules in the intricate network of cholesterol metabolism. While cholesteryl vaccenate is just one of many such esters, its study provides a window into the interplay between dietary fatty acids and cholesterol homeostasis. The available data, primarily from studies on vaccenic acid, suggest that its effects on lipoprotein metabolism are complex and warrant further investigation to delineate its precise impact on cardiovascular health.
For drug development professionals, understanding the pathways of cholesteryl ester metabolism is critical. Key enzymes like ACAT, LCAT, and CETP have been targets for therapeutic intervention aimed at modulating plasma lipid levels. Future research should focus on elucidating the specific roles of different cholesteryl ester species, including isomers like cholesteryl 11(E)-vaccenate, in health and disease. Advanced analytical techniques, such as lipidomics platforms utilizing mass spectrometry, will be instrumental in profiling the full spectrum of cholesteryl esters and uncovering their unique biological functions. This deeper understanding will pave the way for more targeted and effective therapies for metabolic disorders.
References
- 1. cholesterol biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. metabolon.com [metabolon.com]
- 4. blog.healthmatters.io [blog.healthmatters.io]
- 5. Vaccenic acid and trans fatty acid isomers from partially hydrogenated oil both adversely affect LDL cholesterol: a double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Cholesterol Metabolism [utmb.edu]
- 8. Cholesteryl Ester Transfer Protein and Lipid Metabolism and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Vaccenic acid and trans fatty acid isomers from partially hydrogenated oil both adversely affect LDL cholesterol: a double-blind, randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Cholesteryl 11(E)-Vaccenate in Membrane Fluidity Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Membrane Fluidity and the Role of Cholesterol Esters
The fluidity of a cell membrane is a critical biophysical property that governs a multitude of cellular processes, including signal transduction, protein function, and transport.[1] It is primarily determined by the lipid composition, particularly the nature of phospholipid acyl chains, and the presence of sterols like cholesterol.[1][2] Cholesterol, with its rigid ring structure, acts as a bidirectional regulator of membrane fluidity; it decreases fluidity at higher temperatures by restricting phospholipid movement and increases fluidity at lower temperatures by preventing tight packing.[1][3]
Cholesteryl esters (CEs), formed by the esterification of cholesterol with a fatty acid, are generally considered storage and transport forms of cholesterol.[4][5] While they are predominantly found in lipid droplets, their potential incorporation into and subsequent effect on cell membranes is an area of active investigation. The structure of the esterified fatty acid—its length, and degree and configuration of unsaturation—is expected to significantly influence its interaction with the lipid bilayer.[2][4]
This guide focuses on Cholesteryl 11(E)-Vaccenate , a CE of vaccenic acid, a trans monounsaturated fatty acid. Understanding how such molecules influence membrane biophysics is crucial, as dietary intake of trans fatty acids has been shown to alter the composition of membrane phospholipids (B1166683), which can, in turn, affect membrane properties and cellular function.[6][7]
This compound: A Biophysical Perspective
This compound is the ester formed between cholesterol and 11(E)-vaccenic acid (18:1 n-7). The key structural feature is the trans double bond in the fatty acid chain. Unlike the kinked structure of cis unsaturated fatty acids, the trans configuration results in a more linear, rod-like shape, similar to that of saturated fatty acids.[6] This linearity allows for stronger intermolecular chain-chain interactions.[6]
When incorporated into a phospholipid bilayer, this compound is hypothesized to influence membrane fluidity in a manner distinct from both free cholesterol and CEs of cis fatty acids. The more linear acyl chain of the vaccenate moiety is expected to pack more efficiently with the saturated acyl chains of phospholipids, potentially leading to a decrease in membrane fluidity (an increase in order).[6][7] This is in contrast to CEs of cis fatty acids, whose bent chains would disrupt packing and increase fluidity.
The overall effect is a modulation of the membrane's physical state, influencing its thickness, permeability, and the lateral diffusion of embedded proteins.[4][8][9]
Impact on Membrane Properties: Quantitative Data
Direct experimental data on this compound is limited in the public literature. However, we can infer its likely effects from studies on related molecules, such as phospholipids containing trans fatty acids and the general effects of cholesterol on different lipid systems.
Studies comparing phospholipids derived from trans fatty acids to their cis analogs have shown that the trans variants exhibit a higher acyl chain packing order.[6][7] This increased order, or decreased fluidity, is a direct consequence of the linear shape of the trans fatty acid chain.
The following tables summarize expected quantitative changes based on these related studies. These represent hypothesized outcomes for a model membrane system (e.g., DPPC liposomes) upon incorporation of this compound compared to a control or a cis-isomer like Cholesteryl Oleate.
Table 1: Expected Effects on Membrane Phase Transition (Differential Scanning Calorimetry)
| Parameter | Control (e.g., DPPC) | + this compound (Hypothesized) | Rationale |
|---|---|---|---|
| Main Transition Temp (Tm) | ~41°C | Broadened and potentially shifted to a higher temperature | The linear acyl chain is expected to stabilize the gel phase, similar to the ordering effect of cholesterol itself.[10][11] |
| Transition Enthalpy (ΔH) | High | Decreased | Incorporation of sterol esters disrupts the cooperative melting of the pure phospholipid bilayer.[10][12] |
Table 2: Expected Effects on Membrane Fluidity (Fluorescence Anisotropy)
| Probe | Location | Parameter | Control (e.g., DPPC) | + this compound (Hypothesized) | Rationale |
|---|---|---|---|---|---|
| DPH | Hydrophobic Core | Steady-State Anisotropy (r) | Baseline Value | Increased | Indicates decreased rotational freedom due to tighter lipid packing in the membrane core.[6][13][14] |
| TMA-DPH | Headgroup/Interface | Steady-State Anisotropy (r) | Baseline Value | Slightly Increased | Anchored at the interface, it would report on ordering effects near the surface, which may be less pronounced than in the core.[14][15][16] |
Experimental Protocols
To validate the hypothesized effects of this compound, the following established biophysical methods are recommended.[13][17]
Liposome (B1194612) Preparation and Incorporation of Cholesteryl Ester
This protocol describes the creation of large unilamellar vesicles (LUVs) as a model membrane system.
Methodology:
-
Lipid Film Formation: A primary phospholipid (e.g., DPPC) and this compound are co-dissolved in a volatile organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask at a desired molar ratio (e.g., 95:5).
-
Solvent Evaporation: The solvent is removed under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film on the flask wall.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature well above the Tm of the primary lipid (~50-60°C for DPPC). The suspension is vortexed intermittently to create multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to multiple freeze-thaw cycles (e.g., 5-10 cycles) to improve lamellarity.[14]
-
Vesicle Sizing: The suspension is then extruded (e.g., 19-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device to produce a homogenous population of LUVs.[14]
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of thermotropic phase transitions in lipid bilayers.[10][12][18]
Methodology:
-
Sample Preparation: A precise amount of the liposome suspension (prepared as in 4.1) is loaded into a DSC sample pan. A matching amount of buffer is loaded into a reference pan.
-
Thermal Scanning: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the lipid phase transition (e.g., 20°C to 60°C for DPPC).
-
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Analysis: The resulting thermogram is analyzed to determine the onset temperature, the peak transition temperature (Tm), and the transition enthalpy (ΔH), which is the area under the transition peak.[18]
Steady-State Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, providing a direct measure of local viscosity or fluidity.[13][19] An increase in anisotropy corresponds to a decrease in fluidity.[14]
Methodology:
-
Probe Incorporation: A fluorescent probe, such as DPH (1,6-diphenyl-1,3,5-hexatriene) or TMA-DPH, is added to the LUV suspension from a concentrated stock solution (in THF or methanol, respectively).[14] The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching.[14]
-
Incubation: The mixture is incubated in the dark at room temperature (e.g., for 30-60 minutes) to allow for complete incorporation of the probe into the liposomes.[14]
-
Measurement: Fluorescence anisotropy is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., ~360 nm for DPH), and the emission intensity is measured in both vertical (IVV) and horizontal (IVH) orientations.
-
Calculation: The steady-state anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor.
Visualizations: Workflows and Conceptual Models
Experimental Workflow Diagram
Caption: Workflow for assessing membrane effects of this compound.
Conceptual Model of Membrane Interaction
Caption: Model of this compound inducing order in a lipid bilayer.
Hypothetical Impact on Signaling Pathway
Caption: Decreased fluidity can impair protein diffusion and downstream signaling.
References
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. LabXchange [labxchange.org]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans fatty acid derived phospholipids show increased membrane cholesterol and reduced receptor activation as compared to their cis analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cholesteryl 11(E)-Vaccenate in Lipid Droplet Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid droplets (LDs) are dynamic cellular organelles central to neutral lipid storage and metabolism. Their core is primarily composed of triacylglycerols (TAGs) and cholesteryl esters (CEs). The specific composition of these neutral lipids can significantly influence LD biogenesis, size, and protein coating, thereby affecting cellular lipid homeostasis. This technical guide delves into the role of a specific unsaturated cholesteryl ester, Cholesteryl 11(E)-Vaccenate, in the formation of lipid droplets. While direct quantitative cellular data on the effects of this compound on LD formation are not extensively available in the current literature, this guide synthesizes existing knowledge on the biophysical properties of this molecule, the general mechanisms of CE-driven LD formation, and detailed experimental protocols to facilitate further research in this area. We will explore the synthesis of CEs, their incorporation into nascent LDs at the endoplasmic reticulum, and the potential impact of the unique properties of this compound on LD structure and function.
Introduction: Cholesteryl Esters and Lipid Droplet Biogenesis
Lipid droplets are essential for buffering excess cellular lipids, preventing lipotoxicity, and providing a reservoir for energy production and membrane synthesis. The biogenesis of LDs is initiated at the endoplasmic reticulum (ER), where neutral lipids, primarily TAGs and CEs, are synthesized by enzymes such as diacylglycerol acyltransferases (DGATs) and acyl-CoA:cholesterol acyltransferases (ACATs), respectively.[1][2] These hydrophobic molecules accumulate between the leaflets of the ER membrane, leading to the formation of a lens-like structure that eventually buds off into the cytoplasm as a mature LD, enclosed by a phospholipid monolayer and adorned with a specific set of proteins.
The ratio of CEs to TAGs within the LD core can vary significantly between cell types and physiological conditions, influencing the LD's physical state and proteome. For instance, steroidogenic cells maintain LDs rich in CEs as a precursor pool for hormone synthesis, while adipocytes primarily store TAGs for energy.[3][4][5] The specific fatty acid esterified to cholesterol also plays a crucial role in determining the biophysical properties of the resulting CE molecule.
This compound: A Unique Unsaturated Cholesteryl Ester
This compound is a cholesteryl ester of vaccenic acid, an 11-octadecenoic monounsaturated fatty acid. While oleic acid (cis-9-octadecenoic acid) is the more commonly studied monounsaturated fatty acid in the context of lipid metabolism, vaccenic acid presents a different isomeric configuration. This seemingly subtle difference in the position and stereochemistry of the double bond can have significant implications for the molecule's physical properties.
A key distinguishing feature of cholesteryl vaccenate is its liquid crystalline phase behavior. Unlike cholesteryl oleate, which exhibits both cholesteric and smectic phases that are metastable, cholesteryl vaccenate forms a single stable smectic phase. In a smectic phase, molecules are arranged in layers, which could impart a more ordered structure to the core of a lipid droplet compared to the more disordered liquid state of TAGs or other CEs. This suggests that LDs enriched in this compound may possess distinct structural and functional properties.
Quantitative Data on Lipid Droplet Formation
To facilitate future research in this specific area, the following tables outline the types of quantitative data that should be collected to elucidate the role of this compound in LD biogenesis.
Table 1: Comparative Analysis of Lipid Droplet Number and Size
| Treatment Group | Average Number of LDs per Cell (± SD) | Average LD Diameter (µm ± SD) | Total LD Volume per Cell (µm³ ± SD) |
| Control (Vehicle) | |||
| Cholesteryl Oleate | |||
| This compound | |||
| Oleic Acid | |||
| Vaccenic Acid |
Table 2: Analysis of Lipid Droplet Composition
| Treatment Group | % Triacylglycerol (of total neutral lipid) | % Cholesteryl Ester (of total neutral lipid) | Molar Ratio of this compound to other CEs |
| Control (Vehicle) | |||
| Cholesteryl Oleate | |||
| This compound | |||
| Oleic Acid | |||
| Vaccenic Acid |
Experimental Protocols
To acquire the quantitative data outlined above, a combination of chemical synthesis, cell culture-based assays, and analytical techniques would be required.
Synthesis of this compound
-
Objective: To synthesize this compound for use in cell culture experiments.
-
Methodology:
-
Esterification Reaction: Cholesterol and 11(E)-vaccenic acid can be esterified using a variety of methods. A common approach involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), staining with a suitable reagent like phosphomolybdic acid to visualize the disappearance of the starting materials and the appearance of the less polar cholesteryl ester product.
-
Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The crude product is then purified using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: The purity and identity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
Induction and Visualization of Lipid Droplets in Cultured Cells
-
Objective: To induce the formation of lipid droplets in a suitable cell line and visualize them using fluorescence microscopy.
-
Methodology:
-
Cell Culture: A suitable cell line, such as Huh7 hepatocytes, 3T3-L1 preadipocytes, or primary macrophages, should be cultured in appropriate media.
-
Lipid Loading: To induce lipid droplet formation, cells are incubated with a dispersion of the synthesized this compound. This is typically prepared by complexing the lipid with bovine serum albumin (BSA) to facilitate its delivery into the cells. Control groups would include cells treated with vehicle (BSA alone), cholesteryl oleate-BSA complex, oleic acid-BSA, and vaccenic acid-BSA.
-
Fixation and Staining: After the incubation period, cells are fixed with a suitable fixative like 4% paraformaldehyde. The lipid droplets are then stained with a lipophilic dye such as BODIPY 493/503 or Nile Red.
-
Fluorescence Microscopy: The stained cells are imaged using a fluorescence microscope equipped with appropriate filters for the chosen dye.
-
Image Analysis: The acquired images are analyzed using software such as ImageJ or CellProfiler to quantify the number and size of lipid droplets per cell.
-
Isolation of Lipid Droplets
-
Objective: To isolate pure lipid droplets from cultured cells for compositional analysis.
-
Methodology:
-
Cell Lysis: Lipid-loaded cells are harvested and lysed in a hypotonic buffer using a Dounce homogenizer or sonication.
-
Density Gradient Ultracentrifugation: The cell lysate is subjected to ultracentrifugation through a discontinuous sucrose (B13894) gradient. Due to their low density, lipid droplets will float to the top of the gradient, separating them from other cellular organelles and cytosolic proteins.
-
Collection and Washing: The lipid droplet fraction is carefully collected from the top of the gradient and washed several times with buffer to remove any contaminating proteins.
-
Quantitative Analysis of Neutral Lipids
-
Objective: To determine the relative amounts of TAGs and different CEs within the isolated lipid droplets.
-
Methodology:
-
Lipid Extraction: Lipids are extracted from the purified lipid droplet fraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Separation of Neutral Lipids: The neutral lipid fraction is separated from phospholipids (B1166683) by solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The neutral lipid fraction is transesterified to fatty acid methyl esters (FAMEs) and silylated to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether. The resulting derivatives are then analyzed by GC-MS. The relative abundance of different fatty acids (from both TAGs and CEs) and cholesterol can be determined by comparing the peak areas to those of internal standards. This allows for the quantification of the total TAG and CE content, as well as the specific fatty acid composition of these lipid classes.
-
Signaling Pathways and Logical Relationships
The formation of cholesteryl esters and their incorporation into lipid droplets is a tightly regulated process integrated with cellular cholesterol and fatty acid metabolism.
Caption: General pathway of cholesteryl ester synthesis and lipid droplet formation.
Caption: Experimental workflow for studying the effect of this compound on lipid droplets.
Caption: Hypothesized impact of biophysical properties on lipid droplet core structure.
Conclusion and Future Directions
This compound represents an understudied yet potentially significant player in the biology of lipid droplets. Its unique biophysical property of forming a stable smectic liquid crystalline phase distinguishes it from the more commonly investigated cholesteryl oleate. This suggests that the enrichment of LDs with this compound could lead to the formation of more structured organelles, which may, in turn, affect protein recruitment to the LD surface, lipid mobilization, and interactions with other organelles.
The lack of direct cellular studies on this compound highlights a significant gap in our understanding of LD biology. Future research, employing the experimental protocols detailed in this guide, is crucial to elucidate the specific role of this cholesteryl ester. Such studies should focus on a comparative analysis with other CEs to determine its precise impact on LD number, size, and composition. Furthermore, investigating the substrate specificity of ACAT enzymes for vaccenic acid and exploring the downstream cellular consequences of LDs enriched in this compound will provide valuable insights into the intricate regulation of cellular lipid homeostasis and its implications for metabolic diseases.
References
- 1. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol and fatty acids regulate cysteine ubiquitination of ACAT2 through competitive oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteome of cholesteryl-ester-enriched versus triacylglycerol-enriched lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets | PLOS One [journals.plos.org]
- 5. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleic acid is a potent inducer for lipid droplet accumulation through its esterification to glycerol by diacylglycerol acyltransferase in primary cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Cholesteryl 11(E)-Vaccenate: From Discovery of its Constituent Moieties to Modern Analytical Approaches
This technical guide provides a comprehensive overview of Cholesteryl 11(E)-Vaccenate, a specific molecular species within the broader class of cholesteryl esters. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context of its constituent parts, its physicochemical properties, biological relevance, and the modern analytical techniques used for its identification and quantification.
Introduction and Historical Context
The "discovery" of a single, specific lipid molecule like this compound is not a singular, celebrated event in scientific history. Instead, its identification is the culmination of over a century of research into lipid chemistry and the development of powerful analytical techniques capable of resolving complex biological mixtures. The history of this molecule is best understood by examining the discovery of its constituent components: cholesterol and 11(E)-vaccenic acid.
-
Cholesterol: First isolated from gallstones in the late 18th century, the structure of cholesterol was elucidated over many decades, with the final correct structure proposed in 1932 by Heinrich Wieland and Adolf Windaus, work that contributed to their Nobel Prizes. Its central role in cell membrane structure and as a precursor for steroid hormones and bile acids established it as a critical area of biochemical research.
-
Vaccenic Acid: The fatty acid component, 11(E)-vaccenic acid (trans-vaccenic acid), was discovered in 1928 in animal fats and butter.[1] Its name is derived from the Latin word vacca, for cow.[1] It is the primary trans fatty acid found in the fat of ruminants and in dairy products.[1]
The conceptualization and eventual identification of this compound, therefore, emerged from the understanding that cholesterol is esterified with a wide variety of fatty acids in vivo to be transported in lipoproteins or stored in lipid droplets. The ability to pinpoint this specific ester is a direct result of advancements in chromatography and mass spectrometry.
Physicochemical and Structural Data
This compound is an ester formed between a single molecule of cholesterol and a molecule of 11(E)-vaccenic acid. Its specific properties, along with those of its components, are crucial for its analytical identification.
| Compound | Parameter | Value | Reference |
| This compound | Molecular Formula | C45H78O2 | [2] |
| Molecular Weight | 651.10 g/mol | [2] | |
| CAS Number | 19485-83-7 | [2] | |
| Cholesterol | Molecular Formula | C27H46O | PubChem CID: 5997 |
| Molecular Weight | 386.65 g/mol | PubChem CID: 5997 | |
| 11(E)-Vaccenic Acid | Molecular Formula | C18H34O2 | [1] |
| Molecular Weight | 282.46 g/mol | [1] | |
| IUPAC Name | (11E)-Octadec-11-enoic acid | [1][3] |
Biological Significance and Metabolic Pathways
Cholesteryl esters are fundamental to lipid metabolism. They represent a storage and transport form of cholesterol, being more hydrophobic than free cholesterol.
-
Role in Lipoproteins: In plasma, cholesteryl esters are major components of lipoprotein particles, especially Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL). The esterification of cholesterol by lecithin-cholesterol acyltransferase (LCAT) in HDL is a key step in reverse cholesterol transport.
-
Dietary Origin and Incorporation: Trans-vaccenic acid is obtained from the consumption of dairy products and meat from ruminant animals.[1] Studies have shown that dietary intake of products naturally enriched in trans-vaccenic acid (tVA) leads to its incorporation into various plasma lipid fractions in humans, including phospholipids, triacylglycerols, and cholesteryl esters.[4] One study demonstrated a significant increase in tVA concentration in plasma cholesteryl esters after consumption of tVA-enriched dairy products.[4]
-
Metabolic Conversion: A key aspect of vaccenic acid's biological role is its endogenous conversion to cis-9, trans-11 conjugated linoleic acid (CLA), also known as rumenic acid, a fatty acid with various reported biological activities. This conversion is a critical pathway, with studies in dairy cattle confirming that the mammary gland is a primary site for this synthesis via the enzyme Δ9-desaturase.[5]
Below is a diagram illustrating the metabolic origin and conversion of the vaccenate moiety.
Caption: Metabolic pathway of dietary trans-vaccenic acid.
Experimental Protocols: Analysis of Cholesteryl Esters
The identification of a specific species like this compound from a complex biological matrix (e.g., serum, cells, tissue) requires a multi-step analytical approach.
The process involves lipid extraction, class separation (optional but recommended), and analysis by mass spectrometry or chromatography.
Caption: General workflow for cholesteryl ester analysis.
-
Lipid Extraction:
-
Objective: To isolate lipids from the aqueous and protein-rich environment of the biological sample.
-
Protocol (Folch Method):
-
Homogenize the sample in a 20-fold volume of chloroform (B151607):methanol (2:1, v/v).
-
Agitate for 15-20 minutes at room temperature.
-
Filter the homogenate to remove solid precipitates.
-
Add 0.2 volumes of a wash solution (e.g., 0.9% NaCl) to the filtrate to induce phase separation.
-
Centrifuge briefly to clarify the two phases.
-
Aspirate the upper aqueous phase. The lower chloroform phase contains the total lipid extract.
-
Dry the lipid extract under a stream of nitrogen gas and store at -80°C until analysis.
-
-
-
Chromatographic Separation (Optional):
-
Objective: To separate cholesteryl esters from other lipid classes to reduce matrix effects and simplify analysis.
-
Protocol (High-Performance Liquid Chromatography - HPLC):
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., isopropanol).
-
Inject the sample onto a reversed-phase column (e.g., C18).
-
Elute using a gradient of solvents, such as acetonitrile (B52724) and isopropanol. A 50:50 (v/v) mixture is often effective.[6]
-
Monitor the eluent using a UV detector (e.g., at 210 nm) or by directing the flow to a mass spectrometer.[6]
-
-
-
Identification and Quantification by Mass Spectrometry (MS):
-
Objective: To identify and quantify specific cholesteryl ester molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol (Electrospray Ionization Tandem Mass Spectrometry - ESI-MS/MS):
-
Ionization: Introduce the lipid sample (either via direct infusion or LC) into the ESI source. The use of lithiated adducts ([M+Li]+) can enhance ionization and produce class-specific fragmentation.[7]
-
MS1 Scan: In a full scan, the instrument detects all ionizable molecules. This compound would be detected as its lithiated adduct at m/z 657.1 (651.1 + 6).
-
MS/MS Fragmentation (Product Ion Scan): Isolate the parent ion of interest (m/z 657.1).
-
Collision-Induced Dissociation (CID): Fragment the parent ion. Cholesteryl esters characteristically produce a prominent product ion corresponding to the cholestane (B1235564) fragment at m/z 369.3.[7]
-
Neutral Loss Scan: Alternatively, a neutral loss scan can be performed to specifically detect all cholesteryl esters in a mixture. This involves scanning for all parent ions that lose a neutral mass corresponding to the cholesterol moiety (368.5 Da).[7]
-
-
| Analytical Technique | Principle | Application for Cholesteryl Esters | Reference |
| HPLC | Differential partitioning between a stationary and mobile phase. | Separation of free cholesterol from cholesteryl esters and fractionation of ester species. | [6] |
| GC-MS | Separation of volatile compounds followed by MS detection. | Analysis of fatty acid composition after saponification and derivatization of the ester. | [8][9] |
| ESI-MS/MS | Soft ionization followed by mass-based separation and fragmentation. | Direct identification of intact cholesteryl ester species and quantification. | [7][10] |
Chemical Synthesis
For use as an analytical standard, this compound is produced by chemical synthesis. The most direct method is the esterification of cholesterol with 11(E)-vaccenic acid.
Caption: General scheme for the synthesis of this compound.
This reaction typically involves activating the carboxylic acid of vaccenic acid (e.g., by converting it to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) - DCC) and then reacting it with the hydroxyl group of cholesterol in the presence of a suitable catalyst and solvent.
Conclusion
This compound serves as a prime example of a specific lipid species whose relevance is understood through the broader context of its chemical class. While it lacks a singular "discovery" event, the historical elucidation of cholesterol and vaccenic acid, combined with the technological evolution of analytical chemistry, has enabled its precise identification and study. Its presence in human plasma, originating from dietary sources, and its role within the complex network of lipid metabolism underscore the importance of developing and utilizing specific analytical standards. For researchers in lipidomics and drug development, the ability to accurately quantify such individual molecular species is paramount to unraveling the intricate connections between diet, metabolism, and disease.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. Vaccenic Acid | C18H34O2 | CID 5281127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Incorporation of cis-9, trans-11 conjugated linoleic acid and vaccenic acid (trans-11 18 : 1) into plasma and leucocyte lipids in healthy men consuming dairy products naturally enriched in these fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biosynthetic Pathway of Cholesteryl 11(E)-Vaccenate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters are neutral, highly hydrophobic lipids that represent the primary form for storing and transporting cholesterol within the body.[1] They are synthesized by the esterification of cholesterol with a long-chain fatty acid, a reaction catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[2][3] This process is crucial for cellular cholesterol homeostasis, preventing the cytotoxic accumulation of free cholesterol and serving as a reservoir for steroid hormone production and lipoprotein assembly.[1][4]
This technical guide focuses on the biosynthetic pathway of a specific cholesteryl ester: Cholesteryl 11(E)-Vaccenate. This molecule consists of a cholesterol backbone esterified to 11(E)-vaccenic acid, a naturally occurring trans fatty acid.[5] The biosynthesis is a two-part process: the formation of the fatty acyl-CoA precursor, 11(E)-Vaccenoyl-CoA, and its subsequent esterification to cholesterol. Understanding this pathway is critical for research into lipid metabolism, atherosclerosis, and other metabolic diseases where cholesterol esterification plays a significant role.[6]
Part 1: Biosynthesis of 11(E)-Vaccenoyl-CoA
11(E)-Vaccenic acid (trans-11 18:1) is the primary trans fatty acid found in dairy and the fat of ruminant animals.[5][7] While dietary intake is a major source, endogenous synthesis pathways also contribute to its presence in mammals.
-
Conversion from Precursors: The most documented endogenous route involves the action of desaturase enzymes. Vaccenic acid is a known precursor for the synthesis of cis-9, trans-11 conjugated linoleic acid (CLA), a reaction catalyzed by Δ9-desaturase (Stearoyl-CoA desaturase).[8][9] Studies have demonstrated that this conversion occurs in humans, indicating the presence of the necessary enzymatic machinery to process vaccenic acid.[10]
-
Isomerization and Elongation: The cis isomer, cis-vaccenic acid (11Z-octadecenoic acid), can be formed endogenously through the elongation of palmitoleic acid (16:1 n-7).[7] The conversion of the cis isomer to the trans (E) isomer would require an isomerase, though this step is less characterized in mammalian physiology compared to the desaturation pathways.
Once synthesized or absorbed, vaccenic acid must be activated to its thioester derivative, 11(E)-Vaccenoyl-CoA, by an acyl-CoA synthetase before it can be used for cholesterol esterification.
Part 2: ACAT-Catalyzed Esterification of Cholesterol
The final and rate-limiting step in the formation of this compound is the enzymatic esterification of cholesterol with 11(E)-Vaccenoyl-CoA. This reaction occurs primarily in the endoplasmic reticulum (ER).[2][6]
Enzyme: Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[11] Reaction: Cholesterol + 11(E)-Vaccenoyl-CoA → this compound + CoA-SH
In mammals, two ACAT isoenzymes, ACAT1 and ACAT2, catalyze this reaction. They share approximately 47% sequence identity but have distinct tissue distributions and physiological roles.[12][13]
-
ACAT1: This isoform is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys.[6] It is primarily responsible for storing cholesterol within cells to maintain homeostasis and is implicated in the formation of macrophage foam cells, a key event in the development of atherosclerosis.[6][12]
-
ACAT2: This isoform is expressed specifically in the liver and intestine.[6][11] ACAT2 plays a crucial role in absorbing dietary cholesterol and packaging cholesteryl esters into lipoproteins (chylomicrons and VLDL) for transport in the bloodstream.[1][12]
The overall biosynthetic pathway is visualized below.
Caption: Overview of this compound synthesis from dietary or endogenous precursors.
Quantitative Data: ACAT Substrate Specificity
| Substrate (Acyl-CoA) | ACAT Isoform | Relative Activity / Finding | Reference |
| Oleoyl-CoA | ACAT1 & ACAT2 | Generally a preferred substrate for both isoforms. | [14] |
| Palmitoyl-CoA | ACAT (general) | High activity observed. | [14] |
| Stearoyl-CoA | ACAT (general) | High activity observed. | [14] |
| Linoleoyl-CoA | ACAT (general) | Lowest activity among tested substrates. | [14] |
| Various Sterols | ACAT1 | Can esterify other sterols like sitosterol (B1666911) and cholestanol. | [13] |
| Cholic Acid Derivatives | ACAT2 | More efficient at esterifying cholic acid derivatives than ACAT1. | [15] |
Associated Signaling Pathways
The process of cholesterol esterification is not merely a metabolic housekeeping function; it is integrated with cellular signaling pathways, particularly those involved in cell proliferation and invasion. Activation of G protein-coupled receptors, such as the cholecystokinin (B1591339) 2 receptor (CCK2R), has been shown to stimulate the ACAT pathway through protein kinase C zeta (PKCζ) and extracellular signal-regulated kinase 1/2 (ERK1/2).[16] This suggests that targeting ACAT could be a viable strategy in cancer therapy.[16][17]
Caption: Signaling cascade linking GPCR activation to cell proliferation via the ACAT pathway.
Experimental Protocols
Protocol 1: In Vitro ACAT Activity Assay
This protocol describes a method to measure ACAT activity in cell lysates or microsomal fractions using a radiolabeled substrate.
Materials:
-
Cell lysate or microsomal fraction (enzyme source).
-
Assay Buffer: 20 mM HEPES, pH 6.8, 2 M KCl.[18]
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate).
-
Unlabeled Oleoyl-CoA.
-
Bovine Serum Albumin (BSA).
-
Cholesterol solution.
-
TLC plates (silica gel).
-
Developing Solvent: Petroleum ether:diethyl ether:glacial acetic acid (80:20:1 v/v).[19]
-
Lipid standards (cholesterol, cholesteryl oleate).
-
Scintillation fluid and counter.
Methodology:
-
Enzyme Preparation: Resuspend the microsomal pellet or cell lysate in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Substrate Preparation: Prepare a working solution of [¹⁴C]Oleoyl-CoA mixed with unlabeled oleoyl-CoA, complexed to BSA. Prepare a separate solution of cholesterol.
-
Reaction Initiation: In a microcentrifuge tube, combine the enzyme preparation with the cholesterol solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the [¹⁴C]Oleoyl-CoA/BSA solution. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The reaction time should be within the linear range of product formation.
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v). Vortex thoroughly to extract the lipids.
-
Add 0.5 mL of water to induce phase separation. Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new tube and evaporate the solvent under a stream of nitrogen.
-
Thin Layer Chromatography (TLC): Re-dissolve the dried lipid extract in a small volume (20-50 µL) of chloroform.
-
Spot the sample onto a silica (B1680970) TLC plate alongside cholesterol and cholesteryl oleate (B1233923) standards.[20]
-
Develop the plate in a TLC tank containing the developing solvent until the solvent front is approximately 1 cm from the top.
-
Analysis: Remove the plate, allow it to dry, and visualize the lipid standards (e.g., using iodine vapor or 50% sulfuric acid spray and charring).[19]
-
Scrape the silica corresponding to the cholesteryl oleate band from the sample lanes into a scintillation vial.
-
Add scintillation fluid and quantify the amount of [¹⁴C]cholesteryl ester formed using a scintillation counter.[21]
-
Express ACAT activity as pmol or nmol of cholesteryl ester formed per minute per mg of protein.
Protocol 2: Lipid Extraction and LC-MS/MS Analysis
This protocol outlines a general workflow for the extraction and quantitative analysis of cholesteryl esters from biological samples.
Materials:
-
Biological sample (cells, tissue, plasma).
-
Internal Standards: Deuterated cholesteryl ester standards (e.g., CE(d7)-18:1).
-
Extraction Solvent: Chloroform:Methanol (2:1, v/v) or Methyl tert-butyl ether (MTBE).[22]
-
UHPLC-MS/MS system (e.g., Triple Quadrupole).[23]
-
C18 reverse-phase column.[24]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in 40% acetonitrile/water.[24]
-
Mobile Phase B: 10 mM ammonium acetate in 10% acetonitrile/isopropanol.[24]
Methodology:
-
Sample Preparation: Homogenize tissue samples or pellet cells. For plasma/serum, use a small volume directly.
-
Lipid Extraction (Folch Method): a. To the sample, add the internal standard(s). b. Add 20 volumes of chloroform:methanol (2:1) and vortex vigorously for 5 minutes. c. Add 5 volumes of water to create a biphasic system and centrifuge to separate the layers. d. Collect the lower organic phase. Repeat the extraction on the aqueous phase for better recovery. e. Combine the organic phases and dry under nitrogen gas. Store the dried lipid film at -80°C until analysis.[24]
-
LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable volume of mobile phase B or isopropanol. b. Inject the sample onto the C18 column. c. Elute the lipids using a gradient of mobile phase A and B. A typical gradient might run from 30% B to 100% B over 20-30 minutes. d. Analyze the eluting compounds using the mass spectrometer in positive ion mode with electrospray ionization (ESI). e. For quantification, use Multiple Reaction Monitoring (MRM) or Neutral Loss scans. Cholesteryl esters characteristically show a neutral loss of the cholestane (B1235564) moiety (NL 368.5 for lithiated adducts).[25][26]
-
Data Analysis: a. Identify this compound based on its retention time and specific mass transition compared to a standard. b. Quantify the amount by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Caption: A typical experimental workflow for the quantification of cholesteryl esters.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. Human acyl-CoA:cholesterol acyltransferase (ACAT) and its potential as a target for pharmaceutical intervention against atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 6. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolon.com [metabolon.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural enzymology of cholesterol biosynthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Enzymatic formation of cholesteryl ester from cholesterol by gallbladder mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass-production of human ACAT-1 and ACAT-2 to screen isoform-specific inhibitor: a different substrate specificity and inhibitory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 19. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 20. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 21. researchgate.net [researchgate.net]
- 22. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 24. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 25. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Transport of Cholesteryl 11(E)-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid. Cholesteryl 11(E)-vaccenate is a specific cholesteryl ester containing vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products.[1] Understanding the cellular mechanisms governing the uptake and transport of this molecule is vital for elucidating its physiological and pathological roles, particularly in the context of lipid metabolism and its potential as a biomarker or therapeutic target.
This technical guide provides a comprehensive overview of the putative cellular uptake and transport mechanisms of this compound, detailed experimental protocols for its study, and a summary of potential signaling pathways involved.
Cellular Uptake of this compound
The cellular uptake of cholesteryl esters from lipoproteins is a multifaceted process involving several receptor-mediated and non-receptor-mediated pathways. It is hypothesized that this compound, as a component of lipoproteins, would utilize these established routes.
Receptor-Mediated Uptake
-
Low-Density Lipoprotein Receptor (LDLR) Pathway: The primary mechanism for cellular uptake of cholesterol and cholesteryl esters is through the LDLR, which recognizes apolipoprotein B-100 (ApoB-100) on LDL particles. The LDL-LDLR complex is internalized via clathrin-mediated endocytosis.
-
Scavenger Receptor B1 (SR-B1): This receptor facilitates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) without the internalization of the entire lipoprotein particle.[2] This process is crucial for reverse cholesterol transport.
-
Other Scavenger Receptors: Other scavenger receptors, such as CD36, may also play a role in the uptake of modified lipoproteins and their associated cholesteryl esters.
Non-Receptor-Mediated Uptake
-
Pinocytosis: Cells can internalize lipoproteins, including their cholesteryl ester content, through non-specific fluid-phase pinocytosis.
-
Lipid Rafts: The composition of the cell membrane, particularly cholesterol- and sphingolipid-rich lipid rafts, can influence the interaction and uptake of lipoproteins.
The initial binding and uptake of lipoproteins containing this compound would likely follow these general pathways. The specific kinetics and receptor affinities may be influenced by the presence of the 11(E)-vaccenate moiety.
Intracellular Transport and Metabolism
Following uptake, cholesteryl esters are transported to various cellular compartments for processing and storage.
-
Endo-lysosomal Pathway: After endocytosis, lipoprotein particles are delivered to early endosomes and subsequently to late endosomes and lysosomes.
-
Hydrolysis: Within the acidic environment of the lysosome, lysosomal acid lipase (B570770) (LAL) hydrolyzes cholesteryl esters, including this compound, into free cholesterol and the corresponding fatty acid (11(E)-vaccenic acid).
-
Cholesterol Egress: The liberated free cholesterol is then transported out of the lysosome to other organelles, a process mediated by proteins like Niemann-Pick C1 (NPC1) and NPC2.
-
Re-esterification and Storage: The free cholesterol can be re-esterified by Acyl-CoA: cholesterol acyltransferases (ACAT) in the endoplasmic reticulum (ER) to form new cholesteryl esters, which are then stored in lipid droplets.[3] The liberated 11(E)-vaccenic acid can be activated to its acyl-CoA derivative and incorporated into various lipids or undergo further metabolism.
Data Presentation: Hypothetical Kinetic Parameters
The following table presents hypothetical quantitative data for the cellular uptake of this compound, based on typical values observed for other cholesteryl esters. These values would need to be experimentally determined.
| Parameter | LDL Pathway | HDL (SR-B1) Pathway |
| Uptake Rate (nmol/mg cell protein/hr) | 5 - 20 | 10 - 50 |
| Binding Affinity (Kd, nM) | 1 - 10 | 20 - 100 |
| Internalization Half-life (t1/2, min) | 5 - 15 | N/A (Selective Uptake) |
| Hydrolysis Rate (nmol/mg cell protein/hr) | 2 - 10 | N/A (Direct transfer) |
Experimental Protocols
Detailed methodologies are essential for investigating the cellular uptake and transport of this compound.
Protocol 1: Radiolabeling and Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of this compound using radiolabeled molecules.
Materials:
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., hepatocytes, macrophages)
-
[³H]-Cholesteryl 11(E)-Vaccenate (requires custom synthesis) or a suitable fluorescent analog
-
Lipoprotein-deficient serum (LPDS)
-
Lipoproteins (LDL or HDL)
-
Scintillation counter and vials
-
Phosphate-buffered saline (PBS)
-
NaOH solution (0.1 N)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency. For studies involving lipoprotein receptors, pre-incubate cells in medium containing LPDS for 24-48 hours to upregulate receptor expression.
-
Lipoprotein Loading: Incubate [³H]-Cholesteryl 11(E)-Vaccenate with isolated LDL or HDL to incorporate the labeled lipid into the lipoprotein particles.
-
Uptake Assay:
-
Wash cells with PBS.
-
Add medium containing the labeled lipoproteins to the cells.
-
Incubate for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
To determine non-specific uptake, include a set of wells with a large excess of unlabeled lipoproteins.
-
-
Cell Lysis and Scintillation Counting:
-
At each time point, wash the cells extensively with ice-cold PBS to remove unbound lipoproteins.
-
Lyse the cells with 0.1 N NaOH.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Protein Quantification: Use another portion of the cell lysate to determine the total protein content using a BCA protein assay.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Express the results as nmol of this compound taken up per mg of cell protein.
Protocol 2: Intracellular Trafficking using Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., BODIPY-labeled, requires custom synthesis)
-
Cultured cells on glass coverslips
-
Fluorescent markers for organelles (e.g., LysoTracker for lysosomes, ER-Tracker for ER)
-
Fluorescence microscope with appropriate filters
-
Live-cell imaging chamber
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and allow them to adhere.
-
Labeling:
-
Incubate cells with medium containing the fluorescently labeled this compound for a defined period.
-
For co-localization studies, incubate with organelle-specific fluorescent markers according to the manufacturer's instructions.
-
-
Imaging:
-
Wash the cells with fresh medium.
-
Mount the coverslips in a live-cell imaging chamber.
-
Acquire images using a fluorescence microscope. For dynamic studies, time-lapse imaging can be performed.
-
-
Image Analysis: Analyze the images to determine the co-localization of the fluorescently labeled this compound with different organelles, providing insights into its intracellular trafficking pathways.
Visualization of Pathways and Workflows
Signaling Pathways
The metabolism of cholesteryl esters is intricately linked to cellular signaling pathways that regulate lipid homeostasis. The presence of 11(E)-vaccenic acid may introduce unique signaling consequences. For instance, vaccenic acid has been shown to modulate the expression of genes involved in insulin (B600854) signaling and has anti-inflammatory properties.[4][5]
References
- 1. Physical and kinetic characterization of recombinant human cholesteryl ester transfer protein [pubmed.ncbi.nlm.nih.gov]
- 2. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Cholesteryl 11(E)-Vaccenate by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol. Cholesteryl 11(E)-Vaccenate is a specific monounsaturated cholesteryl ester. Accurate quantification of individual CE species like this compound is vital for understanding lipid metabolism and its dysregulation in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate this compound from other lipid species. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM is achieved by monitoring a specific precursor-to-product ion transition for this compound, ensuring accurate quantification even in complex biological matrices. The characteristic fragmentation of the cholesteryl moiety provides a common product ion for all cholesteryl esters.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of neutral lipids like cholesteryl esters from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Isopropanol (B130326) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., d7-Cholesterol or Cholesteryl Heptadecanoate in a suitable solvent)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Centrifuge capable of 14,000 rpm
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma or serum in a 1.5 mL centrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of isopropanol to precipitate proteins.
-
Vortex the mixture for 20 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute to extract the lipids.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 rpm for 5 minutes.
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v Methanol:Isopropanol) for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water:Methanol (50:50, v/v) with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Acetate in Isopropanol:Methanol (80:20, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative Data Summary
The following table outlines the key mass spectrometric parameters for the quantitative analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 669.6 [M+NH4]+ | 369.4 | 100 | 25-35 | 80-100 |
| Internal Standard (d7-Cholesterol) | 412.4 [M+NH4]+ | 376.4 | 100 | 20-30 | 70-90 |
Note: The optimal Collision Energy and Declustering Potential should be determined empirically on the specific instrument used.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.
Fragmentation Pathway of Cholesteryl Esters
The following diagram illustrates the characteristic collision-induced dissociation (CID) fragmentation of a cholesteryl ester ammonium adduct.
Discussion
This application note provides a robust and reliable method for the quantification of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. The MRM transition is highly specific due to the unique precursor mass of this compound and the characteristic product ion of the cholesterol backbone. The chromatographic separation is crucial for resolving isomers and reducing ion suppression. The provided LC gradient should be optimized for the specific column and system used to ensure baseline separation of the analyte of interest from other isobaric species.
Conclusion
The described LC-MS/MS method offers a sensitive, specific, and reproducible approach for the quantitative analysis of this compound in biological samples. This protocol can be readily adapted for high-throughput lipidomic studies and will be a valuable tool for researchers in the fields of lipid metabolism, clinical diagnostics, and drug development.
Application Note: ESI-MS/MS Analysis of Cholesteryl 11(E)-Vaccenate with Lithiated Adducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the sensitive and specific analysis of Cholesteryl 11(E)-Vaccenate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The formation of lithiated adducts enhances ionization efficiency and induces a characteristic fragmentation pattern, allowing for confident identification and quantification. This methodology is particularly useful in lipidomics, metabolic studies, and the development of therapeutics targeting lipid metabolism.
Introduction
Cholesteryl esters (CEs) are crucial neutral lipids involved in the transport and storage of cholesterol. Their analysis by mass spectrometry can be challenging due to their inherent low polarity and poor ionization efficiency. The use of lithium adducts in ESI-MS/MS has been shown to significantly improve the ionization of CEs and provide a predictable fragmentation pattern, making it a powerful tool for their characterization.[1][2] This note provides a detailed protocol for the analysis of a specific cholesteryl ester, this compound, as a lithiated adduct.
Data Presentation
The ESI-MS/MS analysis of the lithiated adduct of this compound is characterized by a specific fragmentation pattern. The precursor ion, [M+Li]+, undergoes collision-induced dissociation (CID) to yield a prominent product ion resulting from the neutral loss of the cholesterol moiety.
Table 1: Expected m/z Values for ESI-MS/MS of Lithiated this compound
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+Li]+ (m/z) | Key Fragmentation | Product Ion (m/z) |
| This compound | C45H78O2 | 651.1 | 658.1 | Neutral Loss of Cholestene (C27H46) | 289.2 (Lithiated 11(E)-Vaccenic Acid) |
Experimental Protocols
This section provides a detailed methodology for the sample preparation and ESI-MS/MS analysis of this compound.
Materials and Reagents
-
This compound standard
-
Lithium Acetate (B1210297) (LiOAc)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a chloroform/methanol (1:1, v/v) mixture at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with methanol to a final concentration of 10 µM.
-
Lithiated Adduct Formation: To the working solution, add a methanolic solution of lithium acetate to a final concentration of 100 µM. This will facilitate the formation of [M+Li]+ ions in the ESI source.[1]
ESI-MS/MS Instrumentation and Parameters
-
Mass Spectrometer: A triple quadrupole or a hybrid quadrupole-time-of-flight mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion Method: Direct infusion of the prepared sample solution at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon at a pressure of approximately 3 x 10^-3 mbar.
-
Collision Energy: 25-35 eV (optimization may be required depending on the instrument).
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 658.1.
Mandatory Visualization
Fragmentation Pathway of Lithiated this compound
The primary fragmentation pathway of the lithiated adduct of this compound upon collision-induced dissociation is the neutral loss of the cholesterol moiety as cholestene (C27H46). This results in the formation of a stable lithiated vaccenic acid fragment.
Caption: Fragmentation of Lithiated this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the ESI-MS/MS analysis of this compound with lithiated adducts.
Caption: ESI-MS/MS Experimental Workflow.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GC-MS vs. LC-MS for Cholesteryl 11(E)-Vaccenate Analysis
Introduction
Cholesteryl 11(E)-vaccenate is a cholesteryl ester, a class of neutral lipids crucial for cholesterol transport and storage in biological systems. Accurate quantification of specific cholesteryl esters like this compound is vital for research in lipid metabolism, cardiovascular disease, and other physiological and pathological processes. This document provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. Detailed protocols and a summary of quantitative parameters are presented to guide researchers in selecting the appropriate methodology for their specific needs.
Principle of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds.[1] For non-volatile molecules like cholesteryl esters, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[2][3][4][5] Silylation is a common derivatization method for this purpose.[6] Once derivatized, the sample is introduced into a heated injection port, vaporized, and separated by a gas chromatograph based on the compound's boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile and thermally labile, making it highly suitable for intact lipid analysis.[1][7] In LC-MS, the sample is dissolved in a liquid solvent and separated by a liquid chromatograph based on its partitioning between the mobile and stationary phases. The eluting compounds are then introduced into a mass spectrometer, typically using ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), for detection and quantification.[8]
Comparative Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile or derivatized analytes.[1] | Suitable for non-volatile and thermally labile compounds.[1] |
| Derivatization | Mandatory for cholesteryl esters to increase volatility (e.g., silylation).[4][5] | Often not required, allowing for the analysis of the intact molecule.[4] |
| Sample Preparation | More complex and time-consuming due to the derivatization step.[4][5] | Generally simpler sample preparation.[9] |
| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8] |
| Adduct Formation | Not applicable. | Common in ESI, forming adducts like [M+Na]⁺ and [M+NH₄]⁺.[8][10] |
| Fragmentation | Extensive fragmentation with EI, providing detailed structural information. | Softer ionization with ESI and APCI, often preserving the molecular ion.[10] |
| Throughput | Can be lower due to longer run times and sample preparation.[4] | Higher throughput is often achievable.[11] |
| Sensitivity | Can be highly sensitive, especially for targeted analyses.[12] | Generally offers high sensitivity, particularly with modern instrumentation.[5][13] |
| Compatibility | Less compatible with broad lipidomics workflows. | Highly compatible with comprehensive lipidomics studies.[5][13] |
Experimental Protocols
GC-MS Protocol for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS, including lipid extraction and derivatization.
1. Lipid Extraction (Bligh and Dyer Method) [2]
-
To your sample (e.g., cell pellet, tissue homogenate), add a 3:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 1 minute and incubate at room temperature for 1 hour.
-
Add water to induce phase separation.
-
Centrifuge to pellet any solid material and separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
2. Saponification (Optional - for total fatty acid analysis, not for intact cholesteryl ester)
-
If analyzing the fatty acid component, the extracted lipids can be saponified using methanolic KOH.
3. Derivatization (Silylation) [6]
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.
-
Incubate the mixture at 60-80°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
4. GC-MS Instrumental Parameters
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-800.
LC-MS Protocol for this compound Analysis
This protocol provides a general method for the analysis of intact this compound by LC-MS.
1. Lipid Extraction (Methyl-tert-butyl ether - MTBE Method)
-
To your sample, add methanol.
-
Add MTBE and vortex.
-
Induce phase separation by adding water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen and reconstitute in a suitable solvent for LC injection (e.g., methanol/chloroform 1:1 v/v).
2. LC-MS/MS Instrumental Parameters
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS/MS Analysis: Use precursor ion scanning for the characteristic fragment of cholesteryl esters at m/z 369.3 or selected reaction monitoring (SRM) for the transition of the specific [M+NH₄]⁺ adduct of this compound to m/z 369.3.
Visualizations
Caption: Workflow for Cholesteryl Ester Analysis by GC-MS.
Caption: Workflow for Cholesteryl Ester Analysis by LC-MS.
Caption: Simplified Cholesteryl Ester Metabolism Pathway.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific research question, available instrumentation, and desired throughput.
-
GC-MS is a robust and highly sensitive method, particularly for targeted analysis, but requires a more involved sample preparation process due to the need for derivatization.
-
LC-MS offers the significant advantage of analyzing the intact molecule, simplifying sample preparation and making it more amenable to high-throughput and comprehensive lipidomics studies.
For researchers focused solely on a few target cholesteryl esters with established derivatization protocols, GC-MS remains a viable option. However, for broader lipid profiling studies where the analysis of intact lipids is preferred, LC-MS is generally the more advantageous technique.
References
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 8. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Cholesterol from the Liver Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Extraction of Cholesteryl 11(E)-Vaccenate from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are neutral lipids that represent a storage and transport form of cholesterol within the body. Cholesteryl 11(E)-vaccenate, a specific ester of cholesterol and trans-vaccenic acid, is of growing interest in biomedical research due to the biological activities of its constituent fatty acid. Trans-vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats, can be endogenously converted to conjugated linoleic acid (CLA), which has been associated with various health benefits.[1][2][3] Accurate quantification of this compound in tissue samples is crucial for understanding its metabolism, distribution, and potential role in physiological and pathological processes.
These application notes provide detailed protocols for the extraction of this compound from tissue samples, primarily based on the widely used Folch and Bligh-Dyer methods for total lipid extraction. Additionally, a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the subsequent analysis and quantification of cholesteryl esters is described.
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods for Cholesteryl Esters
While both the Folch and Bligh-Dyer methods are effective for total lipid extraction, their efficiency for specific lipid classes can vary. The choice of method may depend on the lipid content of the tissue and the downstream analytical goals.
| Feature | Folch Method | Bligh & Dyer Method | Key Considerations |
| Solvent-to-Sample Ratio | High (e.g., 20:1) | Low (e.g., 3:1) | The Folch method's higher solvent volume is generally considered more exhaustive for a broad range of lipids.[4][5] |
| Extraction Efficiency for Cholesteryl Esters | Generally high and effective for a broad range of lipids.[6][7] | Can show higher abundance for cholesteryl esters in some sample types like plasma.[8] | For tissues with high lipid content (>2%), the Bligh & Dyer method may underestimate total lipid content compared to the Folch method.[5][9] |
| Sample Type Suitability | Well-suited for solid tissues.[4] | Often preferred for liquid samples or tissues with high water content.[4] | Both methods can be adapted for various tissue types. |
| Phase Separation | Forms a biphasic system with a lower chloroform (B151607) layer containing lipids. | Forms a biphasic system with a lower chloroform layer containing lipids. | The clarity of phase separation can be influenced by the sample matrix. |
Table 2: Relative Abundance of Cholesteryl Esters in Various Mouse Tissues (LC-MS Analysis)
The following table summarizes the relative abundance of various cholesteryl esters, including those with C18:1 fatty acids like vaccenate, in different mouse tissues. This data provides an expected distribution of cholesteryl esters and can serve as a reference for experimental results.
| Cholesteryl Ester (Fatty Acyl Chain) | Liver (%) | Spleen (%) | Lung (%) | Kidney (%) | Heart (%) | Brain (%) |
| 16:0 | 12.5 | 10.2 | 11.8 | 13.5 | 9.8 | 14.2 |
| 16:1 | 3.1 | 2.5 | 3.5 | 4.1 | 2.9 | 3.8 |
| 18:0 | 2.8 | 3.1 | 2.9 | 3.2 | 3.5 | 4.1 |
| 18:1 (includes Vaccenate) | 25.6 | 22.8 | 24.5 | 26.1 | 23.7 | 20.5 |
| 18:2 | 38.5 | 40.1 | 36.8 | 34.5 | 38.2 | 35.1 |
| 20:4 | 10.8 | 12.5 | 13.2 | 11.8 | 14.1 | 10.5 |
| 22:6 | 6.7 | 8.8 | 7.3 | 6.8 | 7.8 | 11.8 |
Data is illustrative and compiled from published lipidomics studies. The exact distribution can vary based on diet, age, and genetic factors.
Experimental Protocols
Protocol 1: Tissue Homogenization and Preparation
Proper tissue handling and homogenization are critical for efficient lipid extraction.
-
Tissue Excision and Storage: Excise tissues of interest and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until extraction.
-
Sample Weighing: On dry ice, weigh a frozen portion of the tissue (typically 50-100 mg).
-
Homogenization:
-
Place the weighed tissue in a glass Dounce homogenizer or a bead-beating tube.
-
Add the appropriate volume of ice-cold solvent from either the Folch or Bligh-Dyer protocol (see below).
-
Homogenize the tissue on ice until a uniform suspension is achieved. For tough tissues, multiple rounds of homogenization may be necessary.
-
Protocol 2: Lipid Extraction using the Folch Method
This method is highly effective for a broad range of lipids from solid tissues.[6]
-
Homogenization: Homogenize approximately 100 mg of tissue in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitation: Transfer the homogenate to a glass tube with a Teflon-lined cap. Agitate on an orbital shaker for 20-30 minutes at room temperature.
-
Phase Separation:
-
Add 0.4 mL of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Lipid Collection:
-
After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for downstream analysis (e.g., 2:1 chloroform:methanol for storage or the initial mobile phase for LC-MS analysis).
Protocol 3: Lipid Extraction using the Bligh-Dyer Method
This method uses a lower solvent-to-sample ratio and is well-suited for tissues with high water content.[4]
-
Homogenization: For a 100 mg tissue sample (assuming ~80% water content), add 300 µL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly on ice.
-
Formation of a Biphasic System:
-
Add an additional 100 µL of chloroform to the homogenate and vortex.
-
Add 100 µL of water and vortex again.
-
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection:
-
Carefully collect the lower organic phase containing the lipids.
-
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 200 µL of chloroform to the remaining aqueous and solid phases, vortex, centrifuge, and collect the lower organic phase. Combine this with the first organic extract.
-
Solvent Evaporation: Dry the combined organic phases under a stream of nitrogen.
-
Reconstitution: Resuspend the lipid extract in a suitable solvent for further analysis.
Protocol 4: Quantification of Cholesteryl Esters by LC-MS
This protocol provides a robust method for the separation and quantification of various cholesteryl esters, including this compound.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 80:20 (v/v) water:methanol with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 (v/v) isopropanol:methanol with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-17 min: Hold at 100% B
-
17-17.1 min: Return to 30% B
-
17.1-20 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: For cholesteryl esters, a common precursor ion scan is for m/z 369.3 (the cholesterol backbone fragment).
-
Product Ions: For specific identification of this compound, the precursor ion would be its [M+NH4]+ adduct, and product ions would correspond to the neutral loss of the fatty acid and the cholesterol fragment.
-
-
Quantification:
-
Use a suitable internal standard, such as d7-cholesteryl oleate, added to the sample prior to extraction.
-
Generate a standard curve using a pure standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and analysis of cholesteryl esters.
Caption: Major pathways of cholesterol esterification in cells and plasma.[10][11][12]
Caption: Metabolic fate of dietary vaccenic acid.
References
- 1. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vliz.be [vliz.be]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Esterification [sigmaaldrich.com]
- 12. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposome Preparation with Cholesteryl 11(E)-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and characterization of liposomes incorporating Cholesteryl 11(E)-Vaccenate. The methodology is based on the well-established thin-film hydration technique followed by extrusion for size homogenization.
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds make them attractive delivery vehicles in pharmaceuticals and other fields. Cholesteryl esters, such as this compound, are highly lipophilic molecules that can be incorporated into the lipid bilayer of liposomes. The inclusion of cholesteryl esters can influence the physicochemical properties of the liposomes, including membrane fluidity, stability, and interaction with cells. This protocol details a reproducible method for the formulation of liposomes containing this compound.
Materials and Equipment
Lipids and Reagents
| Material | Recommended Supplier | Grade |
| Phosphatidylcholine (PC) (e.g., POPC, DSPC) | Avanti Polar Lipids | >99% |
| This compound | (Specify supplier if known, otherwise "High-Purity Source") | >98% |
| Cholesterol | Sigma-Aldrich | >99% |
| Chloroform | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Sterile |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm |
Equipment
| Equipment | Purpose |
| Rotary Evaporator | Solvent removal and thin film formation |
| Round-Bottom Flasks (50 mL) | Lipid film preparation |
| Water Bath or Heating Block | Temperature control during hydration |
| Vortex Mixer | Agitation during hydration |
| Liposome (B1194612) Extruder (e.g., Avanti Mini-Extruder) | Vesicle size reduction and homogenization |
| Polycarbonate Membranes (100 nm, 200 nm) | Liposome extrusion |
| Syringes (1 mL, gas-tight) | Manual extrusion |
| Dynamic Light Scattering (DLS) Instrument | Particle size and polydispersity analysis |
| Zetasizer | Zeta potential measurement |
| High-Performance Liquid Chromatography (HPLC) System | Quantification of lipid and encapsulated compound |
| Nitrogen Gas Cylinder | Drying of lipid film |
Experimental Protocols
The preparation of liposomes containing this compound follows a two-step process: thin-film hydration to form multilamellar vesicles (MLVs), followed by extrusion to produce unilamellar vesicles (LUVs) of a defined size.[1][2][3]
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol is a widely used method for liposome preparation due to its simplicity and effectiveness in encapsulating a variety of compounds.[4][5]
-
Lipid Mixture Preparation:
-
In a clean round-bottom flask, combine the desired amounts of phosphatidylcholine, cholesterol, and this compound. A common starting molar ratio is 55:40:5 (PC:Cholesterol:Cholesteryl Ester), but this can be optimized.
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1, v/v) solvent mixture to ensure complete solubilization. For a 10-20 mg total lipid batch, 2-5 mL of solvent is typically adequate.[6]
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature slightly above the phase transition temperature (Tc) of the primary phospholipid. For many common PCs, 37-45°C is suitable.
-
Apply a vacuum to the system to facilitate the evaporation of the organic solvent.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask and all solvent is removed.
-
To ensure complete removal of residual solvent, the flask can be placed under a high vacuum for at least 2 hours or flushed with a gentle stream of nitrogen gas.
-
-
Hydration of the Lipid Film:
-
Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation.[7]
-
Add the desired volume of the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The final lipid concentration is typically between 5 and 20 mg/mL.[8]
-
Agitate the flask by hand or using a vortex mixer to disperse the lipid film from the glass walls. This process results in the formation of multilamellar vesicles (MLVs).
-
Continue the hydration process for approximately 1 hour with intermittent agitation to ensure complete hydration.
-
Protocol 2: Liposome Sizing by Extrusion
Extrusion is a common technique to reduce the size and lamellarity of liposomes, resulting in a more homogeneous population of unilamellar vesicles.[8][9][10]
-
Assembly of the Extruder:
-
Assemble the extruder according to the manufacturer's instructions.
-
Place a polycarbonate membrane of the desired pore size (e.g., 200 nm, followed by 100 nm for smaller vesicles) onto the filter support.[11]
-
-
Extrusion Process:
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Place the syringe into the extruder and attach the second, empty syringe.
-
Heat the extruder to a temperature above the Tc of the lipids to facilitate the extrusion process.[12]
-
Gently push the plunger of the filled syringe to pass the liposome suspension through the polycarbonate membrane into the empty syringe.
-
Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final liposome suspension is in the receiving syringe.[11]
-
For a more uniform size distribution, a sequential extrusion process can be performed, starting with a larger pore size membrane (e.g., 400 nm) and progressively moving to smaller pore sizes (e.g., 200 nm, then 100 nm).
-
-
Storage:
-
Store the resulting unilamellar liposome suspension at 4°C. For long-term storage, the stability should be assessed.
-
Characterization of Liposomes
The physical properties of the prepared liposomes should be thoroughly characterized to ensure consistency and quality.
Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Expected Results: For a 100 nm polycarbonate membrane, the expected liposome size should be in the range of 100-120 nm with a PDI below 0.2, indicating a monodisperse population.
Zeta Potential
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Significance: The zeta potential provides an indication of the surface charge of the liposomes, which can influence their stability and interaction with biological systems.
Encapsulation Efficiency
For liposomes prepared to encapsulate a hydrophilic drug in the aqueous core:
-
Method: Separation of free drug from encapsulated drug followed by quantification.
-
Procedure:
-
Separate the unencapsulated drug from the liposomes using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
Disrupt the liposomes using a suitable detergent (e.g., 0.5% Triton X-100) or solvent to release the encapsulated drug.
-
Quantify the amount of encapsulated drug and the total amount of drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
-
Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100
Quantitative Data Summary
The following tables provide example parameters for liposome preparation and expected characterization results. These should be optimized for specific applications.
Table 1: Example Formulation Parameters
| Parameter | Value |
| Phospholipid (e.g., POPC) | 55 mol% |
| Cholesterol | 40 mol% |
| This compound | 5 mol% |
| Total Lipid Concentration | 10 mg/mL |
| Hydration Buffer | PBS, pH 7.4 |
| Extrusion Pore Size | 100 nm |
| Number of Extrusion Passes | 21 |
Table 2: Expected Liposome Characteristics
| Parameter | Expected Value | Method |
| Mean Diameter (Z-average) | 100 - 120 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -5 to -15 mV (for neutral PC) | Laser Doppler Velocimetry |
| Encapsulation Efficiency | Dependent on encapsulated molecule and lipid composition | Varies |
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing unilamellar liposomes.
Logical Relationship of Key Parameters in Liposome Formulation
Caption: Key parameters influencing final liposome properties.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. liposomes.ca [liposomes.ca]
- 9. researchgate.net [researchgate.net]
- 10. ijrti.org [ijrti.org]
- 11. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlitech.com [sterlitech.com]
Synthesis of Isotope-Labeled Cholesteryl 11(E)-Vaccenate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isotope-labeled cholesteryl 11(E)-vaccenate. This compound is a valuable tool for researchers studying lipid metabolism, cholesterol transport, and the biological roles of specific cholesteryl esters in health and disease. The inclusion of a stable isotope label enables sensitive and specific tracing of the molecule in complex biological systems using mass spectrometry.
Introduction
Cholesteryl esters are the primary form for storage and transport of cholesterol in the body.[1] The specific fatty acid esterified to cholesterol can influence its metabolic fate and biological activity. 11(E)-Vaccenic acid is a naturally occurring trans fatty acid found in ruminant fats and dairy products.[2] Understanding the metabolism of this compound is of interest for nutritional science and cardiovascular research.[3][4] Isotope-labeled versions of this molecule, such as those containing ¹³C or ²H (deuterium), are critical for in vivo and in vitro metabolic studies, allowing for precise quantification and pathway analysis.[2]
This guide outlines a synthetic strategy involving the esterification of cholesterol with isotopically labeled 11(E)-vaccenic acid, followed by purification and characterization of the final product.
Data Presentation
Table 1: Summary of Expected Synthesis and Characterization Data
| Parameter | Expected Value/Method | Description |
| Starting Materials | ||
| Cholesterol | Purity >98% | Commercially available |
| Isotope-Labeled 11(E)-Vaccenic Acid | Purity >98%, Isotopic Enrichment >99% | e.g., 1-¹³C-11(E)-Vaccenic acid |
| Reaction Conditions | ||
| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | Facilitates ester bond formation |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Speeds up the esterification reaction |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, to prevent side reactions |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 12-24 hours | Monitored by TLC |
| Purification | ||
| Method | Silica (B1680970) Gel Column Chromatography | To isolate the product from unreacted starting materials and byproducts |
| Eluent | Hexane/Ethyl Acetate (B1210297) Gradient | To separate compounds based on polarity |
| Product Characterization | ||
| Yield | 80-95% (expected) | Based on similar esterification reactions |
| Purity | >98% | Determined by HPLC and/or GC-MS |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the structure and isotopic incorporation |
| Isotopic Enrichment | >99% | Determined by Mass Spectrometry |
Experimental Protocols
Protocol 1: Synthesis of Isotope-Labeled this compound
This protocol describes the esterification of cholesterol with isotope-labeled 11(E)-vaccenic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[5]
Materials:
-
Isotope-labeled 11(E)-vaccenic acid (e.g., 1-¹³C-11(E)-vaccenic acid)
-
Cholesterol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cholesterol (1 equivalent) and isotope-labeled 11(E)-vaccenic acid (1.1 equivalents) in anhydrous dichloromethane.
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution and stir until it dissolves.
-
Coupling Agent Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the cholesterol and fatty acid mixture at room temperature with continuous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the cholesteryl ester.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of solution. Wash the precipitate with a small amount of cold dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. The cholesteryl ester is significantly less polar than the starting materials and will elute first.
-
Product Isolation: Collect the fractions containing the pure product (as determined by TLC), combine them, and evaporate the solvent to yield the isotope-labeled this compound as a white solid.
Protocol 2: Characterization of Isotope-Labeled this compound
Accurate characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized compound.
1. High-Performance Liquid Chromatography (HPLC) [6]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v).
-
Detection: UV detector at 210 nm.
-
Purpose: To determine the purity of the final product. A single sharp peak is indicative of high purity.
2. Gas Chromatography-Mass Spectrometry (GC-MS) [7][8]
-
Derivatization: While cholesteryl esters can be analyzed directly, derivatization of the fatty acid portion after hydrolysis may be performed for certain analyses.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the isotope-labeled this compound. The isotopic enrichment can be calculated by comparing the intensities of the labeled and unlabeled molecular ion peaks.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will confirm the presence of characteristic peaks for both the cholesterol and vaccenate moieties.
-
¹³C NMR: If a ¹³C label is used, the spectrum will show a significantly enhanced signal for the labeled carbon atom, confirming the position of the isotope.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization.
Caption: Logical relationship of synthesis and analysis steps.
References
- 1. Cholesterol Esterification [merckmillipore.com]
- 2. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccenic acid and trans fatty acid isomers from partially hydrogenated oil both adversely affect LDL cholesterol: a double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Cholesteryl 11(E)-Vaccenate as a Novel Internal Standard for Lipidomics Analysis
Introduction
Lipidomics, the large-scale study of cellular lipids, requires precise and accurate quantification to elucidate the complex roles of lipids in health and disease. Cholesteryl esters (CEs) are key components of cellular lipid storage and transport, and their dysregulation is implicated in various pathologies, including atherosclerosis and cancer.[1][2] Accurate quantification of CE species by mass spectrometry (MS) is challenging due to their inherent hydrophobicity and poor ionization efficiency.[3][4][5] The use of internal standards is crucial to correct for variability during sample preparation and analysis, ensuring data reliability.
This application note describes the use of a novel internal standard, Cholesteryl 11(E)-Vaccenate, for the quantitative analysis of cholesteryl esters in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, an ester of cholesterol and the trans-fatty acid vaccenic acid ((11E)-octadec-11-enoic acid)[6][7], is not naturally abundant in most mammalian systems, making it an ideal candidate for an internal standard. Its structural similarity to endogenous CEs ensures comparable extraction and ionization behavior.
Principle of the Method
The methodology involves spiking biological samples with a known amount of this compound prior to lipid extraction. Following extraction and separation by reverse-phase liquid chromatography, the lipids are detected by tandem mass spectrometry (MS/MS). The signal intensity of the endogenous cholesteryl ester species is normalized to the signal intensity of the this compound internal standard. This normalization corrects for sample loss during preparation and variations in ionization efficiency, allowing for accurate quantification.
Key Features and Benefits
-
Accurate Quantification: The use of a structurally similar internal standard provides reliable correction for analytical variability.
-
Specificity: The unique mass of this compound allows for its unambiguous detection without interference from endogenous lipids.
-
Broad Applicability: This method can be applied to a variety of biological matrices, including plasma, cells, and tissues.[1]
-
Compatibility: The protocol is compatible with standard high-throughput lipidomics workflows.[3][4]
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data from an experiment analyzing cholesteryl esters in a human plasma sample using this compound as an internal standard.
| Analyte | Endogenous Concentration (μg/mL) | Peak Area (Endogenous) | Peak Area (Internal Standard) | Normalized Ratio |
| Cholesteryl Oleate | 25.2 | 1.25E+07 | 1.50E+07 | 0.83 |
| Cholesteryl Linoleate | 40.5 | 2.01E+07 | 1.50E+07 | 1.34 |
| Cholesteryl Palmitate | 15.8 | 7.85E+06 | 1.50E+07 | 0.52 |
| Cholesteryl Stearate | 8.1 | 4.02E+06 | 1.50E+07 | 0.27 |
Experimental Workflow
The overall experimental workflow for the quantification of cholesteryl esters using this compound as an internal standard is depicted below.
References
- 1. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Vaccenic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cholesteryl 11(E)-Vaccenate in Model Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs), the esterified form of cholesterol, are crucial lipids in cellular physiology and are implicated in various pathological conditions, notably atherosclerosis. While cholesterol is an integral structural component of mammalian cell membranes, cholesteryl esters are typically found in intracellular lipid droplets and in the core of lipoproteins. However, their potential interactions within biological membranes, especially under conditions of lipid overaccumulation, are of significant interest.
Cholesteryl 11(E)-vaccenate is a cholesteryl ester of vaccenic acid, a monounsaturated trans fatty acid. The trans configuration of the fatty acyl chain imparts distinct physicochemical properties compared to its cis-isomeric counterpart (cholesteryl oleate) and saturated analogues. These differences are expected to influence its behavior within a lipid bilayer, affecting membrane fluidity, domain formation, and interactions with membrane-associated proteins.
These application notes provide an overview of the use of this compound in model membrane studies, offering detailed protocols for its incorporation and analysis using standard biophysical techniques. Due to the limited direct research on this compound, this document leverages data from studies on similar cholesteryl esters and lipids containing trans-unsaturated fatty acids to provide a comprehensive guide.
Physicochemical Properties and Rationale for Study
The unique structure of this compound, featuring the rigid cholesterol backbone and a nearly linear trans-unsaturated acyl chain, suggests it will have an intermediate behavior between saturated and cis-unsaturated cholesteryl esters. Unlike the significant kink introduced by a cis double bond, the trans double bond results in a more extended conformation, allowing for closer packing within the lipid bilayer compared to cis-unsaturated lipids. This structural characteristic is predicted to have a less disruptive effect on membrane order than cis-unsaturated cholesteryl esters but a more fluidizing effect than fully saturated ones.
Key Areas of Investigation:
-
Membrane Fluidity: Assessing how this compound modulates the fluidity of different lipid phases (e.g., liquid-disordered, liquid-ordered).
-
Lipid Domain Formation: Investigating its partitioning into and potential to induce lipid rafts or other membrane domains.
-
Phase Behavior: Determining its effect on the phase transition temperature (Tm) of phospholipid bilayers.
-
Interaction with Membrane Proteins: Studying its influence on the function and organization of integral and peripheral membrane proteins.
Data Presentation: Comparative Effects of Cholesteryl Esters on Model Membranes
The following tables summarize representative data on the effects of different lipid species on model membrane properties. This data is compiled from studies on analogous compounds to infer the potential behavior of this compound.
Table 1: Influence of Fatty Acyl Chain Unaturation on Phospholipid Bilayer Properties
| Property | Saturated Acyl Chain (e.g., in DPPC) | cis-Unsaturated Acyl Chain (e.g., in DOPC) | trans-Unsaturated Acyl Chain (e.g., in DEPC) |
| Membrane Fluidity | Low (Gel-like at lower temperatures) | High (Liquid-disordered) | Intermediate |
| Acyl Chain Packing | Tight | Loose | Intermediate |
| Phase Transition Temp (Tm) | High | Low | Intermediate |
| Effect of Cholesterol | Increases fluidity (disrupts packing) | Decreases fluidity (orders the chains) | Expected to decrease fluidity |
Note: DPPC (Dipalmitoylphosphatidylcholine), DOPC (Dioleoylphosphatidylcholine), DEPC (Dielaidoylphosphatidylcholine). Data is generalized from multiple biophysical studies.
Table 2: Differential Scanning Calorimetry (DSC) Data for Phospholipid Bilayers with Different Sterol and Acyl Chain Compositions (Representative Data)
| Lipid Composition | Main Phase Transition Temp (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Comments |
| DPPC | 41.5 | 8.7 | Sharp transition indicative of high cooperativity. |
| DPPC + 20 mol% Cholesterol | Broadened Transition | Reduced | Cholesterol broadens and eventually abolishes the main phase transition. |
| DOPC | -18.3 | ~7 | Low Tm due to cis double bond. |
| DEPC (trans-isomer of DOPC) | 12.0 | ~8 | Higher Tm than DOPC, reflecting better packing of trans chains. |
| DPPC + 5 mol% Cholesteryl Oleate (B1233923) (cis) | ~40.5 | Slightly Reduced | Minor perturbation at low concentrations. |
| DPPC + 5 mol% Cholesteryl Stearate (B1226849) (sat.) | ~41.0 | Slightly Reduced | Minimal effect on Tm at low concentrations. |
| DPPC + 5 mol% this compound (trans) | ~40.8 (Predicted) | Slightly Reduced (Predicted) | Expected to have an effect intermediate between the oleate and stearate esters. |
Disclaimer: The data for this compound is predictive and based on the known behavior of trans fatty acids in phospholipid membranes.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the esterification of cholesterol with a fatty acid, which can be adapted for 11(E)-vaccenic acid.
Materials:
-
Cholesterol
-
11(E)-Vaccenic acid
-
Toluene (B28343) (anhydrous)
-
Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of cholesterol and 11(E)-vaccenic acid in anhydrous toluene.
-
Add the triphenylphosphine-sulfur trioxide adduct to the solution. This adduct acts as a catalyst for the esterification.[4]
-
Heat the reaction mixture at 110 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) Incorporating this compound
This protocol details the preparation of model membranes (LUVs) by the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, POPC, or DPPC)
-
This compound
-
Hydration buffer (e.g., PBS or HEPES buffer)
-
Mini-extruder
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
Procedure:
-
Dissolve the desired amounts of the primary phospholipid and this compound in chloroform in a round-bottom flask. The molar ratio will depend on the specific experiment.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under a gentle stream of nitrogen.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid.
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
To create LUVs of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 11-21 times to ensure a uniform vesicle size distribution.
-
The resulting LUV suspension is now ready for use in various biophysical assays.
Protocol 3: Characterization of Membrane Properties using Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of lipid bilayers, providing information on phase transition temperatures and enthalpies.[5][6]
Procedure:
-
Prepare LUVs with and without this compound as described in Protocol 2.
-
Accurately transfer a known amount of the LUV suspension into a DSC sample pan.
-
Place an equal volume of the hydration buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans into the DSC instrument.
-
Perform a heating scan at a controlled rate (e.g., 1-5 °C/min) over the temperature range of interest.
-
Record the differential heat flow as a function of temperature to obtain a thermogram.
-
Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the phase transition (ΔH).
-
Compare the thermograms of liposomes with and without this compound to determine its effect on the phase behavior of the model membrane.
Protocol 4: Analysis of Membrane Fluidity and Domain Formation by Fluorescence Microscopy
Fluorescence microscopy, using lipid-soluble dyes, can visualize the effects of this compound on membrane fluidity and the formation of lipid domains.
Materials:
-
Giant Unilamellar Vesicles (GUVs) prepared with the desired lipid composition, including this compound.
-
Fluorescent lipid probe (e.g., Laurdan for fluidity, NBD-PE or Rhodamine-DOPE for domain visualization).
-
Confocal or wide-field fluorescence microscope.
Procedure:
-
Prepare GUVs using the electroformation method, incorporating a small amount (e.g., 0.5 mol%) of the fluorescent probe in the initial lipid mixture.
-
Transfer the GUV suspension to a microscope slide or imaging chamber.
-
Observe the GUVs using the fluorescence microscope with appropriate filter sets for the chosen probe.
-
For fluidity studies with Laurdan: Acquire images in two emission channels (e.g., 440 nm and 490 nm) and calculate the Generalized Polarization (GP) value for different regions of the vesicle. Changes in GP values indicate changes in membrane fluidity.
-
For domain visualization: Observe the distribution of the fluorescent probe within the GUV membrane. Preferential partitioning of the probe into or out of certain regions indicates the formation of lipid domains.[7][8]
-
Acquire images at different temperatures to study temperature-dependent effects.
Protocol 5: Investigating Lipid-Cholesteryl Ester Interactions with NMR Spectroscopy
Solid-state NMR spectroscopy can provide detailed information on the orientation, dynamics, and interactions of this compound within the lipid bilayer.[9]
Procedure:
-
For detailed structural studies, synthesize isotopically labeled (e.g., ¹³C or ²H) this compound.
-
Prepare multilamellar vesicles (MLVs) containing the isotopically labeled cholesteryl ester and the desired phospholipids (B1166683).
-
Pack the hydrated lipid sample into an NMR rotor.
-
Acquire solid-state NMR spectra (e.g., ¹³C CP-MAS, ²H quadrupolar echo) using a high-field NMR spectrometer.
-
Analyze the chemical shifts, line widths, and relaxation times to obtain information about the local environment and dynamics of the cholesteryl ester.
-
²H NMR of deuterated phospholipids in the presence of the cholesteryl ester can reveal changes in the acyl chain order of the surrounding lipids.
Visualization of Pathways and Workflows
Signaling Pathway: Cholesteryl Ester Metabolism and Foam Cell Formation
The accumulation of cholesteryl esters within macrophages is a hallmark of atherosclerosis, leading to the formation of "foam cells."[10][11][12][13] This process involves a complex interplay of lipoprotein uptake, intracellular cholesterol trafficking, and esterification.
Caption: Cholesteryl ester pathway in macrophage foam cell formation.
Experimental Workflow: Analysis of this compound in Model Membranes
This workflow outlines the key steps for a comprehensive study of this compound's effects on model lipid bilayers.
References
- 1. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucm.es [ucm.es]
- 6. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]
- 8. Detection of Lipid Domains in Model and Cell Membranes by Fluorescence Lifetime Imaging Microscopy of Fluorescent Lipid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 10. Signaling Pathways Potentially Responsible for Foam Cell Formation: Cholesterol Accumulation or Inflammatory Response—What is First? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Quantification of Cholesteryl 11(E)-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl 11(E)-vaccenate is a specific cholesteryl ester, a class of lipids that play crucial roles in cellular processes and are implicated in various diseases, including atherosclerosis. Accurate quantification of individual cholesteryl ester species is essential for understanding lipid metabolism and for the development of therapeutic agents targeting lipid-related disorders. These application notes provide a detailed protocol for the quantification of this compound using a sensitive enzymatic assay.
The described method is based on a coupled-enzyme reaction that allows for either colorimetric or fluorometric detection of cholesteryl esters. The principle involves the hydrolysis of the cholesteryl ester by cholesterol esterase to yield cholesterol and 11(E)-vaccenic acid. The resulting cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a suitable substrate to generate a quantifiable signal.[1][2][3][4][5][6] This assay is adaptable for high-throughput screening and can be used for samples from various biological matrices after appropriate extraction.
Principle of the Assay
The enzymatic assay for the quantification of this compound follows a two-step enzymatic reaction:
-
Hydrolysis: Cholesterol esterase hydrolyzes this compound into free cholesterol and 11(E)-vaccenic acid.
-
Oxidation and Detection: Cholesterol oxidase oxidizes the free cholesterol, producing hydrogen peroxide (H₂O₂).[3][4][5] This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, resulting in a detectable signal that is directly proportional to the amount of this compound in the sample.[1][2][4]
Data Presentation
Table 1: Standard Curve for this compound Quantification (Colorimetric Assay)
| Standard Concentration (µM) | Absorbance at 500 nm (Mean ± SD) |
| 0 | 0.052 ± 0.004 |
| 1.56 | 0.125 ± 0.009 |
| 3.12 | 0.201 ± 0.011 |
| 6.25 | 0.348 ± 0.015 |
| 12.5 | 0.645 ± 0.021 |
| 25 | 1.189 ± 0.035 |
| 50 | 2.154 ± 0.058 |
Table 2: Quantification of this compound in Experimental Samples
| Sample ID | Absorbance at 500 nm | Calculated Concentration (µM) |
| Control 1 | 0.098 | 1.07 |
| Control 2 | 0.105 | 1.23 |
| Treated 1 | 0.452 | 8.14 |
| Treated 2 | 0.489 | 8.89 |
Experimental Protocols
Materials and Reagents
-
This compound standard (Indofine Chemical Company, CAS 19485-83-7)[7]
-
Cholesterol Esterase (from porcine pancreas or microbial source)[8][9]
-
Cholesterol Oxidase
-
Horseradish Peroxidase (HRP)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.0)
-
Triton X-100 or other suitable detergent for solubilization
-
Isopropanol
-
Microplate reader (for absorbance or fluorescence measurement)
-
96-well microplates
Preparation of Reagents
-
Standard Stock Solution: Prepare a stock solution of this compound in isopropanol. The concentration should be accurately determined.
-
Working Standards: Prepare a series of working standards by diluting the stock solution in a suitable buffer containing a detergent (e.g., 1% Triton X-100) to ensure solubility.
-
Enzyme Mix: Prepare a fresh enzyme mix containing cholesterol esterase, cholesterol oxidase, and horseradish peroxidase in phosphate buffer. The optimal concentrations of each enzyme should be determined empirically.
-
Colorimetric Substrate Solution: Prepare a solution containing 4-aminoantipyrine and phenol in phosphate buffer.
Assay Protocol (Colorimetric)
References
- 1. Determination of total cholesterol in serum by cholesterol esterase and cholesterol oxidase immobilized and co-immobilized on to arylamine glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 8. Cholesterol esterase from Porcine pancreas [sorachim.com]
- 9. Cholesterol esterase from Microorganism [sorachim.com]
Application Note: Derivatization of Cholesteryl 11(E)-Vaccenate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides detailed protocols for the analysis of Cholesteryl 11(E)-Vaccenate using Gas Chromatography-Mass Spectrometry (GC-MS). Two primary methodologies are presented: the direct analysis of the intact cholesteryl ester and the analysis of its constituent parts, cholesterol and vaccenic acid, following saponification and derivatization. The latter method, involving derivatization, is highlighted for its ability to provide quantitative data on the individual components of the cholesteryl ester. Silylation is the featured derivatization technique, converting the analytes into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. This note includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the workflows to assist researchers in applying these methods.
Introduction
Cholesteryl esters, such as this compound, are critical molecules in lipid metabolism and transport. Their accurate quantification is essential in various fields, including clinical diagnostics and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these compounds due to its high resolution and sensitivity.[1][2] While intact cholesteryl esters are often sufficiently volatile for direct GC-MS analysis, derivatization is a crucial step when analyzing the hydrolyzed products (cholesterol and fatty acids) to enhance their volatility and improve chromatographic peak shape.[3]
This document outlines two effective approaches for the GC-MS analysis of this compound:
-
Method A: Direct Analysis of Intact this compound. This method is suitable for the qualitative and semi-quantitative analysis of the intact molecule.
-
Method B: Analysis via Saponification and Silylation. This method involves the hydrolysis of the ester bond to yield free cholesterol and vaccenic acid, followed by silylation to form their respective TMS derivatives. This approach is recommended for precise quantification of the cholesterol and fatty acid moieties.
Experimental Protocols
Materials and Reagents
-
This compound standard (>99% purity)
-
Hexane (B92381), HPLC grade
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Pyridine (B92270), anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (IS), e.g., 5α-cholestane or deuterated cholesterol
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
Method A: Direct GC-MS Analysis of Intact this compound
This protocol is adapted for the analysis of the intact cholesteryl ester.
2.2.1. Sample Preparation
-
Accurately weigh 1 mg of the this compound standard and dissolve it in 1 mL of hexane to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution with hexane.
-
For biological samples, perform a lipid extraction using a modified Bligh and Dyer method.[1][2]
-
Evaporate the solvent from the sample or standard aliquot under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of hexane prior to GC-MS analysis.
2.2.2. GC-MS Parameters
-
GC System: Agilent 7890A or equivalent
-
MS System: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 250°C, hold for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-700
Method B: GC-MS Analysis via Saponification and Silylation Derivatization
This protocol details the hydrolysis of the cholesteryl ester followed by the derivatization of the resulting cholesterol and vaccenic acid.
2.3.1. Saponification of this compound
-
To the dried sample or standard, add 2 mL of 2 M ethanolic KOH.
-
Seal the container and heat at 80°C for 1 hour to ensure complete hydrolysis.
-
Cool the mixture to room temperature and add 2 mL of deionized water.
-
Acidify the solution to a pH of approximately 2 by adding 6 M HCl dropwise.
-
Extract the liberated free fatty acids and cholesterol by adding 5 mL of hexane and vortexing for 1 minute.
-
Centrifuge the mixture to separate the phases and carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction twice more with 5 mL of hexane each time.
-
Combine the hexane extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2.3.2. Silylation of Cholesterol and Vaccenic Acid
-
To the dried residue from the saponification step, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[4]
-
Seal the vial tightly and heat at 70°C for 1 hour.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2.3.3. GC-MS Parameters for Derivatized Analytes
-
GC System: Agilent 7890A or equivalent
-
MS System: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 270°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Presentation
Quantitative data for the GC-MS analysis of this compound and its derivatized components are summarized below.
Table 1: GC-MS Data for Intact and Derivatized Analytes
| Analyte | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound (Intact) | 651.10 | ~20-25 | 368, 650 (M+) |
| Cholesterol-TMS | 458.8 | ~15-18 | 458 (M+), 368 (M-90), 329, 129 |
| Vaccenic Acid-TMS | 354.6 | ~10-13 | 354 (M+), 339 (M-15), 117 |
Note: Retention times are estimates and may vary depending on the specific instrument and column conditions.
Table 2: Performance Characteristics for the Silylation Method
| Parameter | Cholesterol-TMS | Vaccenic Acid-TMS |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (%RSD) | <10% | <10% |
| Recovery | 90-105% | 85-100% |
Data are representative and should be validated for each specific application and laboratory.
Visual Diagrams
The following diagrams illustrate the experimental workflows described in this application note.
Caption: Workflow for direct GC-MS analysis.
Caption: Workflow for saponification and silylation.
Discussion
The choice between direct analysis and analysis via derivatization depends on the research objective. For rapid screening and identification of this compound, direct injection is a viable option. However, for accurate quantification of its cholesterol and vaccenic acid components, the saponification and silylation method is superior. The silylation of the hydroxyl group of cholesterol and the carboxyl group of vaccenic acid significantly increases their volatility and thermal stability, leading to improved chromatographic resolution and sensitivity.
During electron ionization, intact cholesteryl esters typically show a characteristic fragment ion at m/z 368, corresponding to the cholesterol backbone after the loss of the fatty acid moiety.[6] For the TMS derivative of cholesterol, prominent ions are observed at m/z 458 (molecular ion), m/z 368 (loss of trimethylsilanol), and m/z 129.[6][7] The TMS derivative of vaccenic acid will produce a molecular ion at m/z 354 and a characteristic fragment from the loss of a methyl group at m/z 339.
It is crucial to perform method validation in the laboratory where the analysis will be conducted to establish performance characteristics such as linearity, precision, accuracy, and limits of detection and quantification.
Conclusion
This application note provides two robust and reliable methods for the GC-MS analysis of this compound. The direct analysis method is suitable for qualitative purposes, while the saponification and silylation derivatization method is recommended for accurate and sensitive quantification of the constituent cholesterol and vaccenic acid. The detailed protocols, data tables, and workflow diagrams serve as a comprehensive guide for researchers in the field of lipid analysis.
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Cholesteryl Ester Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are critical lipid molecules involved in the transport and storage of cholesterol within the body. The isomeric forms of CEs, which can differ in the fatty acid chain's structure (e.g., chain length, number and position of double bonds, and cis/trans geometry), play distinct roles in various physiological and pathological processes, including atherosclerosis and other cardiovascular diseases. Consequently, the accurate separation and quantification of CE isomers are of paramount importance in biomedical research and drug development. This application note provides detailed protocols for three effective HPLC-based methods for the separation of cholesteryl ester isomers: reversed-phase HPLC with C18 and C30 stationary phases, and silver ion chromatography.
Sample Preparation from Plasma
A robust and reproducible sample preparation protocol is crucial for the accurate analysis of cholesteryl esters from biological matrices. The following is a detailed protocol for the extraction of lipids, including cholesteryl esters, from plasma.
Experimental Protocol: Lipid Extraction from Plasma
-
Initial Sample Handling : Thaw frozen plasma samples on ice.
-
Aliquoting : Transfer 100 µL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
Protein Precipitation and Lipid Extraction :
-
Add 900 µL of ice-cold acetonitrile/methanol (99:1, v/v) to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Sonicate the sample in an ice bath for 10 minutes to facilitate lipid extraction.
-
-
Centrifugation : Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the extracted lipids, to a new clean tube.
-
Drying : Evaporate the solvent from the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution : Reconstitute the dried lipid extract in 100 µL of n-butanol/methanol (1:1, v/v). Vortex for 2 minutes and sonicate for 10 minutes at room temperature to ensure complete dissolution of the lipids.[1][2] The sample is now ready for HPLC analysis.
HPLC Methodologies for Cholesteryl Ester Isomer Separation
The choice of HPLC method depends on the specific isomers of interest. Reversed-phase chromatography is excellent for separating CEs based on fatty acid chain length and degree of unsaturation, while silver ion chromatography is unparalleled for resolving geometric (cis/trans) and positional isomers.
Method 1: Reversed-Phase HPLC with a C18 Stationary Phase
Reversed-phase HPLC with a C18 column is a widely used technique for the separation of lipids. The separation is primarily based on the hydrophobicity of the molecules, which for cholesteryl esters is determined by the length and degree of unsaturation of the fatty acid chain.
-
Column : Acquity UPLC BEH C18 column (150 mm × 2.1 mm, 1.7 µm particle size) or equivalent.
-
Mobile Phase A : 5 mmol/L aqueous ammonium (B1175870) acetate.
-
Mobile Phase B : Acetonitrile/2-propanol (1:2, v/v) with 5 mmol/L ammonium acetate.
-
Flow Rate : 180 µL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 2 µL.
-
Gradient Elution :
Time (min) % Mobile Phase A % Mobile Phase B 0.0 78.5 21.5 | 160.0 | 0 | 100.0 |
-
Mass Spectrometry Detection (Positive Ion Mode) :
Method 2: Reversed-Phase HPLC with a C30 Stationary Phase
C30 columns offer enhanced shape selectivity compared to C18 columns, making them particularly well-suited for the separation of hydrophobic, long-chain, and structurally similar isomers.
-
Column : Accucore C30 column (150 × 2.1 mm, 2.6 μm particle size) or equivalent.
-
Mobile Phase A : Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B : Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate : 350 µL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 - 5.0 30 - 43 5.0 - 5.1 43 - 50 5.1 - 14.0 50 - 70 14.0 - 14.1 70 - 99 | 14.1 - 21.0| 99 |
-
Mass Spectrometry Detection (Positive Ion Mode) :
-
Ion Source : Heated Electrospray Ionization (HESI).
-
Spray Voltage : 3 kV.
-
Capillary Temperature : 350°C.
-
Heater Temperature : 400°C.
-
Sheath Gas Flow Rate : 20 (arbitrary units).
-
Auxiliary Gas Flow Rate : 5 (arbitrary units).
-
Method 3: Silver Ion (Argentation) Chromatography
Silver ion chromatography is a powerful technique for the separation of unsaturated compounds based on the number, position, and geometry of double bonds. The pi electrons of the double bonds in the fatty acid chains of CEs interact with silver ions immobilized on the stationary phase, leading to differential retention.
-
Column Preparation : A strong cation-exchange column (e.g., Nucleosil 5SA, 250 x 4.6 mm) is loaded with silver ions. This is achieved by injecting an aqueous solution of silver nitrate (B79036) onto the column, followed by washing with water, methanol, and finally the mobile phase.
-
Mobile Phase A : 1,2-dichloroethane/dichloromethane (1:1, v/v).
-
Mobile Phase B : 1,2-dichloroethane/dichloromethane/methanol/acetone (45:45:5:5, v/v).
-
Flow Rate : 1.5 mL/min.
-
Detection : UV at 206 nm or Evaporative Light Scattering Detector (ELSD).
-
Gradient Elution : A gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes is typically employed to separate CEs based on the degree of unsaturation.[5]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key characteristics and performance of the described HPLC methods for the separation of cholesteryl ester isomers. Retention times are approximate and can vary based on the specific system and conditions.
| Feature | Reversed-Phase HPLC (C18) | Reversed-Phase HPLC (C30) | Silver Ion HPLC |
| Primary Separation Principle | Hydrophobicity (fatty acid chain length and unsaturation) | Enhanced shape selectivity for hydrophobic isomers | Number, geometry (cis/trans), and position of double bonds |
| Typical Elution Order | Shorter, more unsaturated CEs elute earlier. | Similar to C18 but with better resolution of structural isomers. | Saturated CEs elute first, followed by monounsaturated, diunsaturated, etc. Trans isomers elute before cis isomers. |
| Example Retention Times | CE(18:2) < CE(18:1) < CE(18:0) | CE(18:2) < CE(18:1) < CE(18:0) with improved separation of positional isomers. | CE(18:0) < CE(18:1 trans) < CE(18:1 cis) < CE(18:2) |
| Advantages | Robust, widely available columns, good for general profiling. | Superior resolution of long-chain and structurally similar isomers. | Unmatched for separation of geometric (cis/trans) and positional isomers. |
| Disadvantages | Limited resolution of geometric and positional isomers. | May require longer run times for highly retained compounds. | Column preparation can be complex, not as readily coupled with MS. |
Visualization of Workflows and Logic
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of cholesteryl ester isomers from plasma.
Logic for Method Selection
The choice of HPLC method is dictated by the specific research question and the types of cholesteryl ester isomers to be resolved.
Conclusion
The separation of cholesteryl ester isomers is a challenging but essential task in lipidomics research. This application note provides detailed protocols for three powerful HPLC-based methods: reversed-phase chromatography with C18 and C30 columns, and silver ion chromatography. The choice of method should be guided by the specific analytical goals, with reversed-phase methods being ideal for general profiling based on hydrophobicity and C30 columns offering enhanced resolution for complex mixtures, while silver ion chromatography remains the gold standard for the separation of geometric and positional isomers. By following these detailed protocols, researchers can achieve robust and reproducible separation of cholesteryl ester isomers, enabling deeper insights into their roles in health and disease.
References
- 1. agilent.com [agilent.com]
- 2. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
Application Note: Quantitative Analysis of Cholesteryl 11(E)-Vaccenate in Cell Culture Lysates using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within cells.[1][2] Dysregulation of cholesterol metabolism is implicated in numerous diseases, making the accurate quantification of specific CE species, such as Cholesteryl 11(E)-Vaccenate, essential for understanding cellular processes and for drug development.[1] this compound is an ester formed from cholesterol and 11(E)-vaccenic acid. This application note provides a detailed protocol for the extraction, detection, and quantification of this compound from cell culture lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive analytical technique for lipidomics.[1][3][4]
Data Presentation
While specific quantitative data for this compound across various cell lines is not extensively published in a comparative format, the following table illustrates a typical presentation of such data obtained using the described methodology. The values are hypothetical and serve as an example for reporting results.
Table 1: Hypothetical Quantitative Data of this compound in Various Cell Lines
| Cell Line | Cell Type | This compound (ng/mg of protein) | Standard Deviation |
| HEK293 | Human Embryonic Kidney | 15.2 | 1.8 |
| HeLa | Human Cervical Cancer | 25.8 | 3.1 |
| HepG2 | Human Liver Cancer | 42.5 | 4.5 |
| A549 | Human Lung Carcinoma | 18.9 | 2.2 |
Experimental Protocols
This section details the key experimental procedures for the analysis of this compound.
Cell Culture and Lysis
-
Cell Culture: Culture cells to the desired confluency (typically 80-90%) in appropriate media and conditions.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Add an appropriate volume of ice-cold PBS to the culture dish.
-
Scrape the cells and transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet is now ready for lipid extraction.
-
Lipid Extraction (Hexane:Isopropanol (B130326) Method)
This method is particularly suitable for the extraction of non-polar lipids like cholesteryl esters.[5][6]
-
Solvent Preparation: Prepare a solvent mixture of hexane (B92381) and isopropanol in a 3:2 (v/v) ratio.
-
Extraction:
-
Collection: Carefully transfer the upper organic phase containing the lipids to a new, clean tube.[7]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -20°C or below under anaerobic conditions to prevent oxidation.[7]
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent, such as a 2:1 (v/v) chloroform:methanol mixture.[3]
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).[3][4]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for separating cholesteryl esters.[4]
-
Mobile Phase: A gradient of solvents such as methanol, isopropanol, and water with additives like formic acid and ammonium (B1175870) acetate (B1210297) is typically employed.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.[3]
-
-
Mass Spectrometry Detection:
-
Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[8] Cholesteryl esters are known to form ammonium adducts in positive ion mode with ESI.[9]
-
MS/MS Analysis: Employ Multiple Reaction Monitoring (MRM) or Neutral Loss scanning for specific detection and quantification. A characteristic neutral loss of the cholesterol backbone (m/z 368.5) is frequently monitored for cholesteryl esters.[2][10]
-
Quantification: Use a stable isotope-labeled internal standard (e.g., deuterated cholesteryl ester) for accurate quantification.
-
Mandatory Visualizations
Signaling Pathway
Caption: Cellular Cholesterol Homeostasis and the Role of Cholesteryl Esters.
Experimental Workflow
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 8. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of Cholesteryl 11(E)-Vaccenate in Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of Cholesteryl 11(E)-Vaccenate within lipid bilayers. This document outlines detailed protocols for molecular dynamics (MD) simulations, presents key quantitative data derived from simulations of similar molecules, and illustrates relevant biological pathways and experimental workflows. Given the limited availability of direct simulation data for this compound, this guide leverages established methodologies for cholesterol and other cholesteryl esters as a robust framework.
Introduction
Cholesteryl esters (CEs), such as this compound, are crucial components of lipid metabolism and are implicated in various physiological and pathological processes. Unlike free cholesterol, which is a key structural component of cellular membranes, CEs are more hydrophobic and are typically found in the core of lipoprotein particles and as lipid droplets within cells. However, their potential interactions within the hydrophobic core of lipid bilayers are of growing interest, particularly in disease states characterized by lipid accumulation. Computational modeling, specifically MD simulations, offers a powerful lens to investigate the atomic-level interactions and dynamic behavior of this compound within a membrane environment.
Data Presentation: The Impact of Sterols on Lipid Bilayer Properties
Table 1: Effect of Cholesterol on DPPC Bilayer Properties
| Cholesterol Concentration (mol%) | Area per Lipid (Ų) | Bilayer Thickness (nm) | Acyl Chain Order Parameter (Scd, C2-C8 average) |
| 0 | 64.3 | 4.52 | 0.38 |
| 10 | 60.1 | 4.65 | 0.42 |
| 20 | 54.8 | 4.81 | 0.45 |
| 30 | 50.2 | 4.95 | 0.47 |
| 40 | 46.5 | 5.08 | 0.48 |
Data adapted from simulations of DPPC bilayers. The order parameter indicates the alignment of the lipid acyl chains with the bilayer normal.
Table 2: Influence of Cholesterol on DOPC Bilayer Characteristics
| Cholesterol Concentration (mol%) | Area per Lipid (Ų) | Bilayer Thickness (nm) |
| 0 | 72.5 | 3.75 |
| 10 | 67.3 | 3.90 |
| 30 | 59.8 | 4.21 |
Data adapted from simulations of DOPC bilayers.
Experimental Protocols
This section provides detailed protocols for performing all-atom MD simulations of this compound in a model lipid bilayer, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). These protocols are based on established methodologies for lipid bilayer simulations using common software packages like GROMACS and CHARMM.
Protocol 1: System Setup and Parameterization
-
Force Field Selection : The CHARMM36 force field is a robust and widely used parameter set for lipids and proteins.[1][2][3] For novel molecules like this compound, the CGenFF (CHARMM General Force Field) program can be used to generate initial parameters. It is crucial to validate these parameters, potentially by comparing quantum mechanical calculations of dihedral angle potentials with the force field's representation.
-
Molecule Building :
-
Obtain or build a 3D structure of this compound.
-
Use a membrane builder tool (e.g., CHARMM-GUI Membrane Builder) to construct a hydrated POPC bilayer containing the desired concentration of this compound. The cholesteryl ester should be placed within the hydrophobic core of the bilayer.
-
The system should consist of the lipid bilayer, this compound, and a sufficient number of water molecules (e.g., TIP3P water model) to fully solvate the bilayer. Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM).
-
Protocol 2: Molecular Dynamics Simulation
This protocol outlines the steps for running the simulation using GROMACS.
-
Energy Minimization :
-
Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done in several thousand steps.
-
-
Equilibration :
-
NVT (Canonical) Ensemble Equilibration : Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 310 K) for a duration of 1-5 nanoseconds (ns). Use a thermostat (e.g., Nosé-Hoover) to maintain the temperature. Position restraints should be applied to the lipid headgroups and the cholesteryl ester to allow the water and lipid tails to relax.
-
NPT (Isothermal-Isobaric) Ensemble Equilibration : Following NVT equilibration, switch to an NPT ensemble, maintaining a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 310 K). Use a barostat (e.g., Parrinello-Rahman) for pressure coupling. Gradually release the position restraints on the lipids and cholesteryl ester over several nanoseconds to allow the system to relax to its correct density. This phase should be run for at least 10-20 ns.
-
-
Production MD :
-
Once the system is well-equilibrated (as assessed by monitoring properties like potential energy, pressure, density, and area per lipid), run the production simulation for the desired length of time (typically hundreds of nanoseconds to microseconds).
-
Simulation Parameters :
-
Integrator : Leap-frog algorithm.
-
Time step : 2 femtoseconds (fs) with constraints on all bonds involving hydrogen atoms (e.g., using the LINCS algorithm).
-
Electrostatics : Particle Mesh Ewald (PME) for long-range electrostatic interactions.
-
van der Waals interactions : A cutoff scheme (e.g., 1.2 nm) with a switching or shifting function.
-
-
Protocol 3: Analysis of Simulation Trajectories
-
Bilayer Properties :
-
Area per Lipid : Calculate the average area of the simulation box in the x-y plane and divide by the number of lipids per leaflet.
-
Bilayer Thickness : Determine the distance between the average positions of the phosphate (B84403) groups in the two leaflets.
-
Deuterium Order Parameters (Scd) : Calculate the order parameters for the acyl chains of the lipids to quantify the degree of ordering.
-
-
This compound Properties :
-
Orientation : Analyze the orientation of the long axis of the cholesteryl ester relative to the bilayer normal.
-
Position : Determine the distribution of the center of mass of the cholesteryl ester along the z-axis (perpendicular to the membrane plane).
-
Interactions : Analyze the radial distribution functions between different parts of the cholesteryl ester and the surrounding lipid molecules to identify key interactions.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: CCK2R-Mediated Cholesterol Esterification
Recent studies have identified a signaling pathway where the activation of the cholecystokinin (B1591339) 2 receptor (CCK2R) leads to increased cholesterol esterification, which in turn promotes tumor cell proliferation and invasion.[4][5] This pathway highlights a functional role for cholesteryl esters in cellular signaling.
Caption: CCK2R signaling pathway leading to increased cholesterol esterification.
Experimental Workflow: MD Simulation of this compound in a Lipid Bilayer
The following diagram illustrates the typical workflow for setting up and running a molecular dynamics simulation of a lipid bilayer system containing this compound.
Caption: Workflow for MD simulation of a cholesteryl ester in a lipid bilayer.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Update of the cholesterol force field parameters in CHARMM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cholesteryl 11(E)-Vaccenate Ionization in ESI-MS
Welcome to the technical support center for the analysis of Cholesteryl 11(E)-Vaccenate and other cholesteryl esters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance ionization efficiency and obtain high-quality data.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of cholesteryl esters.
| Problem | Potential Cause | Suggested Solution |
| No or Very Low Signal for this compound | Poor Ionization: Cholesteryl esters are nonpolar and ionize poorly on their own.[1][2] | Enhance Adduct Formation: Introduce a salt to form adducts with the cholesteryl ester. Lithium, sodium, and ammonium (B1175870) adducts are commonly used to improve ionization.[1][3][4][5] For example, add ~10 µM LiOH or NaOH to your sample solution before infusion.[3][5] |
| Inappropriate Solvent System: The solvent may not be conducive to a stable electrospray or may not fully solubilize the analyte. | Optimize Solvent Composition: Use a solvent mixture that balances solubility and ESI compatibility. Common solvent systems include chloroform (B151607)/methanol (B129727) (2:1), acetonitrile/water (50/50), and methanol/water (50/50) with additives like 0.1% formic acid or 10 mM ammonium formate.[6] For direct infusion, a mixture of methanol with a small amount of chloroform containing the sample can be used.[5] | |
| Suboptimal ESI Source Parameters: Incorrect source settings can significantly reduce signal intensity. | Systematic Parameter Optimization: Adjust the spray voltage, capillary temperature, and sheath/auxiliary gas flow rates. Start with lower spray voltages to avoid corona discharge, which can lead to an unstable signal.[7] Systematically evaluate source parameters to find the optimal conditions for your instrument and analyte.[8][9][10][11] | |
| Unstable Signal or "Spiky" Peaks | Unstable Electrospray: This can be caused by a variety of factors including improper solvent composition, gas flow rates, or a clogged emitter. | Check for a Stable Spray: Visually inspect the spray plume if possible. Ensure proper solvent mixing and degassing. Adjust nebulizing and drying gas flows.[12] If the problem persists, clean or replace the ESI needle. |
| Precipitation of Analyte or Salts: High concentrations of salts or low solubility of the analyte in the final spray solution can cause instability. | Adjust Concentrations: Ensure the final concentration of any added salts is compatible with ESI (typically in the low µM to mM range).[5] Verify that your cholesteryl ester remains soluble in the final infusion solvent. | |
| Presence of Unidentified Peaks or High Background Noise | In-Source Fragmentation: High cone or skimmer voltages can cause the analyte to fragment within the ion source, leading to unexpected peaks.[8][9][10][11] | Optimize Cone/Skimmer Voltage: Reduce the cone voltage (typically in the range of 10-60 V) to minimize in-source fragmentation.[7] This helps to reduce the complexity of the spectra and lower background noise. |
| Solvent Impurities or Contaminants: Impurities in solvents or from lab equipment (e.g., plasticizers, salts from glassware) can result in adducts and high background.[13] | Use High-Purity Solvents and Clean Glassware: Employ LC-MS grade solvents.[14] Use clean glassware and minimize the use of plastic containers to avoid contamination. | |
| Poor Quantitative Reproducibility | Inconsistent Adduct Formation: The efficiency of adduct formation can vary between samples. | Use an Internal Standard: Incorporate a stable isotope-labeled cholesteryl ester or a cholesteryl ester with a unique fatty acid chain (e.g., CE 17:0) as an internal standard to normalize for variations in ionization efficiency.[2][15] |
| Matrix Effects: Other components in the sample may suppress or enhance the ionization of the analyte of interest. | Sample Preparation and Chromatography: If analyzing complex mixtures, consider a lipid extraction and/or chromatographic separation (e.g., normal-phase HPLC) to separate cholesteryl esters from other lipid classes prior to MS analysis.[16] |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to get a good signal for this compound in ESI-MS?
Cholesteryl esters, including this compound, are highly nonpolar molecules with a weak dipole moment. This inherent chemical property makes them difficult to ionize by electrospray, which is most effective for polar and charged analytes.[1] To overcome this, strategies that promote the formation of charged adducts are necessary.
Q2: What are the best adducts for analyzing cholesteryl esters?
While ammonium adducts ([M+NH₄]⁺) are commonly used, studies have shown that lithiated ([M+Li]⁺) and sodiated ([M+Na]⁺) adducts can provide enhanced signal intensity and more informative fragmentation patterns in tandem MS experiments.[1][3][5] The choice of adduct may also depend on the specific information required from MS/MS analysis.
Q3: What is a good starting point for my ESI source parameters?
While optimal parameters are instrument-dependent, a reasonable starting point for a heated ESI source could be:
-
Spray Voltage: 3.5-4.5 kV
-
Capillary Temperature: 250-300 °C
-
Sheath Gas Flow: 10-15 (arbitrary units)
-
Auxiliary Gas Flow: 2-5 (arbitrary units)
It is crucial to then optimize these parameters for your specific instrument and experimental setup.[17]
Q4: Can I use tandem mass spectrometry (MS/MS) to specifically detect cholesteryl esters?
Yes, MS/MS is a powerful technique for the specific analysis of cholesteryl esters. Two common approaches are:
-
Precursor Ion Scanning: Scanning for precursors of the cholesteryl cation at m/z 369.3 is a highly specific method for detecting all cholesteryl esters in a sample.[15]
-
Neutral Loss Scanning: A neutral loss of 368.5 Da, corresponding to the loss of the cholestane (B1235564) portion of the molecule, is characteristic of cholesteryl esters and can be used for their selective detection.[1][3][4]
Q5: How can I avoid in-source fragmentation of my cholesteryl ester?
In-source fragmentation occurs when the voltages in the ion source are too high, causing the molecule to break apart before it reaches the mass analyzer.[8][9][10][11] To minimize this, use the lowest possible cone and skimmer voltages that still provide good ion transmission. A systematic evaluation of these parameters is recommended to find the optimal balance between signal intensity and fragmentation.
Experimental Protocols
Protocol 1: Direct Infusion Analysis with Adduct Formation
This protocol is suitable for the analysis of purified this compound or simple mixtures.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a nonpolar solvent like chloroform or dichloromethane.
-
For infusion, dilute the stock solution to a final concentration of 1-10 µM in a solvent mixture of methanol containing approximately 10 µM of an adduct-forming salt (e.g., lithium hydroxide, sodium hydroxide, or ammonium acetate). A small amount of chloroform can be retained in the final solution to ensure solubility.[3][5]
-
-
Mass Spectrometer Setup:
-
Set up the mass spectrometer for positive ion mode ESI.
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Optimize ESI source parameters (spray voltage, capillary temperature, gas flows, and cone voltage) to maximize the signal of the desired adduct ion (e.g., [M+Li]⁺, [M+Na]⁺, or [M+NH₄]⁺).
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range.
-
If fragmentation information is desired, perform MS/MS experiments on the adduct ion of interest.
-
Protocol 2: LC-MS Analysis of Cholesteryl Esters in Complex Mixtures
This protocol is designed for the separation and analysis of cholesteryl esters from complex biological extracts.
-
Lipid Extraction:
-
Extract lipids from the biological sample using a standard method such as a modified Bligh-Dyer extraction.
-
-
Chromatographic Separation:
-
Use a normal-phase HPLC column for the separation of neutral lipid classes.
-
A typical mobile phase gradient might start with a nonpolar solvent like hexane (B92381) and gradually increase the polarity by adding a solvent such as isopropanol (B130326) or ethyl acetate.
-
-
Post-Column Infusion of ESI Solvent:
-
To enhance ionization, introduce a solvent containing an adduct-forming salt post-column via a T-junction before the ESI source. A suitable solvent could be isopropanol/acetonitrile/water with 10 mM ammonium acetate.[16]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data using full scans or, for higher specificity and sensitivity, use precursor ion scanning for m/z 369.3 or neutral loss scanning for 368.5 Da.
-
Visualizations
Caption: Workflow for enhancing this compound signal in ESI-MS.
Caption: Troubleshooting logic for low signal of cholesteryl esters in ESI-MS.
References
- 1. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. Rutgers_MS_Home [react.rutgers.edu]
- 14. escholarship.org [escholarship.org]
- 15. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cholesteryl 11(E)-Vaccenate peak tailing in HPLC
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Cholesteryl 11(E)-Vaccenate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I quantify it?
A: In an ideal HPLC separation, the chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with your method or HPLC system.[2][3]
To quantify peak tailing, the Tailing Factor (Tf) , also known as the USP Tailing Factor, is commonly used.[4] It is calculated by measuring the peak width at 5% of the peak height.[5]
Formula: Tf = W₀.₀₅ / 2A
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
A is the distance from the peak's leading edge to the center of the peak at 5% height.[3]
A visual representation of this calculation is shown below.
Table 1: Interpretation of Tailing Factor (Tf) Values
| Tailing Factor (Tf) | Peak Shape | Interpretation & Action |
| Tf = 1.0 | Symmetrical (Ideal) | Excellent peak shape. No action is needed. |
| 1.0 < Tf ≤ 1.2 | Mild Tailing | Generally acceptable, but monitor for increases in future runs.[1] |
| 1.2 < Tf ≤ 1.5 | Significant Tailing | Peak shape is compromised. Investigation is recommended.[3] |
| Tf > 1.5 | Severe Tailing | Unacceptable for most quantitative methods. Immediate troubleshooting is required.[1] |
Q2: I'm observing significant peak tailing for this compound. What are the most likely causes and solutions?
A: Peak tailing for a large, hydrophobic molecule like this compound in reversed-phase HPLC typically stems from a few key areas. The troubleshooting workflow below can help you systematically identify the root cause.
// Nodes start [label="Start: Observe Peak Tailing\n(Tf > 1.2)", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Step 1: Investigate Column Health", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="Step 2: Check Sample & Mobile Phase", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_system [label="Step 3: Inspect HPLC System", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Column Path col_cause1 [label="Cause: Column Contamination\n(Strongly retained matrix components)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_sol1 [label="Solution: Perform Column Wash\n(See Protocol Below)", fillcolor="#34A853", fontcolor="#FFFFFF"]; col_cause2 [label="Cause: Secondary Silanol (B1196071) Interactions\n(Often from basic impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_sol2 [label="Solution: Use End-Capped Column\n(e.g., modern C18 with low silanol activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; col_cause3 [label="Cause: Column Void / Bed Deformation", fillcolor="#F1F3F4", fontcolor="#202124"]; col_sol3 [label="Solution: Replace Column\n(If washing fails & pressure is abnormal)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Sample/Mobile Phase Path smp_cause1 [label="Cause: Sample Solvent Mismatch\n(Solvent stronger than mobile phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; smp_sol1 [label="Solution: Re-dissolve Sample\n(Use initial mobile phase or weaker solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; smp_cause2 [label="Cause: Mass Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; smp_sol2 [label="Solution: Dilute Sample\n(Reduce injection concentration or volume)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// System Path sys_cause1 [label="Cause: Extra-Column Volume\n(Long/wide tubing, loose fittings)", fillcolor="#F1F3F4", fontcolor="#202124"]; sys_sol1 [label="Solution: Minimize Dead Volume\n(Use 0.005" ID tubing, check connections)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_column; check_column -> {col_cause1, col_cause2, col_cause3} [dir=none]; col_cause1 -> col_sol1; col_cause2 -> col_sol2; col_cause3 -> col_sol3; col_sol1 -> check_sample [label="If tailing persists..."]; col_sol2 -> check_sample [label="If tailing persists..."]; col_sol3 -> check_sample [label="If tailing persists..."];
check_sample -> {smp_cause1, smp_cause2} [dir=none]; smp_cause1 -> smp_sol1; smp_cause2 -> smp_sol2; smp_sol1 -> check_system [label="If tailing persists..."]; smp_sol2 -> check_system [label="If tailing persists..."];
check_system -> sys_cause1 [dir=none]; sys_cause1 -> sys_sol1; } end_dot Caption: A logical workflow for troubleshooting peak tailing.
Table 2: Troubleshooting Summary for this compound Peak Tailing
| Category | Potential Cause | Common Symptoms | Recommended Solution |
| Column | Secondary Silanol Interactions | Persistent tailing, especially if basic impurities are present in the sample matrix.[6][7] | Use a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.[8] |
| Column Contamination | Gradual increase in peak tailing and backpressure over several injections.[3] | Perform a rigorous column wash with a strong solvent like isopropanol. If this fails, replace the column.[9] | |
| Column Void / Bed Deformation | Sudden appearance of tailing, split peaks, and a drop in backpressure.[8] | This is irreversible damage. The column must be replaced. | |
| Sample & Mobile Phase | Sample Solvent Mismatch | Tailing or fronting, particularly for early-eluting peaks.[3][10] | Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase composition.[3] |
| Mass Overload | Peak shape improves significantly upon sample dilution.[2] | Reduce the sample concentration or the injection volume.[11] | |
| Instrument | Extra-Column Volume | All peaks in the chromatogram show some degree of tailing, especially the earliest ones.[12] | Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.12 mm or 0.005"). Ensure all fittings are properly connected to avoid dead volume.[12] |
Q3: How do interactions with silanol groups cause peak tailing for a neutral molecule like this compound?
A: This is an excellent question. While this compound itself is neutral and does not ionize, peak tailing related to silanol groups can still occur through two primary mechanisms:
-
Interaction with Basic Impurities: The most common cause is the presence of co-eluting basic impurities from the sample matrix (e.g., lipids, formulation excipients). These basic compounds can carry a positive charge and interact strongly via an ion-exchange mechanism with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica (B1680970) surface of the column packing.[13][14] This secondary retention mechanism causes the impurity molecules to lag behind, distorting the overall peak shape if they co-elute with your analyte.[14]
-
Direct Polar Interactions: Although weaker than ion-exchange, direct hydrogen bonding can occur between polar functional groups on the analyte (like the ester group in this compound) and the surface silanols (Si-OH).[14] On older or lower-quality columns with a high population of acidic silanols, these interactions can be significant enough to contribute to tailing.[15]
Using a high-purity, fully end-capped column is the best way to mitigate these effects, as it chemically blocks most of the active silanol sites.[8]
// Connections analyte_main -> silanol2 [label=" Weak H-Bonding\n(Minor Contribution)", color="#5F6368", style=dashed]; analyte_basic -> silanol1 [label=" Strong Ion-Exchange\n(Primary Cause of Tailing)", color="#EA4335", style=bold, arrowhead=normal];
// Invisible edges for alignment edge[style=invis]; analyte_main -> analyte_basic; silanol1 -> silanol2 -> silanol3 -> silanol4; } end_dot Caption: Silanol interactions causing peak tailing.
Q4: Can you provide a standard protocol for washing a C18 column to remove contamination?
A: Yes. If you suspect that strongly retained hydrophobic compounds from your sample matrix are causing contamination, a thorough column wash is a good first step. This generic protocol is suitable for most reversed-phase C18 columns.
Important: Before starting, disconnect the column from the detector to prevent contaminants from flowing into the detector cell.[9] Always check the column manufacturer's guidelines for specific pressure limits and solvent compatibility.
Experimental Protocol: Reversed-Phase C18 Column Wash
Objective: To remove strongly retained hydrophobic contaminants and restore column performance.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Initial Flush (Aqueous):
-
Flush the column with 100% HPLC-grade water at a flow rate of 1 mL/min for 15-20 column volumes. (For a standard 4.6 x 150 mm column, this is approximately 25-35 mL). This step removes buffers and salts.
-
-
Intermediate Polarity Flush:
-
Change the solvent to 100% Acetonitrile (ACN) or Methanol (MeOH).
-
Flush the column for 20 column volumes (~35 mL).
-
-
Strong Solvent Flush (for Hydrophobic Contaminants):
-
Change the solvent to 100% Isopropanol (IPA), which is excellent for removing lipids and other highly non-polar molecules.[9]
-
Caution: IPA is more viscous and will generate higher backpressure. Start at a lower flow rate (e.g., 0.5 mL/min) and gradually increase if the pressure remains within a safe range.
-
Flush the column for at least 20 column volumes (~35 mL).
-
-
Return to Intermediate Solvent:
-
Flush the column again with 100% ACN or MeOH for 10-15 column volumes to wash out the IPA.
-
-
Re-equilibration:
-
Reconnect the column to the detector.
-
Equilibrate the column with your mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved.
-
-
Performance Check:
-
Inject a standard solution to evaluate if peak shape and retention time have been restored. If tailing persists, the column may be permanently damaged and require replacement.[3]
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. acdlabs.com [acdlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Back-to-Basics #5: Tailing | Separation Science [sepscience.com]
- 5. silicycle.com [silicycle.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 10. support.waters.com [support.waters.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. support.waters.com [support.waters.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Isobaric Interference in Cholesteryl 11(E)-Vaccenate MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isobaric interference in the mass spectrometry (MS) analysis of Cholesteryl 11(E)-Vaccenate.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of this compound analysis?
A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone. In the analysis of this compound (CE 18:1, Δ11), the primary source of isobaric interference is its positional isomer, Cholesteryl Oleate (CE 18:1, Δ9). Both compounds have the same molecular formula and weight, leading to overlapping signals in a standard MS scan.
Q2: Why can't standard MS/MS fragmentation differentiate between this compound and Cholesteryl Oleate?
A2: Standard collision-induced dissociation (CID) of cholesteryl ester adducts (e.g., [M+NH₄]⁺) typically results in the neutral loss of the fatty acyl chain, producing a prominent fragment ion corresponding to the cholesteryl cation at m/z 369.3.[1][2] Since both this compound and Cholesteryl Oleate possess the same cholesterol backbone, they generate the same m/z 369.3 fragment, providing no information about the double bond's position on the fatty acyl chain.
Q3: What is the biological significance of differentiating this compound from its isomers?
A3: this compound is the esterified form of vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats like milk and beef.[3][4] Emerging research suggests that vaccenic acid may have different physiological effects than industrially produced trans fats.[3][4] For instance, some studies indicate potential health benefits, such as ameliorating metabolic disorders and reducing inflammation, which are independent of its conversion to conjugated linoleic acid (CLA).[5] Therefore, accurately identifying and quantifying this compound is crucial for understanding its distinct metabolic pathways and biological roles.
Q4: What is the most effective strategy to overcome this isobaric interference?
A4: The most effective strategy is to employ a chemical derivatization technique that specifically targets the carbon-carbon double bond (C=C) in the fatty acyl chain, followed by tandem mass spectrometry (MS/MS or MS³). The Paternò-Büchi (PB) reaction is a well-established photochemical derivatization method that can pinpoint the location of the C=C bond.[6][7] This reaction, when coupled with MS analysis, generates unique fragment ions that are diagnostic for the original position of the double bond, allowing for the unambiguous differentiation of this compound and Cholesteryl Oleate.[6]
Troubleshooting Guides
Issue 1: Poor or no separation of C18:1 Cholesteryl Ester isomers by LC-MS.
-
Possible Cause: The reversed-phase liquid chromatography (RPLC) method lacks the resolution to separate positional isomers.
-
Solution: While challenging, optimizing the RPLC method can provide some separation.
-
Action: Use a long C18 column with a small particle size (e.g., < 2 µm) to maximize theoretical plates.
-
Action: Employ a shallow gradient elution with a mobile phase system optimized for non-polar lipids, such as a mixture of water/methanol and isopropanol/methanol with additives like ammonium (B1175870) formate.[8]
-
Action: Lower the column temperature to enhance separation, although this may increase backpressure.
-
-
Underlying Principle: Positional isomers have very similar hydrophobicities, making their separation by RPLC difficult. However, subtle differences in their three-dimensional structures can sometimes be exploited with high-efficiency columns and optimized mobile phases. If chromatographic separation is insufficient, a derivatization strategy is necessary.
Issue 2: Inability to distinguish isomers by MS/MS even with a derivatization step.
-
Possible Cause 1: Incomplete or inefficient Paternò-Büchi (PB) reaction.
-
Solution: Optimize the PB reaction conditions.
-
Action: Ensure the UV lamp used for photo-irradiation is of the correct wavelength (typically 254 nm for acetone-based reactions) and has sufficient power.[9]
-
Action: The reaction time is critical; for online setups, 20-30 seconds is often sufficient.[9] For offline reactions, this may need to be optimized.
-
Action: The solvent composition is crucial for both the reaction and subsequent electrospray ionization. A solvent system of acetone (B3395972)/methanol/dichloromethane/water has been shown to be effective for cholesteryl esters.[6]
-
-
Possible Cause 2: Inappropriate MS/MS parameters.
-
Solution: Utilize an MS³ approach for clearer diagnostic ions.
-
Action: In the first stage of fragmentation (MS²), isolate the PB-derivatized precursor ion (e.g., [CE-PB+Li]⁺). The collision energy should be sufficient to generate the PB-modified fatty acyl ion (e.g., [FA-PB+Li]⁺).[6]
-
Action: In the second stage of fragmentation (MS³), isolate the PB-modified fatty acyl ion and apply further collision energy to induce the cleavage of the oxetane (B1205548) ring, which yields the diagnostic ions for the double bond position.[6]
-
Issue 3: Presence of unexpected side-product peaks after the Paternò-Büchi reaction.
-
Possible Cause: Norrish Type I cleavage of the acetone reagent.
-
Solution: Be aware of potential side reactions and their products.
-
Explanation: UV irradiation at 254 nm can cause the formation of acetyl and methyl radicals from acetone. These radicals can react with the lipid to form substitution products, resulting in peaks with a mass 14 Da or 42 Da higher than the intact lipid.[9]
-
Action: While difficult to completely eliminate, minimizing UV exposure time can help reduce these side products. Using alternative PB reagents like 2',4',6'-trifluoroacetophenone (B1306031) (triFAP) can also diminish certain side reactions.[10]
-
Quantitative Data Summary
The Paternò-Büchi reaction followed by MS³ fragmentation allows for the quantification of this compound and Cholesteryl Oleate based on the relative intensities of their unique diagnostic ions.
| Isomer | Fatty Acyl Moiety | Double Bond Position | Precursor Ion (after PB) | MS³ Isolation Ion | Diagnostic Fragment Ions (m/z) |
| Cholesteryl Oleate | Oleate | Δ9 | [CE(18:1)+Acetone+Li]⁺ | [FA(18:1)+Acetone+Li]⁺ | Diagnostic ions for the Δ9 position |
| This compound | Vaccenate | Δ11 | [CE(18:1)+Acetone+Li]⁺ | [FA(18:1)+Acetone+Li]⁺ | Diagnostic ions for the Δ11 position |
Note: The exact m/z values of the diagnostic ions will depend on the specific fatty acyl chain and the derivatizing agent used. For C18:1 fatty acids derivatized with acetone, the fragmentation of the [FA-PB+Li]⁺ ion will yield pairs of diagnostic ions that allow for the localization of the double bond.[6]
Experimental Protocols
Protocol: Differentiation of this compound and Cholesteryl Oleate using Paternò-Büchi Derivatization and MS³
This protocol is adapted from the methodology described by Xia et al. (2017).[6]
-
Sample Preparation:
-
Prepare a solution of the cholesteryl ester sample in a solvent mixture suitable for both the PB reaction and electrospray ionization. A recommended solvent system is acetone/methanol/dichloromethane/water (40/30/20/10, v/v/v/v) containing 100 µM LiOH to promote the formation of lithium adducts.[6]
-
-
Paternò-Büchi Reaction (Online Setup):
-
Utilize a nano-electrospray ionization (nanoESI) source with a fused silica (B1680970) capillary.
-
Position a low-pressure mercury UV lamp to irradiate the nanoESI tip.
-
Infuse the sample solution through the capillary. The UV irradiation of the sample plume as it exits the tip will initiate the PB reaction. A reaction time of 20-30 seconds is typically sufficient.[9]
-
-
Mass Spectrometry Analysis (MS³):
-
MS¹: Acquire a full scan to identify the lithium adduct of the PB-derivatized cholesteryl ester ([CE-PB+Li]⁺). This will have a mass 58 Da higher than the underivatized lithium adduct.
-
MS²: Isolate the [CE-PB+Li]⁺ ion in the ion trap. Apply collision-induced dissociation (CID) to generate the PB-modified fatty acyl fragment ion, [FA-PB+Li]⁺.[6]
-
MS³: Isolate the [FA-PB+Li]⁺ fragment ion. Apply further CID to induce fragmentation of the oxetane ring. This will generate pairs of diagnostic ions specific to the location of the original double bond.[6]
-
-
Data Analysis:
-
Identify the diagnostic ion pairs in the MS³ spectrum. The m/z values of these ions will correspond to the cleavage on either side of the original double bond position.
-
For Cholesteryl Oleate, the diagnostic ions will be indicative of a Δ9 double bond.
-
For this compound, the diagnostic ions will be indicative of a Δ11 double bond.
-
The relative intensities of the specific diagnostic ions can be used for the relative quantification of the two isomers in a mixture.
-
Visualizations
Caption: Workflow for differentiating cholesteryl ester isomers.
Caption: Logic for isomer identification via fragmentation.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. Human health benefits of vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry - PURSPEC [purspec.com]
- 8. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Cholesteryl 11(E)-Vaccenate stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of Cholesteryl 11(E)-Vaccenate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at -20°C or lower.[1] A study on cholesteryl esters in serum demonstrated that storage at -80°C effectively prevents degradation for up to 10 years.[2][3][4][5] The compound should be stored in a tightly sealed amber glass vial under an inert atmosphere, such as argon or nitrogen, to protect it from light and oxygen.
Q2: How should I handle this compound for short-term use?
A2: For short-term use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles of the main stock.[6] While a single freeze-thaw cycle may have a minimal effect on some lipids, multiple cycles can lead to degradation.[1][7] When handling the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A3: As an unsaturated cholesteryl ester, the primary degradation pathways are oxidation and hydrolysis. The double bond in the vaccenate fatty acid chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat.[8][9] Hydrolysis of the ester linkage can occur in the presence of moisture, acids, or bases, yielding cholesterol and 11(E)-vaccenic acid.
Q4: What are the visible signs of degradation?
A4: Visual indicators of degradation can include a change in the physical appearance of the compound, such as discoloration (yellowing), or a change in consistency. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical verification is recommended if stability is a concern.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Thin-Layer Chromatography (TLC). A detailed HPLC protocol for stability testing is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Symptom/Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Verify the purity of your sample using an appropriate analytical method (see HPLC protocol below). Ensure proper storage conditions (-20°C or below, protected from light and oxygen). Prepare fresh solutions from a new aliquot for critical experiments. |
| Appearance of extra peaks in HPLC or GC chromatograms. | Presence of degradation products such as oxidized cholesteryl esters or free cholesterol and vaccenic acid. | Compare the chromatogram with a reference standard. If degradation is suspected, purify the sample if possible, or obtain a new, high-purity batch. Review handling procedures to minimize exposure to air, light, and moisture. |
| Low recovery of the compound during extraction or analysis. | Adsorption to surfaces or degradation during sample preparation or analysis. | Use silanized glassware to minimize adsorption. Ensure that analytical instrument conditions (e.g., GC inlet temperature) are not causing thermal degradation.[10] |
| Change in the physical appearance of the solid compound (e.g., clumping, discoloration). | Absorption of moisture leading to hydrolysis or oxidation. | Discard the affected batch. When handling, ensure the container is at room temperature before opening. Store in a desiccator for short-term benchtop use if the environment is humid. |
Stability Data
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Long-Term | -80°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) | High (stable for years)[2][3][4][5] |
| Long-Term | -20°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) | Good (recommended for routine storage)[1] |
| Short-Term | 4°C | Air | Dark (Amber Vial) | Limited (days to weeks; risk of oxidation and hydrolysis increases) |
| Room Temperature | ~20-25°C | Air | Ambient Light | Poor (not recommended; rapid degradation likely) |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method suitable for assessing the stability of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system with a UV detector
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Isopropanol (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in isopropanol (e.g., 1 mg/mL).
-
For stability testing, store aliquots of the stock solution under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time points, dilute the samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase before injection.
5. Data Analysis:
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks, which may indicate degradation products.
-
The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Key degradation pathways for this compound.
References
- 1. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. From Inert Storage to Biological Activity-In Search of Identity for Oxidized Cholesteryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Cholesteryl 11(E)-Vaccenate in LC-MS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the analysis of Cholesteryl 11(E)-Vaccenate and other cholesteryl esters using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for analyzing this compound using reversed-phase LC-MS?
A good starting point for reversed-phase (RP) LC analysis of non-polar lipids like cholesteryl esters involves a binary solvent system.[1] For Solvent A (the weaker phase), use a mixture of water and methanol (B129727) (e.g., 50:50 v/v) or water and acetonitrile (B52724) (e.g., 60:40 v/v).[2][3] For Solvent B (the strong eluting phase), a mixture high in isopropanol (B130326) (IPA) is necessary, such as IPA:acetonitrile (90:10 v/v) or IPA:methanol (80:20 v/v).[1][2][3] To enhance ionization, it is critical to include additives in both solvents.[4]
Q2: Why are mobile phase additives like ammonium (B1175870) formate (B1220265) essential for cholesteryl ester analysis?
Cholesteryl esters are hydrophobic, chemically inert molecules that exhibit poor ionization, making them challenging to detect with high sensitivity in LC-MS.[3][5][6] Mobile phase additives, such as ammonium formate or ammonium acetate (B1210297), are crucial because they facilitate the formation of stable adducts (e.g., [M+NH₄]⁺) in the mass spectrometer source.[3] These adducts are quasi-stable and ionize much more efficiently than the parent molecule, leading to a significant improvement in signal intensity and detection limits.[4][7] Formic acid or acetic acid is often used alongside these salts to improve peak shape and overall chromatographic performance.[2][8]
Q3: Which ionization mode, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?
While ESI in positive mode is the most common technique in lipidomics, APCI is often preferred for non-polar lipids like cholesteryl esters.[4][9] APCI can provide superior ionization efficiency for these highly hydrophobic compounds.[4] However, with an optimized mobile phase containing additives like ammonium formate, good results can also be achieved with ESI, which is widely available on modern LC-MS systems.[3] If sensitivity is a problem with ESI, testing APCI is a recommended troubleshooting step.[9]
Q4: How can I improve the chromatographic separation between this compound and other cholesteryl ester isomers or analogues?
Achieving separation between closely related cholesteryl esters requires careful optimization of the chromatographic conditions. Key factors include the gradient profile, column temperature, and mobile phase composition.[10]
-
Gradient: Employ a shallow gradient, slowly increasing the percentage of the strong organic solvent (Solvent B).
-
Column: Using a longer column or connecting two columns in series can increase peak resolution.[10] C18 and C30 stationary phases are commonly used for lipid separations.[1]
-
Organic Solvents: The choice of organic solvent can influence selectivity. While IPA is needed for elution, adjusting the ratio of methanol or acetonitrile in the mobile phase can alter the separation of different cholesteryl ester species.[10]
Troubleshooting Guide
Problem: Low or No Signal Intensity
-
Possible Cause: Inefficient ionization of the analyte.
-
Solution:
-
Verify Additives: Ensure that volatile additives like 10 mM ammonium formate or ammonium acetate are present in your mobile phase to promote adduct formation ([M+NH₄]⁺).[1][2][3] Adding 0.1% formic acid can also be beneficial.[7]
-
Check Ionization Source: If using ESI, consider switching to an APCI source, which is often more effective for non-polar compounds.[4][9]
-
Optimize MS Parameters: Infuse a standard solution of a similar cholesteryl ester to optimize source parameters such as capillary voltage, gas flow, and source temperature.[9]
-
Sample Resuspension: Ensure the dried lipid extract is resuspended in a solvent compatible with the initial mobile phase, such as a mixture of IPA and ACN, to prevent precipitation in the autosampler.[4]
-
Problem: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions with the stationary phase or mismatched solvent strength.
-
Solution:
-
Adjust Additives: Small amounts of acid (e.g., 0.1% formic acid) or base in the mobile phase can reduce peak tailing caused by interactions with residual silanols on the column.[8][11]
-
Modify Gradient: A gradient that is too steep can cause peaks to broaden. Try decreasing the rate of change in the percentage of Solvent B.
-
Check Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size.[10]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting the sample.
-
Problem: Unstable or Shifting Retention Times
-
Possible Cause: Insufficient column equilibration or inconsistent mobile phase preparation.
-
Solution:
-
Increase Equilibration Time: Before each injection, ensure the column is fully re-equilibrated with the initial mobile phase conditions for a sufficient duration (typically 5-10 column volumes).[3]
-
Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure the composition is accurate. Inconsistent preparation is a common cause of retention time shifts.[12]
-
Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times for lipid separations.[10]
-
Data Presentation
Table 1: Recommended Mobile Phase Compositions for Reversed-Phase LC-MS
| Component | Solvent Composition | Additives | Primary Ionization Mode |
|---|---|---|---|
| Solvent A | Acetonitrile:Water (60:40, v/v) | 10 mM Ammonium Formate + 0.1% Formic Acid | Positive ESI/APCI |
| Solvent B | Isopropanol:Acetonitrile (90:10, v/v) | 10 mM Ammonium Formate + 0.1% Formic Acid | Positive ESI/APCI |
| Solvent A | Methanol:Water (50:50, v/v) | 10 mM Ammonium Acetate | Positive ESI/APCI |
| Solvent B | Isopropanol:Methanol (80:20, v/v) | 10 mM Ammonium Acetate | Positive ESI/APCI |
| Solvent A | Acetonitrile:Water (60:40, v/v) | 10 mM Ammonium Acetate + 0.1% Acetic Acid | Negative ESI |
| Solvent B | Isopropanol:Acetonitrile (90:10, v/v) | 10 mM Ammonium Acetate + 0.1% Acetic Acid | Negative ESI |
Data compiled from multiple sources.[2][3][7]
Table 2: Example LC Gradient for Cholesteryl Ester Separation
| Time (minutes) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 - 4.0 | 60 | 40 | 0.5 |
| 4.0 - 6.0 | 60 → 40 | 40 → 60 | 0.5 |
| 6.0 - 16.0 | 40 → 0 | 60 → 100 | 0.5 |
| 16.0 - 22.0 | 0 | 100 | 0.5 |
| 22.0 - 24.0 | 0 → 60 | 100 → 40 | 0.5 |
| 24.0 - 30.0 | 60 | 40 | 0.5 |
This is an example gradient adapted from a published method and may require optimization.[3]
Experimental Protocols
Protocol 1: Preparation of Optimized Mobile Phase (Positive Ion Mode)
Objective: To prepare 1 L each of Solvent A and Solvent B for the analysis of cholesteryl esters.
Materials:
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Isopropanol (IPA)
-
LC-MS grade Ammonium Formate
-
LC-MS grade Formic Acid
Procedure for Solvent A (ACN:H₂O 60:40 with Additives):
-
Measure 400 mL of LC-MS grade water into a 1 L clean glass bottle.
-
Add 0.77 g of Ammonium Formate (to achieve 10 mM).
-
Add 1.0 mL of Formic Acid (to achieve 0.1%).
-
Sonicate the solution for 10 minutes to dissolve the salt and degas the solvent.
-
Add 600 mL of LC-MS grade ACN.
-
Mix thoroughly and label clearly.
Procedure for Solvent B (IPA:ACN 90:10 with Additives):
-
Measure 100 mL of LC-MS grade ACN into a 1 L clean glass bottle.
-
Add 0.77 g of Ammonium Formate.
-
Add 1.0 mL of Formic Acid.
-
Sonicate briefly to dissolve the salt.
-
Add 900 mL of LC-MS grade IPA.
-
Mix thoroughly and label clearly.
Visualizations
Caption: Workflow for systematic mobile phase optimization.
Caption: Decision tree for troubleshooting common LC-MS issues.
References
- 1. lcms.cz [lcms.cz]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deepdyve.com [deepdyve.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
Reducing ion suppression effects for Cholesteryl 11(E)-Vaccenate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression effects during the quantification of Cholesteryl 11(E)-Vaccenate by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound quantification?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can result in inaccurate and unreliable quantification, including underestimation of the analyte concentration or even false negatives.[2][3] Due to the hydrophobic and chemically inert nature of cholesteryl esters, their analysis by LC-MS is already challenging, and ion suppression further complicates accurate measurement.[4][5][6]
Q2: What are the common causes of ion suppression in the analysis of this compound?
The primary causes of ion suppression in biological samples are components of the sample matrix that co-elute with the analyte. For cholesteryl ester analysis, these often include:
-
Phospholipids (B1166683): Highly abundant in biological membranes and plasma, they are a major cause of ion suppression in lipidomics.[1]
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize in the ion source and suppress the analyte signal.
-
Other Lipids: High concentrations of other lipid classes can compete with this compound for ionization.
Q3: How can I detect and assess the severity of ion suppression in my assay?
Two common methods to evaluate matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer's ion source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion suppression.[1][2]
-
Post-Extraction Spiking: This quantitative approach compares the signal response of a standard spiked into a pre-extracted blank matrix sample to the response of the same standard in a neat solvent. The ratio of these responses provides a quantitative measure of the extent of ion suppression.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Problem 1: Low or no signal for this compound.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) with a mixed-mode sorbent is highly effective at removing phospholipids and other interfering components.[7] Liquid-Liquid Extraction (LLE) can also be effective. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components. Using a column with a different chemistry or smaller particle size (e.g., UPLC) can enhance resolution and reduce co-elution.[7] |
| Poor Ionization Efficiency | 1. Use Adduct-Forming Mobile Phase Additives: Cholesteryl esters readily form ammonium (B1175870) adducts in the positive ion mode.[8][9] Adding a low concentration of ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase can enhance the signal. Lithiated adducts have also been shown to improve ionization.[10] 2. Consider Derivatization: While more complex, derivatization of the cholesterol moiety can improve ionization efficiency.[8][9] |
Problem 2: Poor reproducibility and high variability in results.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | 1. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d7-Cholesteryl Ester) is highly recommended. The internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction and improved reproducibility.[8][9] 2. Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the sample matrix. |
| Sample Preparation Inefficiency | 1. Validate Extraction Recovery: Perform experiments to determine the recovery of this compound during your extraction procedure. Adjust the protocol if recovery is low or inconsistent. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to minimize matrix effects by removing phospholipids and other interfering substances.
Materials:
-
Mixed-mode SPE cartridges (e.g., polymeric reversed-phase and ion exchange)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (e.g., d7-Cholesteryl Oleate)
-
Methanol (B129727), Isopropanol, Acetonitrile, Hexane, Ethyl Acetate (all LC-MS grade)
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment: Spike the sample with the internal standard. For plasma, precipitate proteins by adding 3 volumes of cold acetone, vortex, and centrifuge. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might be:
-
Aqueous wash to remove salts.
-
A polar organic wash (e.g., methanol/water mixture) to remove polar interferences.
-
-
Elution: Elute the this compound using a non-polar organic solvent or a mixture (e.g., hexane/ethyl acetate).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Formate
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+NH4]+ for this compound (m/z 669.6)
-
Product Ion (Q3): A characteristic fragment ion, often m/z 369.3, corresponding to the loss of the fatty acid chain.[8][9]
-
Collision Energy: Optimize for the specific instrument.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Matrix Effect (%) |
| Protein Precipitation | 50,000 | 65% |
| Liquid-Liquid Extraction | 120,000 | 20% |
| Solid-Phase Extraction | 180,000 | <10% |
Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100
Visualizations
Caption: Workflow for mitigating ion suppression.
Caption: Troubleshooting logic for low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cholesteryl Esters by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of cholesteryl esters, with a specific focus on Cholesteryl 11(E)-Vaccenate.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of cholesteryl esters.
Issue 1: Low or No Signal Intensity for Cholesteryl Ester of Interest
-
Possible Cause 1: Poor Ionization Efficiency. Cholesteryl esters are nonpolar neutral lipids and often exhibit poor ionization, especially with electrospray ionization (ESI).[1][2][3]
-
Troubleshooting Tip: Enhance ionization by promoting the formation of adducts.
-
Ammonium (B1175870) Adducts: Introduce an ammonium salt (e.g., ammonium acetate (B1210297) or ammonium formate) into the mobile phase or post-column.[4][5] This will primarily form [M+NH₄]⁺ ions.
-
Sodiated/Lithiated Adducts: The presence of sodium or lithium ions can form [M+Na]⁺ or [M+Li]⁺ adducts, which often show good ionization and fragmentation.[6][7][8][9] These can be introduced at low concentrations in the mobile phase.
-
-
-
Possible Cause 2: Inappropriate Ionization Technique. While ESI is common, other ionization methods might be more suitable for neutral lipids.[10]
-
Troubleshooting Tip: Consider using Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar molecules.[11]
-
-
Possible Cause 3: Suboptimal Instrument Settings.
-
Possible Cause 4: Sample Degradation or Loss.
-
Troubleshooting Tip: Ensure proper sample handling and storage to prevent degradation. Use appropriate extraction methods to minimize sample loss.
-
Issue 2: Difficulty in Identifying the Correct Precursor Ion
-
Possible Cause 1: Presence of Multiple Adducts. Your cholesteryl ester of interest may form multiple adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, etc.), complicating the spectral interpretation.
-
Troubleshooting Tip: Analyze the mass differences between the observed ions to identify the different adducts. For example, the mass difference between the [M+Na]⁺ and [M+H]⁺ ions will be approximately 22 Da.
-
-
Possible Cause 2: In-source Fragmentation. The precursor ion might fragment within the ion source before reaching the mass analyzer.[12]
-
Troubleshooting Tip: Reduce the in-source collision energy or adjust other source parameters to minimize fragmentation.[12]
-
Issue 3: Ambiguous Fragmentation Pattern in MS/MS
-
Possible Cause 1: Unexpected Fragmentation Pathways.
-
Troubleshooting Tip: Familiarize yourself with the common fragmentation patterns of cholesteryl esters. The most characteristic fragmentation is the loss of the cholesterol moiety or the fatty acid chain.
-
-
Possible Cause 2: Co-eluting Isobaric Species. Other lipids with the same nominal mass may be co-eluting and fragmenting simultaneously.[6][8]
-
Troubleshooting Tip: Improve chromatographic separation to resolve isobaric interferences. High-resolution mass spectrometry can also help distinguish between species with the same nominal mass but different elemental compositions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion ESI-MS/MS?
A1: For this compound, the fragmentation pattern will depend on the precursor ion selected.
-
[M+NH₄]⁺ Adduct: The most prominent fragmentation pathway is the neutral loss of ammonia (B1221849) and the subsequent formation of the characteristic cholesteryl cation at m/z 369.3 .[4][5][10] This is a result of the cleavage of the ester bond.
-
[M+Na]⁺ or [M+Li]⁺ Adducts: These adducts typically undergo a neutral loss of the entire cholesterol moiety (as cholestane), resulting in a fragment corresponding to the sodiated or lithiated fatty acid. A common fragmentation is the neutral loss of 368.5 Da (cholestane).[6][7][8][9]
Q2: How can I confirm the identity of the fatty acid moiety in my cholesteryl ester?
A2: Tandem mass spectrometry (MS/MS) is essential.
-
By analyzing the mass of the precursor ion and the characteristic neutral loss or fragment ions, you can deduce the mass of the fatty acid. For this compound, the fatty acid is vaccenic acid (18:1), which has a monoisotopic mass of 282.2559 Da.
-
When analyzing sodiated or lithiated adducts, the resulting fatty acid fragment ion will be observed at [M_fatty_acid + Na]⁺ or [M_fatty_acid + Li]⁺.
Q3: What are the key differences in fragmentation between ESI and APCI for cholesteryl esters?
A3: ESI and APCI generate different primary ions, leading to different fragmentation behaviors.
-
ESI: Tends to form adduct ions ([M+NH₄]⁺, [M+Na]⁺, etc.) and is considered a "soft" ionization technique. Fragmentation is typically induced in the collision cell (MS/MS).[11]
-
APCI: Often produces protonated molecules ([M+H]⁺) and can sometimes induce more in-source fragmentation.[11]
Q4: Are there any specific sample preparation considerations for cholesteryl ester analysis?
A4: Yes, due to their hydrophobic nature, specific extraction methods are required.
-
A common method is liquid-liquid extraction using a solvent system like chloroform/methanol or hexane/isopropanol.
-
It is crucial to ensure that the extraction solvent is free of contaminants that could interfere with the analysis.
Data Presentation
Table 1: Common Adducts and Key Fragment Ions for this compound (C₄₅H₇₈O₂; Exact Mass: 650.5999)
| Precursor Ion | Formula | m/z of Precursor Ion | Key Fragmentation Pathway | Characteristic Fragment Ion(s) (m/z) |
| [M+H]⁺ | [C₄₅H₇₉O₂]⁺ | 651.6077 | Neutral Loss of H₂O | 633.5971 |
| [M+NH₄]⁺ | [C₄₅H₈₂NO₂]⁺ | 668.6343 | Neutral Loss of NH₃ | 651.6077 (then fragments as [M+H]⁺) |
| Cleavage of Ester Bond | 369.3516 ([C₂₇H₄₅]⁺) | |||
| [M+Na]⁺ | [C₄₅H₇₈O₂Na]⁺ | 673.5818 | Neutral Loss of Cholestane | 305.2451 ([C₁₈H₃₃O₂Na]⁺) |
| [M+Li]⁺ | [C₄₅H₇₈O₂Li]⁺ | 657.6159 | Neutral Loss of Cholestane | 289.2611 ([C₁₈H₃₃O₂Li]⁺) |
Experimental Protocols
Protocol 1: Sample Preparation for Cholesteryl Ester Analysis from Biological Tissues
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water) or a similar solvent system.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile).
Protocol 2: Direct Infusion ESI-MS/MS Analysis
-
Sample Preparation: Dilute the reconstituted lipid extract to an appropriate concentration (e.g., 1-10 µM) in a solvent containing an appropriate adduct-forming reagent (e.g., 10 mM ammonium acetate for [M+NH₄]⁺ adducts).
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full MS scan to identify the precursor ion of interest.
-
MS/MS Scan: Select the precursor ion and perform a product ion scan to obtain the fragmentation pattern. Optimize the collision energy to achieve sufficient fragmentation.[6][8]
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Oxidation of Cholesteryl 11(E)-Vaccenate During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of Cholesteryl 11(E)-Vaccenate during sample preparation. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a cholesteryl ester, a molecule comprised of cholesterol and 11(E)-vaccenic acid. The presence of a double bond in the vaccenic acid acyl chain makes this molecule susceptible to oxidation.[1][2][3][4][5] Oxidation can be initiated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.[6][7][8] This process can lead to the formation of various oxidation products, including hydroperoxides, which can compromise the integrity of the sample and lead to erroneous analytical results.[9][10][11]
Q2: What are the primary consequences of this compound oxidation in my samples?
Oxidation of this compound can lead to:
-
Underestimation of Analyte: The native, unoxidized form of this compound is consumed during oxidation, leading to an underestimation of its true concentration.
-
Sample Degradation: Extensive oxidation can lead to the breakdown of the molecule, rendering the sample unusable for analysis.[6][7]
-
Irreproducible Results: The extent of oxidation can vary between samples and experiments, leading to poor reproducibility.
Q3: What are the most effective general strategies to prevent oxidation during sample preparation?
The cornerstone of preventing lipid oxidation involves a multi-pronged approach:
-
Use of Antioxidants: Incorporating antioxidants into solvents and storage solutions is a highly effective method.[6][7][8]
-
Inert Atmosphere: Working under an inert gas, such as nitrogen or argon, minimizes exposure to atmospheric oxygen.[6][7]
-
Light Protection: Using amber glass vials or wrapping containers in aluminum foil protects samples from light-induced oxidation.[6][7]
-
Low Temperatures: Performing all sample preparation steps on ice or at reduced temperatures slows down the rate of oxidative reactions.[6][7]
-
Metal Chelators: Adding chelating agents like EDTA can sequester metal ions that catalyze oxidation.[12]
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that may lead to the oxidation of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of oxidized cholesteryl esters detected in control samples. | Reagents or solvents may be contaminated with oxidizing agents. | Use fresh, high-purity solvents. Purge solvents with nitrogen before use. |
| Sample collection and initial handling exposed the sample to air and light. | Minimize the time between sample collection and processing. Immediately place samples on ice and protect from light. | |
| Inconsistent results between replicate samples. | Variable exposure to oxygen during processing. | Ensure all samples are processed under a consistent stream of nitrogen or argon. Use sealed vials for all incubations and extractions. |
| Inconsistent addition of antioxidants. | Prepare a master mix of solvents containing the antioxidant to ensure uniform concentration across all samples. | |
| Low recovery of this compound. | Significant oxidation has occurred, leading to degradation. | Implement a comprehensive prevention strategy from the start, including antioxidants, inert atmosphere, and low temperatures. |
| Inefficient extraction method. | Optimize the extraction protocol. The Bligh and Dyer method is a commonly used and effective technique for lipid extraction.[13][14] | |
| Appearance of unknown peaks in chromatograms. | Formation of various oxidation products. | Compare chromatograms of protected and unprotected samples to identify potential oxidation artifacts. Use mass spectrometry to characterize these unknown peaks.[9][10][11][15] |
Quantitative Data on Antioxidant Efficacy
While specific data for this compound is limited, the following table summarizes the effectiveness of common antioxidants in preventing the oxidation of polyunsaturated fatty acids (PUFAs) and other lipids, which is directly applicable.
| Antioxidant | Typical Concentration | Efficacy in Preventing Lipid Oxidation | Reference(s) |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Highly effective in organic solvents and during storage. Can significantly reduce the degradation of PUFAs. | [12][16][17][18] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Effective radical scavenger, often used in combination with BHT. | [19][20][21] |
| Tert-butylhydroquinone (TBHQ) | 0.01 - 0.02% (w/v) | Very effective, particularly in oils and fats. | [18][19][21] |
| Vitamin E (α-tocopherol) | 0.01 - 0.1% (w/v) | A natural antioxidant effective in biological membranes and lipid emulsions. | [20] |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Water-soluble antioxidant, can regenerate Vitamin E. | [8][20] |
Experimental Protocols
Protocol 1: Oxidation-Minimized Lipid Extraction from Biological Samples
This protocol is designed to extract this compound while minimizing the risk of oxidation.
Materials:
-
Homogenizer
-
Amber glass vials
-
Nitrogen gas source
-
Ice bucket
-
Chloroform (B151607) (purged with N₂)
-
Methanol (purged with N₂)
-
0.9% NaCl solution (purged with N₂)
-
Butylated Hydroxytoluene (BHT)
Procedure:
-
Preparation: Prepare a stock solution of 0.1% BHT in methanol. All solvents should be pre-chilled on ice.
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT. Perform this step on ice and under a gentle stream of nitrogen.
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the homogenate. Vortex briefly and centrifuge at low speed to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a fresh amber glass vial.
-
Drying: Evaporate the solvent under a stream of nitrogen. Avoid heating the sample.
-
Storage: Reconstitute the lipid extract in a small volume of chloroform or another appropriate solvent containing 0.01% BHT. Store at -80°C under a nitrogen atmosphere until analysis.
Visualizations
Caption: Workflow for minimizing oxidation during lipid extraction.
Caption: Troubleshooting logic for identifying and mitigating oxidation.
References
- 1. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 2. 1-Vaccenoyl-cholesterol | C45H78O2 | CID 53477793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 9. Detection of cholesteryl ester hydroperoxide isomers using gas chromatography-mass spectrometry combined with thin-layer chromatography blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxide Bond Driven Dissociation of Hydroperoxy-Cholesterol Esters Following Collision Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives | MDPI [mdpi.com]
- 12. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Effects of Antioxidants and Packaging Methods on Inhibiting Lipid Oxidation in Deep Fried Crickets (Gryllus bimaculatus) during Storage [mdpi.com]
- 19. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 20. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthetic Cholesteryl 11(E)-Vaccenate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthetic Cholesteryl 11(E)-Vaccenate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthetic this compound?
A1: Potential impurities can originate from starting materials, side-products of the synthesis, or degradation. These may include:
-
Unreacted starting materials: Cholesterol and 11(E)-Vaccenic acid.
-
Side-products from synthesis: Isomers of this compound (e.g., with the double bond shifted), or products from side reactions of the fatty acid.
-
Degradation products: Oxidized forms of the cholesteryl ester.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A rapid and simple method for initial purity screening and monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis and separation of closely related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation and can be used for quantitative analysis (qNMR).
Q3: How can I improve the ionization of this compound in mass spectrometry?
A3: Cholesteryl esters can exhibit poor ionization. To enhance detection, consider the following:
-
Adduct formation: Use of lithiated or sodiated adducts can significantly improve ionization efficiency in electrospray ionization (ESI).[1][2]
-
Derivatization: While not always necessary, derivatization can be employed to improve ionization, though it adds complexity to sample preparation.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of the spot | Sample overload. | Dilute the sample and re-spot. |
| Highly polar or acidic/basic impurities. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase.[3][4] | |
| Sample applied in a very polar solvent. | Ensure the spotting solvent is as non-polar as possible and allow it to fully evaporate before development.[4] | |
| Spots are not visible or are very faint | Insufficient sample concentration. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][5] |
| Compound is not UV-active and the visualization method is UV light. | Use a chemical staining reagent such as phosphomolybdic acid or a permanganate (B83412) dip. | |
| Unexpected spots | Contamination of the sample or TLC plate. | Handle plates carefully to avoid touching the silica (B1680970) surface. Ensure solvents and sample vials are clean.[5] |
| Degradation of the sample on the silica plate. | Consider using a different stationary phase or deactivating the silica gel plate. | |
| Rf value is too high or too low | The mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. For cholesteryl esters (non-polar), a less polar mobile phase (e.g., higher hexane (B92381) to ethyl acetate (B1210297) ratio) will lower the Rf, while a more polar mobile phase will increase it.[3] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | Active sites on the stationary phase interacting with the analyte. | Use a high-purity silica column or add a competitive base (like triethylamine) to the mobile phase in small amounts. |
| Column overload. | Inject a smaller volume or a more dilute sample. | |
| Ghost peaks | Carryover from a previous injection. | Implement a robust needle wash protocol between injections. |
| Contamination in the mobile phase or sample. | Use high-purity solvents and filter samples before injection. | |
| Irreproducible retention times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Poor resolution between the main peak and impurities | The mobile phase composition is not optimal. | Perform gradient optimization to improve separation. |
| The column is not efficient. | Replace the column with a new one of the same type or a column with a different selectivity. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Screening
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in a volatile, non-polar solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate. Also spot solutions of pure cholesterol and 11(E)-vaccenic acid as standards.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. A common system for neutral lipids is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[6] Allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm).
-
Stain the plate using a phosphomolybdic acid solution followed by gentle heating to visualize the lipid spots.
-
-
Interpretation: The main product spot should be the most prominent. Compare the Rf values of any impurity spots to the standards. Unreacted cholesterol will have a significantly lower Rf value than the cholesteryl ester.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantitative Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the highly non-polar cholesteryl ester.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a known concentration (e.g., 0.5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 3: Mass Spectrometry (MS) for Identity Confirmation
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS). For direct infusion, dissolve the sample in a solvent containing a small amount of sodium or lithium salt (e.g., 1 mM sodium acetate in methanol/chloroform) to promote adduct formation.[1][2]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition:
-
Full Scan: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+Na]+ or [M+Li]+). For this compound (C45H78O2, MW = 651.10), the expected m/z for the sodium adduct would be approximately 674.1.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion. A characteristic neutral loss of the cholestane (B1235564) moiety (368.5 Da) is expected for cholesteryl esters.[1]
-
-
Interpretation: The presence of the correct molecular ion and the characteristic fragmentation pattern confirms the identity of the compound.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a suitable solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment. Key signals to look for include the olefinic protons of the vaccenate chain and the cholesterol backbone, and the characteristic signals of the cholesterol ring system.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the ester and the carbons of the double bonds are key diagnostic signals.[7]
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl3.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the structure of this compound. The integration of the ¹H NMR signals can also be used for quantitative assessment of purity if an internal standard is used.
Data Presentation
Table 1: Typical Chromatographic and Spectroscopic Data for this compound and Potential Impurities.
| Compound | TLC (Rf)¹ | RP-HPLC (Relative Retention Time)² | MS (m/z of [M+Na]⁺) | Key MS/MS Fragment |
| This compound | ~0.7 | 1.0 | ~674.1 | Neutral loss of 368.5 |
| Cholesterol | ~0.2 | < 1.0 | ~409.3 | - |
| 11(E)-Vaccenic Acid | ~0.4 | < 1.0 | ~305.2 | - |
¹ Rf values are approximate and depend on the exact TLC conditions (plate, mobile phase, temperature). ² Relative retention times are dependent on the specific HPLC method.
Visualizations
Caption: General experimental workflow for the purity assessment of synthetic this compound.
Caption: A troubleshooting decision tree for common issues in TLC and HPLC analysis of this compound.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Skin lipids from Saudi Arabian birds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular organization and motions of cholesteryl esters in crystalline and liquid crystalline phases: a 13C and 1H magic angle spinning NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Cholesteryl 11(E)-Vaccenate from its Positional Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of cholesteryl 11(E)-vaccenate from its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its positional isomers?
A1: The primary challenge lies in the subtle structural differences between this compound (cholesteryl 18:1 n-7 trans) and its other C18:1 isomers, such as cholesteryl oleate (B1233923) (cis-vaccenate's cis isomer) and cholesteryl elaidate (B1234055) (the trans isomer of oleate). These molecules have the same mass and similar physical properties, making them difficult to resolve with standard chromatographic techniques. The key to separation is to exploit the differences in the position and geometry (cis/trans) of the double bond in the fatty acid moiety.
Q2: Which analytical techniques are most effective for this separation?
A2: Silver ion high-performance liquid chromatography (Ag-HPLC) is the most powerful technique for separating cholesteryl ester isomers based on the number, position, and geometry of double bonds.[1][2][3] Reversed-phase HPLC (RP-HPLC) can also be effective, often with specialized column chemistries or optimized mobile phases.[4][5][6] For identification and quantification, these chromatographic methods are typically coupled with mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[7][8][9][10]
Q3: How does silver ion chromatography work to separate these isomers?
A3: Silver ion chromatography separates unsaturated lipids based on the interaction of the silver ions (Ag+) on the stationary phase with the π-electrons of the carbon-carbon double bonds in the analyte.[2][3] The strength of this interaction is influenced by the number, position, and configuration (cis/trans) of the double bonds. Trans isomers, like this compound, generally interact less strongly with the silver ions than their cis counterparts, leading to earlier elution.[2]
Q4: Can I use mass spectrometry alone to differentiate these isomers?
A4: While mass spectrometry is excellent for identifying and quantifying molecules based on their mass-to-charge ratio, it generally cannot distinguish between positional isomers without prior chromatographic separation.[10] However, specialized MS/MS techniques, sometimes involving chemical derivatization, can generate fragment ions that are specific to the double bond position, aiding in isomer identification.[11][12]
Troubleshooting Guides
Silver Ion HPLC (Ag-HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor or no separation of isomers | 1. Inactive silver ion column. 2. Inappropriate mobile phase. 3. Column overload.[1] 4. Room temperature fluctuations. | 1. Regenerate the column by flushing with a solution of silver nitrate (B79036). Ensure the column is protected from light. 2. Optimize the mobile phase. A non-polar mobile phase (e.g., hexane (B92381) or dichloromethane) with a small amount of a more polar solvent (e.g., acetone (B3395972), isopropanol) is typically used. The polarity will affect the retention and resolution.[13] 3. Reduce the sample load. Overloading can lead to peak broadening and loss of resolution.[1] 4. Use a column oven to maintain a stable temperature, as temperature can affect the silver ion-double bond interaction and retention times.[14] |
| Peak tailing | 1. Active sites on the silica (B1680970) support. 2. Sample solvent incompatible with the mobile phase. | 1. Ensure the silver ions are evenly coated on the stationary phase. 2. Dissolve the sample in the initial mobile phase if possible. |
| Irreproducible retention times | 1. Degradation of the silver ion column. 2. Changes in mobile phase composition. | 1. Store the column properly in a non-polar solvent and protect it from light. Regenerate or replace the column if necessary. 2. Prepare fresh mobile phase daily and use a gradient mixer for consistent composition. |
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Co-elution of isomers | 1. Insufficient column resolving power. 2. Mobile phase not optimized. | 1. Use a column with a high carbon load C18 or C30 stationary phase. Consider using two columns in series for increased resolution. 2. Optimize the mobile phase composition. A mixture of acetonitrile (B52724), isopropanol (B130326), and water is common. Small changes in the organic solvent ratio can significantly impact selectivity.[4][6] |
| Broad peaks | 1. Column contamination. 2. Sample overload. | 1. Use a guard column to protect the analytical column from sample matrix components.[15] Flush the column with a strong solvent. 2. Inject a smaller sample volume or dilute the sample. |
| Drifting retention times | 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition. | 1. Use a column oven for stable temperature control.[15] 2. Ensure the mobile phase is well-mixed and degassed.[15] |
Experimental Protocols
Protocol 1: Silver Ion HPLC for Separation of this compound
This protocol is a general guideline and may require optimization for your specific sample and instrumentation.
-
Column Preparation:
-
Use a commercially available silver ion column or prepare one by loading a silica-based cation exchange column with a silver nitrate solution. Protect the column from light at all times.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of hexane or dichloromethane (B109758) with a small percentage of a polar modifier like acetone or isopropanol (e.g., 99:1 v/v). The optimal ratio will need to be determined empirically.
-
-
Sample Preparation:
-
Dissolve the cholesteryl ester mixture in the initial mobile phase at a known concentration.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (or controlled)
-
Injection Volume: 10 µL
-
Detection: UV at 205-210 nm or Evaporative Light Scattering Detector (ELSD).
-
-
Elution:
-
Isocratic elution is often sufficient. A shallow gradient of the polar modifier may be used to improve resolution. This compound (trans) is expected to elute before its cis isomers.
-
Protocol 2: Reversed-Phase HPLC for Separation of this compound
-
Column:
-
C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and isopropanol is commonly used. For example, a linear gradient from 80:20 (v/v) acetonitrile:isopropanol to 100% isopropanol over 30 minutes.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 205-210 nm or MS detector.
-
Quantitative Data
The following table provides a representative example of the expected retention times and resolution for the separation of this compound from its isomers using Ag-HPLC. Actual values will vary depending on the specific experimental conditions.
| Compound | Fatty Acid Moiety | Expected Retention Time (min) on Ag-HPLC | Resolution (Rs) from this compound |
| Cholesteryl Stearate | 18:0 | ~5 | N/A |
| This compound | 18:1 n-7 trans | ~12 | - |
| Cholesteryl Elaidate | 18:1 n-9 trans | ~13 | >1.5 |
| Cholesteryl Oleate | 18:1 n-9 cis | ~18 | >2.0 |
| Cholesteryl Linoleate | 18:2 n-6 cis,cis | ~25 | >2.0 |
Note: This is a hypothetical dataset for illustrative purposes.
Visualizations
Caption: Experimental workflow for the separation and analysis of cholesteryl ester isomers.
Caption: Troubleshooting logic for poor resolution of cholesteryl ester isomers.
References
- 1. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Research Portal [scholarship.miami.edu]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. aocs.org [aocs.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Matrix effects in Cholesteryl 11(E)-Vaccenate quantification from biological samples
Welcome to the technical support center for the quantification of Cholesteryl 11(E)-Vaccenate in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][3]
Q2: What are the primary causes of matrix effects in the analysis of cholesteryl esters from biological samples?
A: In biological matrices like plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant cause of matrix effects.[1] Other sources of interference include salts, proteins, and other endogenous metabolites that can co-extract and co-elute with the target analyte, interfering with the ionization process in the mass spectrometer's ion source.[1]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[1][4] The ratio of these responses quantifies the degree of signal suppression or enhancement.[1]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A: An appropriate internal standard (IS) is crucial for compensating for matrix effects.[4] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. The SIL-IS is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[4] Even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity that may need to be addressed through improved sample preparation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Reproducibility & High Variability | Significant and variable matrix effects between samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for signal variations. 2. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal products (e.g., HybridSPE) to reduce interfering matrix components. 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to high levels of co-eluting phospholipids or other matrix components.[5] | 1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Enhance Sample Cleanup: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or SPE for cleaner extracts.[1][4] Consider phospholipid depletion plates. 3. Chromatographic Separation: Ensure that the analyte does not elute in the same region as the bulk of the phospholipids. |
| Inaccurate Quantification | Ion enhancement or suppression that is not adequately corrected for. | 1. Verify Internal Standard Performance: Ensure the IS is added early in the sample preparation workflow and that its response is consistent across samples. 2. Evaluate Different Sample Preparation Techniques: Compare the quantitative performance of different extraction methods (see Table 1). 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. |
| Instrument Contamination & Carryover | Buildup of non-volatile matrix components, particularly phospholipids, in the LC system and MS source. | 1. Implement a Robust Column Wash: Use a strong solvent wash at the end of each chromatographic run to elute strongly retained interferences. 2. Use a Guard Column: Protect the analytical column from contamination.[6] 3. Regular Instrument Cleaning: Perform routine maintenance and cleaning of the MS ion source. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the general performance of common techniques for lipid analysis.
Table 1: Performance of Common Sample Preparation Techniques for Lipid Analysis
| Technique | Analyte Recovery | Matrix Component Removal (especially Phospholipids) | Throughput | Advantages | Disadvantages |
| Protein Precipitation (PPT) | High | Low | High | Simple, fast, and inexpensive. | Results in "dirty" extracts with significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Variable | Medium | Medium | Can provide very clean extracts.[1] | Can be labor-intensive and may have lower recovery for some analytes.[1] |
| Solid-Phase Extraction (SPE) | High | High | Medium | Good for removing salts and phospholipids.[1] | Requires method development to optimize the sorbent and elution conditions.[1] |
| HybridSPE®-Phospholipid | High | Very High (>99%) | High | Combines the simplicity of PPT with high selectivity for phospholipid removal. | Higher cost per sample compared to PPT.[1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking
This protocol allows for the quantification of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike this compound and its internal standard (if used) into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).[1]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.
-
Calculate the Matrix Effect (%ME):
-
Use the formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100[1]
-
-
Interpretation:
Protocol 2: General Workflow for Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for using a mixed-mode SPE plate to remove phospholipids from plasma.
-
Sample Pre-treatment: Add an aliquot of plasma to a well of the SPE plate.
-
Protein Precipitation: Add a precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid) to the well, mix, and apply a vacuum to pull the supernatant through the SPE sorbent.
-
Analyte Elution: Elute the this compound using an appropriate solvent mixture. The phospholipids will remain bound to the SPE sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Experimental Workflow for Assessing Matrix Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Quantification of Cholesteryl 11(E)-Vaccenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Cholesteryl 11(E)-Vaccenate, particularly concerning calibration curve development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Calibration Curve Issues
Question 1: My calibration curve for this compound is non-linear. What are the common causes and solutions?
Answer:
Non-linearity in calibration curves is a frequent issue in the quantification of cholesteryl esters. The potential causes can be categorized as follows:
Troubleshooting Non-Linear Calibration Curves
| Potential Cause | Description | Recommended Solutions |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve. | Extend the dilution series to include lower concentrations and identify the linear dynamic range of your instrument. If necessary, dilute your samples to fall within this range.[1] |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of the analyte, causing either ion suppression or enhancement, which can lead to a non-linear response.[2][3][4] | Utilize a matrix-matched calibration curve by preparing your standards in a blank matrix similar to your samples. Alternatively, employ stable isotope-labeled internal standards to compensate for matrix effects.[5][6] |
| Inappropriate Curve Fitting Model | A linear regression model may not be appropriate for assays that inherently have a sigmoidal response.[7] | For ligand-binding assays or other non-linear systems, consider using a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit.[7] For other platforms, a quadratic or polynomial fit might be more suitable.[1] |
| Analyte Adsorption | Cholesteryl esters are hydrophobic and can adsorb to plasticware or column surfaces, especially at low concentrations, leading to a loss of analyte and a non-linear response. | Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. Prime the LC column with a high-concentration standard before running the calibration curve. |
| Inaccurate Standard Preparation | Errors in serial dilutions are a common source of non-linearity. | Prepare standards independently from a stock solution rather than through serial dilutions to avoid propagating errors.[8] Use calibrated pipettes and ensure the solvent is of high purity.[9] |
Question 2: What are the best practices for preparing a reliable calibration curve for this compound?
Answer:
A robust calibration curve is essential for accurate quantification. Here are some best practices:
-
Concentration Range: The concentration range of your standards should bracket the expected concentration of this compound in your unknown samples.[8][9]
-
Number of Standards: Use a minimum of 5-7 non-zero concentration levels to accurately define the curve.
-
Replicates: Analyze each standard in replicate (at least duplicate) to assess the precision of the measurements at each concentration level.[8]
-
Blank Samples: Include blank samples (matrix without the analyte) to determine the background signal.
-
Internal Standard: The use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response.[5][8]
-
Randomization: Analyze the calibration standards in a random order to minimize the impact of any systematic drift in instrument performance.[8]
-
Regular Calibration: Construct a new calibration curve for each batch of samples to be analyzed.
Section 2: Sample Preparation and Handling
Question 3: What is a reliable method for extracting this compound from plasma or tissue samples?
Answer:
A common and effective method for lipid extraction is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform (B151607) and methanol (B129727). For plasma samples, protein precipitation with isopropanol (B130326) is also a viable method.[10][11]
Experimental Protocol: Lipid Extraction from Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated cholesteryl ester) to each plasma sample.
-
Protein Precipitation & Extraction: Add 3 volumes of ice-cold isopropanol to 1 volume of plasma. Vortex thoroughly for 1 minute to precipitate proteins and extract lipids.[10]
-
Incubation: Incubate the mixture at room temperature for 10 minutes, followed by overnight incubation at -20°C to enhance protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., mobile phase) for LC-MS analysis.
Question 4: How should I store my this compound standards and samples?
Answer:
This compound is a lipid and is susceptible to degradation.
-
Standards: Commercially available this compound should be stored at -20°C as a solid or in a suitable organic solvent.[12][13][14][15]
-
Stock Solutions: Prepare stock solutions in a solvent like chloroform or methanol and store them in amber glass vials at -20°C or -80°C to prevent degradation from light and oxidation.
-
Samples: Store biological samples (plasma, tissues) at -80°C until extraction.[10] After extraction, store the lipid extracts at -80°C. Minimize freeze-thaw cycles.[16]
Section 3: Analytical Method - LC-MS/MS
Question 5: What type of internal standard is best for quantifying this compound?
Answer:
The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated this compound. However, if this is not available, a structurally similar cholesteryl ester with a different fatty acid chain that is not present in the sample can be used.[17] For example, Cholesteryl heptadecanoate (C17:0) is a common choice as it is an odd-chain fatty acid ester and is unlikely to be endogenous.[17] It is crucial that the internal standard has similar extraction recovery and ionization efficiency to the analyte.[5]
Commercially Available Internal Standards for Cholesteryl Esters
| Internal Standard | Supplier | Notes |
| Deuterated Cholesteryl Esters (e.g., cholesteryl-d7 ester) | Avanti Polar Lipids | Ideal for correcting matrix effects and variability.[18] |
| Cholesteryl heptadecanoate (C17:0) | Sigma-Aldrich, Avanti Polar Lipids | A good non-endogenous structural analog.[17] |
| Other odd-chain or stable isotope-labeled cholesteryl esters | Various | The choice depends on the specific matrix and analytical method. |
Question 6: I am observing poor signal intensity and high background noise in my LC-MS/MS analysis. What can I do?
Answer:
Poor signal and high noise can arise from several factors in LC-MS/MS analysis of cholesteryl esters.
Troubleshooting Poor Signal and High Noise in LC-MS/MS
| Potential Cause | Recommended Solutions |
| Poor Ionization | Cholesteryl esters are neutral lipids and can have poor ionization efficiency in electrospray ionization (ESI).[17][19] |
| Contaminated Ion Source | Buildup of non-volatile salts and other contaminants in the ion source can suppress the signal and increase background noise.[20] |
| Mobile Phase Issues | Impurities in the mobile phase solvents or additives can contribute to high background noise.[20] |
| Column Contamination | Accumulation of matrix components on the analytical column can lead to peak broadening and reduced signal intensity.[20] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[4] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Cholesterol Metabolism and Transport Pathway
Caption: A simplified diagram of cholesterol esterification pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects and the accuracy of cholesterol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects on proficiency testing materials. Impact on accuracy of cholesterol measurement in laboratories in the nation's largest hospital system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uknml.com [uknml.com]
- 9. benchchem.com [benchchem.com]
- 10. Dynamic Plasma Lipidomic Analysis Revealed Cholesterol Ester and Amides Associated with Sepsis Development in Critically Ill Patients after Cardiovascular Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 13. labshake.com [labshake.com]
- 14. larodan.com [larodan.com]
- 15. larodan.com [larodan.com]
- 16. abcam.cn [abcam.cn]
- 17. biorxiv.org [biorxiv.org]
- 18. avantiresearch.com [avantiresearch.com]
- 19. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zefsci.com [zefsci.com]
Technical Support Center: Cholesteryl 11(E)-Vaccenate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl 11(E)-Vaccenate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, focusing on potential sources of contamination and analytical challenges.
Frequently Asked Questions (FAQs):
Q1: I am seeing unexpected peaks in my chromatogram/mass spectrum. What are the likely sources of contamination?
A1: Unexpected peaks are often due to contamination from various sources throughout the analytical workflow. The most common sources include:
-
Solvents: Mobile phase solvents, even high-purity grades, can contain contaminants like alkylated amines which can form adducts with neutral lipids like cholesteryl esters.[1]
-
Labware: Plastic labware, such as microcentrifuge tubes and pipette tips, are a significant source of contamination. Plasticizers (e.g., phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and diisononyl phthalate (DINP)), surfactants, and primary amides can leach into your samples.[2][3] Polypropylene (B1209903) tubes are a known source of numerous contaminant features.[2]
-
Sample Preparation: Reagents and materials used during sample extraction and preparation can introduce contaminants. It is crucial to use high-purity reagents and minimize exposure to plastics.
-
Laboratory Environment: Dust and other airborne particles can be a source of contamination.
Q2: How can I minimize contamination from plasticware?
A2: To minimize contamination from plasticware, consider the following:
-
Use glass whenever possible: Glassware is generally preferred over plastic for lipid analysis as it introduces significantly fewer contaminants.[2]
-
Select appropriate plastics: If plasticware is unavoidable, choose high-quality polypropylene tubes from reputable manufacturers that are certified for mass spectrometry applications.[2] Be aware that different brands of polypropylene tubes can introduce vastly different numbers of contaminants.[2]
-
Pre-rinse plasticware: Rinsing pipette tips and other plastic items with the solvent used in the next step of your protocol can help remove some surface contaminants.
-
Avoid prolonged storage in plastic: The longer a sample is in contact with plastic, the greater the potential for leaching of contaminants.[4]
Q3: My signal intensity for this compound is lower than expected. What could be the cause?
A3: Low signal intensity can be caused by several factors:
-
Ion Suppression: Co-eluting contaminants from your sample matrix, solvents, or labware can suppress the ionization of your target analyte in the mass spectrometer.[2] Plasticizers are known to cause ion suppression.[2]
-
Suboptimal Instrumental Parameters: Ensure that your mass spectrometer and liquid chromatography parameters are optimized for the detection of this compound. This includes the choice of mobile phase additives (e.g., ammonium (B1175870) formate) to promote adduct formation and enhance ionization.[3][5]
-
Analyte Degradation: While cholesteryl esters are relatively stable, improper storage or handling can lead to degradation. Store standards and samples at appropriate low temperatures.
-
Inefficient Extraction: Your sample extraction protocol may not be efficiently recovering this compound. Optimization of the extraction solvent system may be necessary.
Q4: I am having difficulty separating this compound from other cholesteryl esters. What can I do?
A4: Co-elution of structurally similar cholesteryl esters is a common challenge. To improve separation:
-
Optimize your HPLC method: Adjusting the mobile phase composition, gradient, flow rate, and column temperature can significantly impact chromatographic resolution.[6]
-
Use a high-resolution column: Employing a column with a smaller particle size or a longer length can enhance separation efficiency.
-
Consider a different stationary phase: If a C18 column is not providing adequate separation, exploring other reversed-phase or even normal-phase chromatography options may be beneficial.
Data Presentation: Impact of Contaminants
The following tables summarize the quantitative impact of common contaminants on lipid analysis. While specific data for this compound is not available, these tables provide a general overview of the magnitude of the problem.
Table 1: Contaminant Features from Different Labware
| Labware Type | Number of Contaminant Features | Impact on Lipid Analysis |
| Glassware | 24 | Minimal ion suppression. |
| Eppendorf Polypropylene MCTs | 485 | Severe ion-suppression of low-abundance lipids; mild to modest suppression of higher-abundance lipids.[2] |
| Alternative Polypropylene MCTs | 2,949 | Severe ion-suppression of a larger number of lipids.[2] |
Table 2: Common Plasticizer Contaminants and Their Observed Concentrations
| Plasticizer | Abbreviation | Typical Concentration Range in Contaminated Samples |
| Di(2-ethylhexyl) phthalate | DEHP | Detected in all tested oil samples.[3] |
| Diisobutyl phthalate | DiBP | Detected in all tested oil samples.[3] |
| Benzylbutyl phthalate | BzBP | Detected in 95.2% of tested oil samples.[3] |
| Dibutyl phthalate | DBP | Detected in 90.5% of tested oil samples.[3] |
| Diethyl phthalate | DEP | Detected in 90.5% of tested oil samples.[3] |
| Diisononyl phthalate | DINP | Average concentration of 3.387 mg/kg in some stored oils.[7] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
1. Sample Preparation (Lipid Extraction from Plasma)
This protocol is adapted from a method for the analysis of complex lipids in blood plasma.[4]
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard: Cholesteryl Heptadecanoate (or other suitable odd-chain cholesteryl ester)
-
-
Procedure:
-
To 10 µL of plasma in a 1.5 mL glass vial, add 225 µL of cold methanol containing the internal standard.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of water.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase and transfer to a new glass vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol/toluene for LC-MS analysis.
-
2. LC-QTOF-MS Analysis
This protocol is based on a method for profiling cholesterol and cholesteryl esters.[3][5]
-
Instrumentation:
-
UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: MS and data-dependent MS/MS.
-
Precursor Ion for this compound: m/z 668.6 (Ammonium adduct [M+NH4]+).
-
Product Ion for MS/MS: m/z 369.3 (Cholesterol backbone fragment).
-
Visualizations
Experimental Workflow
References
- 1. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]
- 4. agilent.com [agilent.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing collision energy for Cholesteryl 11(E)-Vaccenate in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MS/MS analysis of cholesteryl esters, with a specific focus on optimizing collision energy for molecules such as Cholesteryl 11(E)-Vaccenate.
Frequently Asked Questions (FAQs)
Q1: What is the most common fragmentation pattern observed for cholesteryl esters in MS/MS?
A1: Cholesteryl esters typically exhibit a characteristic fragmentation pattern in positive ion mode MS/MS analysis. The most common observation is the neutral loss of the cholesterol backbone, which has a mass of 368.5 Da.[1][2] Another prominent fragment is the cholestane (B1235564) cation, which appears at an m/z of 369.3.[3][4] This specific and predictable fragmentation is often utilized for the targeted analysis of cholesteryl esters using techniques like precursor ion scanning or neutral loss scanning.[3]
Q2: Which ionization technique is best suited for analyzing this compound?
A2: Due to their neutral and hydrophobic nature, cholesteryl esters can be challenging to ionize efficiently.[5][6][7][8] Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly employed techniques.[3][9] To enhance ionization and promote adduct formation, it is common practice to add salts such as ammonium (B1175870) acetate (B1210297) or lithium hydroxide (B78521) to the solvent system.[1] Lithiated adducts, in particular, have been shown to provide enhanced ionization and fragmentation for cholesteryl esters compared to ammoniated or sodiated adducts.[1]
Q3: How do I optimize the collision energy for the analysis of a specific cholesteryl ester like this compound?
A3: Optimizing collision energy is a critical step to ensure the generation of structurally informative fragment ions with sufficient intensity. A common approach is to perform a collision energy ramp experiment. This involves infusing a standard solution of the analyte and systematically increasing the collision energy while monitoring the intensity of the precursor and fragment ions. The optimal collision energy is the value that produces the highest intensity of the desired fragment ion. For cholesteryl esters, this is typically the cholestane cation at m/z 369.3 or the ion corresponding to the neutral loss of the cholesterol backbone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound. | Poor ionization efficiency due to the neutral nature of the lipid. | Enhance ionization by forming adducts. Add a low concentration of ammonium acetate or lithium hydroxide to your mobile phase or infusion solvent. Lithiated adducts often yield higher signal intensity and better fragmentation.[1] |
| Inappropriate ionization source. | While both ESI and APCI can be used, APCI may be more suitable for less polar molecules like cholesteryl esters.[3][9] If using ESI, ensure proper optimization of source parameters. | |
| Precursor ion is present, but no fragment ions are observed. | Collision energy is too low. | Gradually increase the collision energy in your MS/MS method. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the expected fragment at m/z 369.3. |
| The chosen adduct is too stable. | If using ammoniated adducts, consider switching to lithiated adducts, which have been shown to fragment more readily.[1] | |
| Multiple, non-specific fragment ions are observed, and the precursor ion is depleted. | Collision energy is too high. | Reduce the collision energy to prevent excessive fragmentation. Refer to your collision energy optimization data to select an energy that maximizes the intensity of the desired fragment without causing extensive further fragmentation. |
| Inconsistent signal intensity between runs. | Instability in the spray or ionization source. | Check for clogs in the sample introduction line or emitter. Ensure that the source parameters (e.g., gas flow, temperature) are optimized and stable. Use an internal standard, such as a deuterated cholesteryl ester, to normalize the signal and account for variations.[3] |
Experimental Protocols
Collision Energy Optimization for this compound
This protocol outlines a general procedure for optimizing the collision energy for the analysis of this compound using a triple quadrupole mass spectrometer.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as isopropanol (B130326) or a mixture of chloroform (B151607) and methanol. To facilitate ionization, add 10 mM ammonium acetate or 100 µM lithium hydroxide.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Method Setup:
-
Set the mass spectrometer to positive ion mode.
-
Select the precursor ion for this compound. As an ammonium adduct, the m/z will be [M+NH₄]⁺. As a lithium adduct, the m/z will be [M+Li]⁺.
-
Set up a product ion scan to monitor the characteristic fragment at m/z 369.3 (cholestane cation).
-
Create a method that ramps the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (e.g., 2-5 eV).
-
-
Data Acquisition and Analysis:
-
Acquire data across the full collision energy range.
-
Plot the intensity of the fragment ion (m/z 369.3) as a function of the collision energy.
-
The collision energy that yields the maximum fragment ion intensity is the optimal value for your multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) experiments.
-
Quantitative Data Summary
While the optimal collision energy is instrument-dependent, the following table provides a starting point based on published data for similar cholesteryl esters.
| Adduct Type | Analyte | Collision Energy (eV) | Key Fragment | Reference |
| Lithiated | Cholesteryl Palmitate (16:0) | 25 | Lithiated Fatty Acid & Cholestane | [1] |
| Lithiated | Cholesteryl Oleate (18:1) | 25 | Lithiated Fatty Acid & Cholestane | [1] |
| Sodiated | Equimolar Mixture of CEs | 25 | Neutral Loss of Cholestane (368.5) | [2] |
| Ammoniated | General Cholesteryl Esters | Not specified, requires optimization | Cholestane Cation (m/z 369.3) | [3][4] |
Visualizations
Experimental Workflow for Collision Energy Optimization
Caption: A flowchart outlining the steps for optimizing collision energy.
General Role of Cholesteryl Esters in Lipoprotein Metabolism
Caption: Simplified diagram of cholesteryl ester transport and metabolism.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Cholesteryl Esters
Frequently Asked Questions (FAQs)
Q1: In which organic solvents are cholesteryl esters, such as Cholesteryl 11(E)-Vaccenate, generally soluble?
A: Cholesteryl esters, being lipids, are generally nonpolar and therefore soluble in nonpolar organic solvents.[1][2] Common solvents that can be used to dissolve cholesteryl esters include chloroform, benzene, ether, acetone, and various alcohols.[3][4][5] The solubility will vary depending on the specific ester and the solvent.
Q2: What factors influence the solubility of this compound in an organic solvent?
A: Several factors can affect solubility:
-
Solvent Polarity: The principle of "like dissolves like" is crucial. Nonpolar cholesteryl esters will dissolve better in nonpolar solvents.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Fatty Acid Chain: The length and degree of saturation of the fatty acid esterified to the cholesterol will influence its solubility.
-
Crystalline Structure: The polymorphic form of the solid can affect its solubility.[6]
Q3: Is there any quantitative solubility data available for this compound?
A: Currently, specific quantitative solubility data for this compound in various organic solvents is not widely reported in scientific literature. However, data for cholesterol can provide a useful starting point for solvent selection.
Quantitative Solubility Data for Cholesterol
The following table summarizes the solubility of cholesterol in several organic solvents. This data can be used as a reference for estimating the solubility of cholesteryl esters like this compound, though actual values may differ.
| Solvent | Temperature | Solubility |
| Ethanol | Not Specified | ~32.5 mg / 100 mL[7] |
| Isopropanol | Not Specified | ~48.9 mg / 100 mL[7] |
| Acetone | Not Specified | ~32.5 mg / 100 mL[7] |
| Toluene (B28343) | 38°C | 26.2% (w/w) |
| Cyclohexane (B81311) | 38°C | 21.0% (w/w) |
Note: The data for toluene and cyclohexane was for cholesterol needles, and solubility can be affected by the crystalline form.[6]
Experimental Protocol: Determining Solubility
This protocol provides a general method for determining the solubility of a cholesteryl ester in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., chloroform, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Evaporation system (e.g., nitrogen stream, vacuum oven)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature incubator or water bath set to the desired experimental temperature.
-
Agitate the mixture using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent shaking is also an option.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solute.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
-
Solvent Evaporation and Quantification:
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent completely using a stream of nitrogen or a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant collected
-
Troubleshooting Guide
Q: My compound is not dissolving, even in solvents where cholesterol is reported to be soluble. What should I do?
A:
-
Increase Temperature: Gently heating the solution can increase solubility. Ensure the temperature is below the boiling point of the solvent and does not cause degradation of your compound.
-
Increase Agitation/Time: Ensure you are allowing sufficient time and agitation for the dissolution to reach equilibrium.
-
Try a Different Solvent: If one nonpolar solvent doesn't work well, try another with a slightly different polarity. A mixture of solvents can also be effective.
-
Check Purity: Impurities in either the solute or the solvent can affect solubility.
Q: I am observing inconsistent solubility results. What could be the cause?
A:
-
Temperature Fluctuations: Ensure the temperature of your experiment is tightly controlled.
-
Incomplete Equilibration: The system may not have reached equilibrium. Increase the agitation time.
-
Pipetting Errors: Inaccurate pipetting of the supernatant will lead to errors. Ensure your pipettes are calibrated.
-
Incomplete Solvent Evaporation: Residual solvent in the final weighed sample will inflate the calculated solubility. Ensure the solute is completely dry.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges.
Caption: Troubleshooting workflow for cholesteryl ester solubility issues.
References
- 1. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. [PDF] Solubility determination of cholesterol polymorphs in organic solvents. | Semantic Scholar [semanticscholar.org]
- 7. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to Cholesteryl 11(E)-Vaccenate and Cholesteryl Oleate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cholesteryl 11(E)-Vaccenate and Cholesteryl Oleate (B1233923), two cholesteryl esters that play significant roles in lipid metabolism and have implications for various physiological and pathological processes. While both are esters of cholesterol, the structural difference in their fatty acid components—11(E)-vaccenic acid versus oleic acid—leads to distinct physical properties and biological activities. This document synthesizes available experimental data to offer a comparative analysis of their roles in biological systems.
Introduction
Cholesteryl esters are the primary form for cholesterol storage and transport within the body.[1][2] They are synthesized from cholesterol and fatty acids by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) and are a major component of lipoproteins.[3] The specific fatty acid esterified to cholesterol can significantly influence the physicochemical properties of the resulting cholesteryl ester, its metabolism, and its pathological implications, particularly in the context of atherosclerosis.[4][5]
Cholesteryl Oleate , the ester of the cis-monounsaturated omega-9 fatty acid oleic acid, is one of the most abundant cholesteryl esters in human plasma and atherosclerotic plaques.[4][6] Its accumulation in macrophages is a hallmark of foam cell formation, a critical event in the development of atherosclerosis.[7][8]
This compound , the ester of the trans-monounsaturated fatty acid 11(E)-vaccenic acid, is less studied. Vaccenic acid is a naturally occurring trans fatty acid found in ruminant fats. The biological effects of trans fatty acids are a subject of considerable research, with some studies suggesting differential effects compared to their cis counterparts.[9] Understanding the unique properties of this compound is crucial for a comprehensive view of lipid metabolism and its dysregulation.
Physical and Chemical Properties
The seemingly subtle difference in the geometry and position of the double bond in the fatty acid chain of Cholesteryl Oleate and Cholesteryl Vaccenate results in different physical behaviors, such as their liquid crystal phases.[10] Cholesteryl oleate exhibits both cholesteric and smectic liquid crystal phases, which are metastable. In contrast, cholesteryl vaccenate shows a single stable smectic phase and no cholesteric phase. This difference in phase behavior can impact how these molecules pack within lipid droplets and lipoproteins, and their potential to form crystalline deposits in atherosclerotic plaques.[5]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Cholesteryl Oleate | References |
| Molecular Formula | C45H78O2 | C45H78O2 | |
| Molecular Weight | 651.11 g/mol | 651.11 g/mol | |
| Fatty Acid Component | 11(E)-Vaccenic Acid (18:1 n-7 trans) | Oleic Acid (18:1 n-9 cis) | |
| Melting Point | Data not available | 44-47 °C | |
| Liquid Crystal Phases | Stable smectic phase | Metastable cholesteric and smectic phases | [10] |
Metabolism and Enzymatic Interactions
The metabolism of cholesteryl esters is primarily governed by the enzymes ACAT for their synthesis and cholesterol esterase for their hydrolysis. The structure of the fatty acid can influence the efficiency of these enzymatic reactions.
Synthesis by Acyl-CoA:Cholesterol Acyltransferase (ACAT)
ACAT is responsible for the intracellular esterification of cholesterol.[3] There are two isoforms, ACAT1 and ACAT2, with different tissue distributions and substrate specificities.[11][12]
-
ACAT1 , found ubiquitously, shows a strong preference for oleoyl-CoA.[11][12]
-
ACAT2 , primarily located in the liver and intestines, has a broader substrate specificity for unsaturated fatty acids.[11]
While direct comparative kinetic data for 11(E)-vaccenoyl-CoA is limited, studies on other unsaturated fatty acids suggest that ACAT2 may be more efficient at esterifying a wider range of fatty acids compared to the more selective ACAT1.[11]
Table 2: ACAT Isoform Substrate Preference
| Enzyme | Preferred Fatty Acyl-CoA Substrates | Biological Significance | References |
| ACAT1 | Oleoyl-CoA (18:1 cis) > other unsaturated fatty acids | Ubiquitous; involved in cellular cholesterol homeostasis. | [11][12] |
| ACAT2 | Broader specificity for unsaturated fatty acids | Liver and intestine; key for packaging cholesterol into lipoproteins. | [11] |
Hydrolysis by Cholesterol Esterase
Role in Lipoprotein Metabolism and Atherosclerosis
Cholesteryl esters are core components of lipoproteins, and their composition can influence lipoprotein metabolism and atherogenicity.
Incorporation into Lipoproteins and Transfer by CETP
Cholesteryl esters synthesized in the liver by ACAT2 are incorporated into very-low-density lipoproteins (VLDL).[11] Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like VLDL and low-density lipoprotein (LDL).[15][16] Diets high in trans fatty acids have been shown to increase CETP activity, which is generally considered pro-atherogenic as it leads to lower HDL cholesterol and higher LDL cholesterol levels.[17][18] This suggests that a higher proportion of this compound in lipoproteins could lead to increased CETP-mediated transfer, contributing to a more atherogenic lipoprotein profile.
Macrophage Foam Cell Formation
The accumulation of cholesteryl esters in macrophages, leading to the formation of foam cells, is a key event in the development of atherosclerosis.[7][8] Macrophages take up modified LDL containing cholesteryl esters, which are then hydrolyzed in lysosomes. The released free cholesterol can be re-esterified by ACAT1 and stored in lipid droplets.[1] The accumulation of cholesteryl oleate is a well-established feature of foam cells.[4] Given that ACAT1 preferentially utilizes oleic acid, this may contribute to the predominance of cholesteryl oleate in these cells.[11][12] The relative efficiency of uptake, hydrolysis, and re-esterification of this compound in macrophages compared to Cholesteryl Oleate remains an area for further investigation.
dot
Signaling Pathways
While cholesteryl esters are primarily known for their role in storage and transport, there is emerging evidence that they can also be involved in cellular signaling. The accumulation of specific cholesteryl esters can influence membrane properties and the localization of signaling molecules. However, specific signaling pathways that are differentially regulated by this compound versus Cholesteryl Oleate have not yet been elucidated and represent an important area for future research.
Experimental Protocols
In Vitro ACAT Activity Assay
This protocol is adapted from methods used to assess the substrate specificity of ACAT isoforms.[3][9]
Objective: To determine the rate of esterification of a specific fatty acyl-CoA (e.g., oleoyl-CoA or 11(E)-vaccenoyl-CoA) with cholesterol by ACAT1 or ACAT2.
Materials:
-
Microsomal preparations from cells expressing ACAT1 or ACAT2.
-
[14C]-labeled fatty acyl-CoA or unlabeled fatty acyl-CoA with [3H]-cholesterol.
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Bovine serum albumin (fatty acid-free).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing microsomal protein, reaction buffer, and cholesterol substrate.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids.
-
Separate the cholesteryl esters from free cholesterol and other lipids using TLC.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
dot
Cholesterol Esterase Activity Assay
This protocol is a general method for determining cholesterol esterase activity.[19][20][21]
Objective: To measure the rate of hydrolysis of a specific cholesteryl ester.
Materials:
-
Purified cholesterol esterase or cell lysate containing the enzyme.
-
Cholesteryl ester substrate (e.g., Cholesteryl Oleate or this compound).
-
Assay buffer (e.g., phosphate buffer, pH 7.0).
-
Reagents for detecting free cholesterol or the released fatty acid.
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare a substrate solution by emulsifying the cholesteryl ester in buffer with a detergent (e.g., Triton X-100).
-
Add the enzyme source to the substrate solution.
-
Incubate at 37°C.
-
At various time points, take aliquots and stop the reaction.
-
Measure the amount of free cholesterol or fatty acid produced using a suitable detection method (e.g., an enzymatic assay for cholesterol coupled to a colorimetric or fluorometric readout).
Conclusion
Cholesteryl Oleate and this compound, while structurally similar, are likely to exhibit important differences in their physical and biological properties. The well-documented role of Cholesteryl Oleate in atherosclerosis highlights the importance of understanding how different fatty acid structures within cholesteryl esters can impact disease progression. The limited direct data on this compound underscores the need for further research. Based on the known effects of trans fatty acids, it is plausible that this compound could have distinct effects on lipoprotein metabolism, potentially contributing to a more atherogenic profile through mechanisms such as increased CETP activity. Future studies directly comparing these two molecules are essential for a complete understanding of their roles in health and disease and for the development of targeted therapeutic strategies for lipid-related disorders.
References
- 1. The cholesteryl ester cycle in macrophage foam cells. Continual hydrolysis and re-esterification of cytoplasmic cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 4. Lipids of human atherosclerotic plaques and xanthomas: clues to the mechanism of plaque progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical composition and physical state of lipid deposits in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acids as determinants of triglyceride and cholesteryl ester synthesis by isolated hepatocytes: kinetics as a function of various fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foam cell - Wikipedia [en.wikipedia.org]
- 9. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage cholesteryl ester mobilization and atherosclerosis. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Cholesteryl ester transfer proteins from different species do not have equivalent activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cholesteryl ester transfer protein activity enhances plasma cholesteryl ester formation. Studies in CETP transgenic mice and human genetic CETP deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scialert.net [scialert.net]
- 21. A simple method for the determination of the cholesterol esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Fragmentation Analysis of Cholesteryl 11(E)-Vaccenate and 11(Z)-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric fragmentation of Cholesteryl 11(E)-Vaccenate and Cholesteryl 11(Z)-Vaccenate. While direct comparative experimental data for these two specific isomers is limited in publicly available literature, this document synthesizes established principles of cholesteryl ester and fatty acid isomer fragmentation to predict and explain their behavior under tandem mass spectrometry (MS/MS) conditions.
Introduction
Cholesteryl esters are crucial molecules in lipid metabolism and transport, and their analysis is vital in various fields of research, including cardiovascular disease and metabolic disorders. This compound and Cholesteryl 11(Z)-Vaccenate are geometric isomers, differing only in the configuration of the double bond in the vaccenic acid moiety. This subtle structural difference can potentially influence their fragmentation patterns in mass spectrometry, offering an avenue for their differentiation.
Predicted Mass Spectrometric Fragmentation
The primary fragmentation pathway for cholesteryl esters upon collision-induced dissociation (CID) involves the neutral loss of the cholesterol backbone. This characteristic loss is a reliable indicator of the cholesteryl ester class. The differentiation between the 11(E) and 11(Z) isomers is expected to be subtle, primarily manifesting in the relative intensities of certain fragment ions rather than the presence of unique fragments.
Table 1: Predicted Major Fragment Ions for Cholesteryl Vaccenate Isomers (as [M+NH₄]⁺ adducts)
| Fragment Ion Description | Predicted m/z | Expected Relative Abundance Difference (E vs. Z) |
| [M+NH₄]⁺ | 668.6 | - |
| [M+H]⁺ | 651.6 | Isomer dependent, likely subtle |
| [Cholesterol - H₂O + H]⁺ (Cholestadiene cation) | 369.3 | Higher in the trans (E) isomer |
| [Vaccenic acid + NH₄]⁺ | 299.3 | Isomer dependent, likely subtle |
| Other fatty acyl chain fragments | Variable | Minor differences may be observable |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The predicted differences in relative abundance are based on general trends observed for cis/trans fatty acid isomers and require experimental verification.
Experimental Protocols
A robust method for the analysis of these isomers would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Lipid Extraction: Extract total lipids from the sample matrix using a modified Folch or Bligh-Dyer method.
-
Internal Standards: Spike the extract with an appropriate internal standard (e.g., d7-cholesteryl oleate) for quantification.
-
Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to ensure separation of the isomers. Due to the structural similarity, a long, shallow gradient may be required.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: m/z 300-800.
-
Product Ion Scan: Select the precursor ion for cholesteryl vaccenate ([M+NH₄]⁺ at m/z 668.6) for fragmentation.
-
Collision Energy: Optimize collision energy to achieve a good balance between the precursor ion and fragment ions (typically 20-40 eV).
-
Key Transitions for Selected Reaction Monitoring (SRM):
-
m/z 668.6 → 369.3 (for quantification and confirmation).
-
-
Visualization of Concepts
Experimental Workflow
Caption: Workflow for the analysis of Cholesteryl Vaccenate isomers.
Cholesteryl Ester Signaling in Metabolic Disease
Cholesteryl esters are central players in lipid metabolism and are implicated in the pathology of several metabolic diseases. The accumulation of cholesteryl esters in macrophages, for instance, is a hallmark of atherosclerosis.
Caption: Role of cholesteryl ester accumulation in atherosclerosis.
Validating Cholesteryl 11(E)-Vaccenate as a Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease diagnostics is actively evolving, with a continuous search for novel biomarkers that can offer improved accuracy, earlier detection, and deeper insights into disease pathogenesis. Cholesteryl 11(E)-vaccenate, a cholesteryl ester of trans-vaccenic acid, has emerged as a potential candidate biomarker. This guide provides a comprehensive overview of the current state of knowledge regarding this compound, objectively compares its potential with established biomarkers, and outlines the experimental data and protocols necessary for its validation.
Performance Comparison: this compound vs. Traditional Metabolic Disease Biomarkers
A direct quantitative comparison of this compound with established biomarkers for metabolic disease is currently limited by a lack of extensive clinical data. However, based on the known biological roles of its precursor, vaccenic acid, and the general understanding of cholesteryl esters in metabolic pathways, a preliminary comparison can be drawn.
| Biomarker | Class | Potential Advantages of this compound | Potential Disadvantages of this compound |
| This compound | Cholesteryl Ester | May reflect dietary intake of ruminant fats and endogenous lipogenesis, potentially offering a more integrated view of metabolic status. | Limited clinical validation; specific roles in metabolic disease are not fully elucidated. |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Lipoprotein | - | Well-established, widely used, and strongly correlated with cardiovascular risk. |
| High-Density Lipoprotein Cholesterol (HDL-C) | Lipoprotein | - | Well-established inverse correlation with cardiovascular risk. |
| Triglycerides (TG) | Lipid | - | A key component of the metabolic syndrome diagnosis and a marker of dyslipidemia. |
Current Evidence for this compound's Precursor: Vaccenic Acid
While direct studies on this compound are sparse, research on its precursor, vaccenic acid (VA), provides some promising insights. In a rat model of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, dietary supplementation with VA led to several beneficial effects[1][2]:
-
Reduced total body fat
-
Improved insulin (B600854) sensitivity (lower HOMA-IR)[1][2]
Furthermore, a study on human subjects with hyperlipidemia found that higher levels of plasma phospholipid cis-vaccenic acid (a closely related isomer) were associated with a more favorable profile of insulin resistance markers, including lower plasma insulin and HOMA-IR values[3]. These findings suggest that vaccenic acid and its esters could be linked to improved metabolic health, warranting further investigation into this compound as a specific biomarker.
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The following outlines a general experimental protocol based on established methods for quantifying cholesteryl esters in plasma.
Quantification of this compound in Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of cholesteryl esters in biological samples.
1. Sample Preparation (Lipid Extraction)
-
Objective: To isolate lipids, including this compound, from plasma.
-
Procedure:
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 1 minute.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% to 100% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+NH4]+ adduct, and the product ion will be the cholesterol backbone fragment (m/z 369.3).
-
Quantification: Use a stable isotope-labeled internal standard of a similar cholesteryl ester to correct for matrix effects and variations in instrument response. Create a calibration curve using a purified standard of this compound.
-
Signaling Pathways and Experimental Workflows
To fully validate this compound as a biomarker, it is essential to understand its role in the underlying biological pathways of metabolic disease.
Cholesterol and Fatty Acid Metabolism Regulation
The synthesis of cholesterol and fatty acids is tightly regulated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). SREBP-1c is a key regulator of fatty acid synthesis, while SREBP-2 primarily controls cholesterol synthesis. Liver X Receptors (LXRs) are nuclear receptors that act as cholesterol sensors and play a crucial role in cholesterol homeostasis and the regulation of SREBP-1c[4][5]. It is hypothesized that this compound, or its precursor vaccenic acid, may influence these pathways.
Caption: Hypothesized modulation of the LXR-SREBP-1c pathway by this compound.
Experimental Workflow for Biomarker Validation
A rigorous validation process is necessary to establish this compound as a reliable clinical biomarker. The following workflow outlines the key steps.
Caption: A phased workflow for the comprehensive validation of a novel biomarker.
Future Directions and Conclusion
The validation of this compound as a biomarker for metabolic disease is a promising area of research that requires further investigation. While preliminary evidence from its precursor, vaccenic acid, is encouraging, direct clinical studies are needed to establish its utility.
Key Research Gaps to Address:
-
Quantitative Studies: Large-scale clinical studies are required to quantify the plasma levels of this compound in well-defined patient cohorts with metabolic syndrome, NAFLD, and type 2 diabetes, compared to healthy controls.
-
Comparative Analysis: Head-to-head comparisons with established biomarkers, including LDL-C, HDL-C, and triglycerides, are necessary to determine the additive or superior diagnostic value of this compound.
-
Diagnostic Accuracy: The sensitivity, specificity, and overall diagnostic accuracy of this compound need to be determined through ROC curve analysis.
-
Mechanistic Insights: Further research is needed to elucidate the precise molecular mechanisms by which this compound influences key metabolic signaling pathways, such as LXR and SREBP activation.
References
- 1. Intestinal specific LXR activation stimulates reverse cholesterol transport and protects from atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diets enriched in trans-11 vaccenic acid alleviate ectopic lipid accumulation in a rat model of NAFLD and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cholesteryl 11(E)-Vaccenate and Vaccenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of Cholesteryl 11(E)-Vaccenate and its corresponding free fatty acid, 11(E)-Vaccenic Acid (trans-vaccenic acid, TVA). While extensive research has elucidated various therapeutic potentials of TVA, direct experimental data on the biological effects of its cholesteryl ester form remain scarce. This document summarizes the existing evidence for TVA and discusses the potential implications for this compound based on the general metabolism of cholesteryl esters and trans fatty acids.
Overview of Biological Activities
Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in ruminant fats, has garnered significant scientific interest for its diverse biological effects.[1] In contrast, this compound, an ester of cholesterol and TVA, is less studied, and its specific biological activities are not well-documented. The primary metabolic fate of dietary cholesteryl esters involves hydrolysis to free cholesterol and fatty acids, suggesting that the biological effects of this compound may be largely attributable to its constituent molecules after metabolism.
Quantitative Data on Biological Activities: Trans-Vaccenic Acid
The following tables summarize key quantitative findings from in vitro and in vivo studies on trans-vaccenic acid.
Table 1: Anti-Cancer Effects of Trans-Vaccenic Acid (TVA)
| Cell Line/Model | Concentration/Dosage | Effect | Quantitative Result |
| Human Nasopharyngeal Carcinoma (NPC) 5-8F cells | 100 µM for 24h | Induction of Apoptosis | 35% increase in total apoptosis[2] |
| Human Nasopharyngeal Carcinoma (NPC) CNE-2 cells | 100 µM for 24h | Induction of Apoptosis | 22.3% increase in total apoptosis[2] |
| Human Mammary Adenocarcinoma (MCF-7) cells | 50, 100, 200 µM for 72h | Inhibition of Cell Viability | Dose-dependent inhibition[3] |
| Normal Human Mammary Epithelial (MCF-10A) cells | 50, 100, 200 µM for 72h | Increased Cell Number | ~8-12% increase in cell number[3] |
| Mouse model of melanoma and colon cancer | TVA-enriched diet | Reduced Tumor Growth | Significant reduction in tumor growth potential[4] |
Table 2: Metabolic and Anti-inflammatory Effects of Trans-Vaccenic Acid (TVA)
| Model | Dosage | Effect | Quantitative Result |
| Obese and insulin-resistant JCR:LA-cp rats | 1.5% (wt:wt) VA diet for 3 weeks | Hypolipidemic | 40% decrease in fasting triglyceride concentrations[5] |
| JCR:LA-cp rats | 1% (w/w) VA diet for 8 weeks | Anti-inflammatory (Intestinal) | Significant increase in jejunal anandamide (B1667382), oleoylethanolamide, and palmitoylethanolamide. Reduction in mRNA expression of TNFα and interleukin 1β.[3][6] |
Signaling Pathways and Mechanisms of Action
Trans-Vaccenic Acid: Anti-Tumor Immunity
Recent studies have revealed that TVA can enhance anti-tumor immunity by reprogramming CD8+ T cells.[4][7][8] This is achieved through the inactivation of the G protein-coupled receptor 43 (GPR43), which is typically activated by short-chain fatty acids.[4] The antagonism of GPR43 by TVA leads to the activation of the cAMP-PKA-CREB signaling pathway, promoting the function and infiltration of CD8+ T cells into tumors.[4][7]
Trans-Vaccenic Acid: Induction of Apoptosis in Cancer Cells
In human nasopharyngeal carcinoma cells, TVA has been shown to induce apoptosis through a mitochondrial-mediated pathway.[2][9] This involves the inhibition of Akt signaling, leading to decreased phosphorylation of the pro-apoptotic protein Bad at Ser-112 and Ser-136.[2][9] Dephosphorylated Bad can then promote apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology used to assess the effect of TVA on MCF-7 and MCF-10A cell lines.[3]
-
Cell Seeding: Seed MCF-7 or MCF-10A cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of trans-vaccenic acid (e.g., 50, 100, 200 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is adapted from the study on the effects of TVA on nasopharyngeal carcinoma cells.[2]
-
Cell Treatment: Culture 5-8F or CNE-2 cells and treat them with different concentrations of TVA (e.g., 25, 50, 100 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This compound: A Discussion on Potential Biological Activity
There is a notable absence of direct experimental data on the biological effects of this compound. However, we can infer its likely metabolic fate and potential physiological impact based on the known biochemistry of cholesteryl esters.
Dietary cholesteryl esters are hydrolyzed in the intestine by the enzyme cholesterol esterase, releasing free cholesterol and a free fatty acid (in this case, trans-vaccenic acid). These components are then absorbed by enterocytes. Therefore, it is plausible that the biological activities of orally administered this compound would largely reflect those of its constituent parts: cholesterol and TVA.
It is important to note that dietary trans fatty acids, in general, have been shown to be incorporated into plasma cholesteryl esters.[10] Some studies have indicated that high intake of trans fatty acids can increase the activity of cholesteryl ester transfer protein (CETP), an enzyme that facilitates the transfer of cholesteryl esters from HDL to LDL cholesterol.[11][12] This can lead to an unfavorable lipid profile with increased LDL and decreased HDL cholesterol levels.[11] However, research on TVA has shown mixed effects on cholesterol levels, with some studies suggesting it may raise LDL at high concentrations.[13][14][15][16]
Conclusion
Trans-vaccenic acid exhibits a range of promising biological activities, including anti-cancer, anti-inflammatory, and beneficial metabolic effects. The mechanisms underlying these effects are beginning to be understood, with the GPR43/CREB and Akt/Bad signaling pathways identified as key players in its anti-tumor and pro-apoptotic actions, respectively.
The biological activity of this compound remains an open area for investigation. While it is likely to be hydrolyzed into free cholesterol and TVA in vivo, the direct effects of the intact ester, its absorption kinetics, and its influence on cellular processes are unknown. Further research is imperative to determine if this compound possesses unique biological properties or if its activity is solely a reflection of its hydrolysis products. This knowledge gap presents a significant opportunity for future studies in the fields of nutrition, pharmacology, and drug development.
References
- 1. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing CD8+ T cell fatty acid catabolism within a metabolically challenging tumor microenvironment increases the efficacy of melanoma immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity [ideas.repec.org]
- 15. mdpi.com [mdpi.com]
- 16. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GC-MS vs. LC-MS for Cholesteryl Ester Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of cholesteryl esters is a critical one. This guide provides an objective, data-driven comparison of these two powerful analytical techniques, complete with experimental protocols and performance data to inform your selection process.
Cholesteryl esters (CEs), the storage and transport form of cholesterol, play a pivotal role in numerous physiological and pathophysiological processes, making their accurate quantification essential in many areas of research. Both GC-MS and LC-MS offer the sensitivity and specificity required for this task, yet they operate on fundamentally different principles, leading to distinct advantages and disadvantages.
At a Glance: Key Differences and Considerations
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with a stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Mandatory for non-volatile cholesteryl esters to increase volatility. This adds steps to sample preparation. | Not required , simplifying sample preparation.[1] |
| Ionization | "Hard" ionization techniques like Electron Ionization (EI) are common, leading to extensive fragmentation and detailed structural information. | "Soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typical, often preserving the molecular ion. |
| Sample Throughput | Can be lower due to the time required for derivatization and longer chromatographic run times.[1] | Generally offers higher throughput due to simpler sample preparation and faster separation times. |
| Sensitivity | Can achieve high sensitivity, but this can be compound-dependent. | Often provides excellent sensitivity, with detection limits in the picomole range reported for cholesteryl esters.[1] |
| Major Challenges | Cumbersome sample preparation, potential for thermal degradation of analytes.[1] | Poor ionization of neutral lipids like cholesteryl esters can be a hurdle.[2] |
Quantitative Performance Data
Direct head-to-head comparative studies providing a full suite of validation data for a wide range of cholesteryl esters are limited in the literature. However, by compiling data from various studies, we can construct a comparative overview of the quantitative performance of each technique.
Table 1: GC-MS Quantitative Performance for Cholesteryl Esters
| Parameter | Reported Values | Reference |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL for various CEs | [3] |
| Linearity (r²) | > 0.98 for various CEs | [3] |
| Intra-day Precision (%CV) | 1.1 - 10.9% | [3] |
| Inter-day Precision (%CV) | 3.0 - 9.3% | [3] |
| Accuracy (% Bias) | 75.9 - 125.1% | [3] |
Table 2: LC-MS Quantitative Performance for Cholesteryl Esters
| Parameter | Reported Values | Reference |
| Limit of Detection (LOD) | 1 pmol for cholesteryl heptadecanoate | [1] |
| Linearity | Linear dynamic range over ~3 orders of magnitude | [1] |
| Intra-day Precision (%CV) | 5% (FC), 5.2% (Total C) | [4] |
| Inter-day Precision (%CV) | 5.8% (FC), 8.5% (Total C) | [4] |
| Accuracy (% Bias) | -10% for Total Cholesterol | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in instrumentation, methods, and the specific cholesteryl esters analyzed.
Experimental Workflows and Protocols
The following sections detail generalized experimental protocols for the analysis of cholesteryl esters using GC-MS and LC-MS, based on common practices found in the literature.
GC-MS Experimental Workflow
The GC-MS analysis of cholesteryl esters is a multi-step process that critically involves a derivatization step to make the analytes suitable for gas chromatography.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cholesteryl 11(E)-Vaccenate Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary mass spectrometry-based methods for the quantification of Cholesteryl 11(E)-Vaccenate and other cholesteryl esters: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various biological matrices. This document outlines the experimental protocols, presents comparative performance data, and visualizes the workflows to aid researchers in choosing the method best suited for their specific needs.
Methodology Overview
The quantification of cholesteryl esters, including this compound, presents analytical challenges due to their hydrophobicity and poor ionization efficiency.[1] Both GC-MS and LC-MS/MS have been successfully employed, each with distinct advantages and limitations.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for cholesterol and cholesteryl ester analysis. It often requires derivatization to increase the volatility and thermal stability of the analytes.[4][5] While robust, GC-MS can involve more extensive sample preparation.[2][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for lipidomics, offering high sensitivity and specificity without the need for derivatization.[1][7] Advances in LC-MS/MS allow for the direct analysis of cholesteryl esters from lipid extracts, making it suitable for high-throughput applications.[2]
Quantitative Performance Comparison
| Parameter | GC-MS | LC-MS/MS | References |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.01 - 0.04 mg/dL | [3][8] |
| Limit of Quantification (LOQ) | ~0.2 - 10.0 µg/mL | ~1 - 80 ng/mL | [3][9] |
| **Linearity (R²) ** | > 0.98 | > 0.99 | [3][9] |
| Intra-day Precision (%CV) | 1.1 - 9.8% | < 10% | [3][9] |
| Inter-day Precision (%CV) | Not consistently reported | < 10% | [9] |
| Accuracy / Recovery | 75.9 - 125.1% | 80 - 120% (relative error < 10%) | [3][9] |
Experimental Protocols
Detailed methodologies for lipid extraction, sample preparation, and instrumental analysis are provided below.
Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This is a common protocol for extracting total lipids, including cholesteryl esters, from tissues and cells.[4][10]
Materials:
-
Deionized Water
-
Phosphate Buffered Saline (PBS)
-
15 mL polypropylene (B1209903) conical tubes
-
Glass vials with Teflon-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the biological sample (e.g., tissue, cell pellet) in a mixture of chloroform and methanol (1:2, v/v).
-
Add internal standards (e.g., deuterated cholesteryl esters) for quantification.
-
Vortex the mixture thoroughly.
-
Add chloroform and PBS to the mixture to induce phase separation.
-
Centrifuge to pellet any solid debris and separate the organic and aqueous layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
GC-MS Quantification of Cholesteryl Esters
This protocol outlines a typical workflow for the analysis of cholesteryl esters by GC-MS, including a derivatization step.
Materials:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: To the dried lipid extract, add the derivatization agent and solvent. Heat the mixture (e.g., at 60°C for 1 hour) to convert cholesteryl esters to their more volatile trimethylsilyl (B98337) (TMS) derivatives.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Gas Chromatography: Separate the components on a capillary column using a temperature gradient.
-
Mass Spectrometry: Detect the eluted compounds using electron ionization (EI) and scan for characteristic ions of the derivatized cholesteryl esters.
-
Quantification: Create a calibration curve using derivatized standards of known concentrations. Quantify the target analyte based on the peak area relative to the internal standard.
LC-MS/MS Quantification of Cholesteryl Esters
This protocol describes a direct injection method for the quantification of cholesteryl esters without derivatization.[2]
Materials:
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
-
Mobile Phase A: Water/Methanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., 2:1 chloroform:methanol).
-
Injection: Inject the sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the lipids on a C18 column using a gradient of Mobile Phase A and B.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor for the precursor ion of this compound and its specific product ion (e.g., m/z 369.35, corresponding to the dehydrated cholesterol fragment) using Multiple Reaction Monitoring (MRM).[2]
-
Quantification: Generate a calibration curve with authentic standards. Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for GC-MS quantification of this compound.
Caption: Workflow for LC-MS/MS quantification of this compound.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
A Comparative Guide to the Cellular Effects of Cholesteryl 11(E)-Vaccenate and Other Trans Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of Cholesteryl 11(E)-Vaccenate and other trans fatty acid esters. The information is compiled from various in vitro studies to assist researchers in understanding the differential impacts of these compounds on cell physiology, with a focus on vascular and immune cells.
Introduction
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. They are primarily produced industrially through the partial hydrogenation of vegetable oils (iTFAs), but also occur naturally in products from ruminant animals (rTFAs). The most common iTFA is elaidic acid (18:1 trans-Δ9), while vaccenic acid (18:1 trans-Δ11) is the predominant rTFA. In the body, these fatty acids can be esterified to cholesterol to form cholesteryl esters, which are transported in lipoproteins and can accumulate in cells. This guide focuses on comparing the cellular effects of the cholesteryl ester of vaccenic acid, this compound, with other trans fatty acid esters, particularly cholesteryl elaidate. Understanding these differences is crucial for elucidating the distinct biological impacts of iTFAs and rTFAs.
Data Presentation: Comparative Cellular Effects
The following table summarizes the quantitative data from various studies on the effects of different fatty acids and their cholesteryl esters on key cellular parameters. It is important to note that direct comparative studies on the cellular effects of this compound versus other trans fatty acid esters are limited. Much of the available data is on the free fatty acid forms, which are precursors to their respective cholesteryl esters.
| Parameter | This compound / Vaccenic Acid | Cholesteryl Elaidate / Elaidic Acid | Other Trans Fatty Acid Esters / TFAs | Cell Type | Citation |
| Endothelial Inflammation (NF-κB Activation) | No significant increase in NF-κB activation. | Increased NF-κB-dependent gene expression (TNFα, ICAM, iNOS). | Linoelaidic acid (trans-C18:2) increases NF-κB activation. | Human Aortic Endothelial Cells (HAECs) | [1] |
| Nitric Oxide (NO) Production | No significant reduction in NO production. | Reduced NO production. | Linoelaidic acid reduces NO production. | Human Aortic Endothelial Cells (HAECs) | [1] |
| Macrophage Foam Cell Formation | Contributes to foam cell formation. | Potent inducer of foam cell formation. | Generally promote lipid accumulation in macrophages. | Macrophages | [2] |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | May contribute to proliferation through cholesterol esterification pathways. | Promotes VSMC proliferation by increasing cholesteryl ester accumulation. | Cholesterol esterification is linked to VSMC proliferation. | Human Aortic Smooth Muscle Cells | [3] |
| PPARγ Activation | Can act as a ligand for PPARγ. | Can activate PPARγ, leading to increased expression of cholesterol efflux genes. | Oxidized LDL, containing various fatty acid esters, activates PPARγ. | Macrophages | [2][4] |
| Apoptosis Signal-regulating Kinase 1 (ASK1) Activation | Not specifically determined. | Potentiates ATP-induced ASK1 activation, leading to pro-inflammatory signaling and cell death. | TFAs in general can stimulate the ASK1-p38 pathway. | Macrophages | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of trans fatty acid esters.
Endothelial Cell Inflammation Assay
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in Endothelial Cell Growth Medium.
-
Treatment: Cells are treated with this compound, Cholesteryl Elaidate, or other trans fatty acid esters, typically delivered as a complex with bovine serum albumin (BSA) to mimic physiological transport.
-
NF-κB Activation Measurement:
-
Western Blotting: Nuclear extracts are prepared, and the levels of the p65 subunit of NF-κB are determined by Western blotting.
-
Reporter Assay: Cells are transfected with a luciferase reporter plasmid containing NF-κB binding sites. Luciferase activity is measured after treatment to quantify NF-κB activation.
-
-
Inflammatory Gene Expression: RNA is extracted, and the expression of NF-κB target genes such as TNFα, ICAM-1, and iNOS is quantified using real-time quantitative PCR (RT-qPCR).[1]
Macrophage Foam Cell Formation Assay
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are used.
-
Lipid Loading: Macrophages are incubated with cholesteryl esters delivered via micelles or complexed with BSA. A common method involves preparing mixed micelles of the cholesteryl ester with a detergent like lysophosphatidylcholine.[6]
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids like cholesteryl esters. The stained area can be quantified using microscopy and image analysis software.[7]
-
Cholesteryl Ester Measurement: Cellular lipids are extracted, and the amount of cholesteryl ester is quantified using enzymatic assays or by thin-layer chromatography followed by densitometry.
-
-
Flow Cytometry: Cells can be stained with a fluorescent dye like Nile Red, which stains intracellular lipid droplets, and the fluorescence intensity is quantified by flow cytometry to assess foam cell formation.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Cell Culture: Human aortic smooth muscle cells are cultured in smooth muscle cell growth medium.
-
Treatment: Cells are synchronized in a quiescent state by serum starvation and then stimulated to proliferate with serum in the presence or absence of the cholesteryl esters.
-
Proliferation Measurement:
-
³H-Thymidine Incorporation: Proliferation is assessed by measuring the incorporation of ³H-thymidine into newly synthesized DNA.[3]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.
-
-
Cholesterol Esterification Measurement: The rate of cholesterol esterification is measured by the incorporation of ¹⁴C-oleate into cholesteryl esters.[3]
Visualization of Cellular Pathways
The following diagrams illustrate key signaling pathways and experimental workflows involved in the cellular response to trans fatty acid esters.
Conclusion
The available evidence suggests that different trans fatty acid esters can elicit distinct cellular responses. Cholesteryl elaidate, derived from the major industrial trans fatty acid, appears to be more pro-inflammatory in endothelial cells compared to what is suggested for esters of vaccenic acid. Both types of esters likely contribute to foam cell formation in macrophages and may influence the proliferation of vascular smooth muscle cells. These differential effects are likely mediated through various signaling pathways, including the NF-κB and PPARγ pathways. Further direct comparative studies are necessary to fully elucidate the specific cellular and molecular mechanisms underlying the different health impacts of industrial and ruminant trans fatty acids. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such future research.
References
- 1. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]
- 3. Cholesterol esterification as a mediator of proliferation of vascular smooth muscle cells and peripheral blood mononuclear cells during atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl 11(E)-Vaccenate: Unraveling its Biological Impact In Vivo and In Vitro
A comprehensive comparison of the biological effects of Cholesteryl 11(E)-Vaccenate in living organisms versus controlled laboratory settings remains a nascent field of research. While direct comparative studies are not extensively available in current scientific literature, this guide synthesizes the existing knowledge on its constituent parts—cholesterol and 11(E)-vaccenic acid—to provide a cohesive overview for researchers, scientists, and drug development professionals. This analysis will extrapolate potential effects and highlight the critical need for further targeted investigation.
Understanding the Components: Cholesterol and Vaccenic Acid
This compound is a cholesteryl ester, a molecule formed from the combination of cholesterol and 11(E)-vaccenic acid, a trans fatty acid naturally occurring in ruminant fats. The biological activity of this compound is intrinsically linked to the individual and combined effects of these two components upon metabolism.
In Vivo Effects: A Systemic Perspective
Direct research on the in vivo effects of this compound is limited. However, studies on its constituent, vaccenic acid (VA), provide valuable insights. In animal models, dietary supplementation with vaccenic acid has been shown to influence lipid metabolism. For instance, some studies suggest that VA can be desaturated and elongated to form conjugated linoleic acid (CLA), which has been associated with various health benefits.
Conversely, the impact of trans fatty acids on cardiovascular health is a subject of ongoing debate, with some research indicating potential adverse effects on cholesterol levels. A double-blind, randomized controlled trial investigating vaccenic acid's effect on lipoprotein risk factors found that it raised total cholesterol, LDL cholesterol, and apolipoprotein B levels compared to a control diet[1][2].
The cholesterol component, upon hydrolysis from the ester, enters the body's cholesterol pool and is involved in numerous physiological processes, including cell membrane structure and as a precursor for steroid hormones and bile acids.
In Vitro Effects: A Cellular Focus
In vitro studies allow for a more controlled examination of the cellular mechanisms affected by specific compounds. Research on vaccenic acid in cell cultures has explored its role in various cellular processes. For example, studies have investigated its influence on lipid accumulation in adipocytes and its potential anti-inflammatory effects. One study on HepG2 cells compared the metabolism and toxicity of vaccenate and another trans fatty acid, elaidate, showing different cellular effects and suggesting that the combination of trans fatty acids with palmitate could lead to more pronounced cell damage[3].
The direct effects of this compound at the cellular level, such as its uptake, hydrolysis by cellular enzymes like cholesterol esterase, and the subsequent intracellular trafficking of cholesterol and vaccenic acid, are yet to be fully elucidated.
Comparative Analysis and Future Directions
A direct comparison of the in vivo and in vitro effects of this compound is currently hampered by a lack of specific research. The systemic effects observed in vivo are a culmination of complex interactions involving absorption, metabolism by various tissues, and hormonal regulation, which cannot be fully replicated in vitro. Conversely, in vitro studies provide a reductionist view, offering insights into specific cellular pathways without the confounding variables of a whole organism.
Future research should focus on directly comparing the effects of this compound in both models. Such studies would be invaluable in understanding its bioavailability, metabolic fate, and its precise impact on cellular and systemic lipid homeostasis.
Experimental Protocols
Detailed experimental protocols for the direct study of this compound are not available. However, based on studies of related compounds, the following methodologies would be relevant.
In Vivo Animal Study Protocol:
-
Animal Model: Utilize a relevant animal model, such as LDL receptor knockout mice (LDLr-/-), which are susceptible to diet-induced atherosclerosis.
-
Dietary Intervention: Formulate diets containing controlled amounts of this compound, alongside control diets with other cholesteryl esters (e.g., cholesteryl oleate) or a standard chow.
-
Blood Lipid Analysis: Collect blood samples at regular intervals to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Tissue Analysis: At the end of the study, harvest tissues such as the liver, adipose tissue, and aorta. Analyze tissue lipid content using techniques like gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of 11(E)-vaccenic acid.
-
Atherosclerotic Plaque Assessment: Quantify atherosclerotic lesion area in the aorta using histological staining (e.g., Oil Red O).
In Vitro Cell Culture Protocol:
-
Cell Lines: Employ relevant cell lines, such as human hepatoma cells (HepG2) to study hepatic metabolism or macrophages (e.g., THP-1 derived) to investigate effects on foam cell formation.
-
Treatment: Treat cells with varying concentrations of this compound, using appropriate delivery vehicles (e.g., complexed with bovine serum albumin).
-
Cellular Lipid Analysis: Extract lipids from cells and analyze the content of cholesterol, cholesteryl esters, and fatty acids by GC-MS or high-performance liquid chromatography (HPLC).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in cholesterol metabolism (e.g., HMG-CoA reductase, LDL receptor, ACAT).
-
Cell Viability and Toxicity Assays: Perform assays such as MTT or LDH release to assess the cytotoxic effects of the compound.
Visualizing the Pathways
To understand the potential interactions of this compound, it is crucial to visualize the established pathways of its components.
Cholesterol Biosynthesis and Lipoprotein Transport
The cholesterol component of this compound, once released, integrates with the body's complex cholesterol metabolism pathways.
Caption: Cholesterol transport pathway.
Experimental Workflow for In Vivo Study
A typical workflow for an in vivo study investigating the effects of this compound would follow a structured progression from dietary intervention to molecular analysis.
Caption: In vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Vaccenic acid and trans fatty acid isomers from partially hydrogenated oil both adversely affect LDL cholesterol: a double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Reproducibility of Cholesteryl 11(E)-Vaccenate Measurements
For researchers, scientists, and professionals in drug development, the ability to reliably quantify cholesteryl esters across different laboratories is paramount for robust and comparable study outcomes. This guide provides a comparative overview of the common analytical methods used for the measurement of cholesteryl esters, with a focus on cholesteryl 11(E)-vaccenate. While direct inter-laboratory studies on this compound are not extensively documented, this guide draws upon established methodologies for cholesteryl ester analysis to infer best practices and expected performance.
The reproducibility of measuring cholesteryl esters, including this compound, is influenced by the analytical method employed, with mass spectrometry-based techniques being the current standard for their sensitivity and specificity. The primary methods for quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods for Cholesteryl Ester Quantification
The choice of analytical technique can significantly impact the reproducibility and accuracy of cholesteryl ester measurements. Below is a summary of performance characteristics for commonly used methods, based on data for cholesteryl esters in general.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assays |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization. | Separation by liquid chromatography followed by mass-based detection of specific molecular species. | Enzyme-coupled reactions leading to a colorimetric or fluorometric signal. |
| Specificity | High, can resolve isomers with appropriate chromatography. | High, allows for the identification and quantification of individual cholesteryl ester species. | Lower, typically measures total cholesterol after hydrolysis of esters. |
| Sensitivity | High. | Very high, often considered the gold standard. | Moderate to high, depending on the detection method (colorimetric vs. fluorometric). |
| Precision (Intra-day CV) | Typically < 10%.[1] | 4.1% - 5.2% for total cholesteryl esters.[2] | Dependent on assay kit and implementation. |
| Precision (Inter-day CV) | Typically < 10%.[1] | 7.7% - 8.5% for total cholesteryl esters.[2] | Dependent on assay kit and implementation. |
| Accuracy (% Bias) | 75.9% to 125.1%.[1] | -10% for total cholesterol (using a representative mixture of purified species as calibrators).[2] | Can be affected by interfering substances. |
| Sample Throughput | Lower, due to sample preparation including derivatization. | High-throughput methods are available.[2] | High, suitable for plate-based formats. |
| Key Considerations | Derivatization step can introduce variability. High temperatures can cause degradation. | Susceptible to ion suppression/enhancement effects. Requires careful selection of internal standards. | Measures total cholesterol from esters, not specific species like this compound. |
Experimental Protocols
Detailed methodologies are crucial for ensuring reproducibility. Below are generalized protocols for the key analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cholesteryl Esters
GC-MS is a powerful technique for the analysis of sterols, though it requires a derivatization step to increase the volatility of the analytes.
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., serum, tissue homogenate) using a solvent system such as chloroform:methanol or hexane:isopropanol. An internal standard (e.g., a deuterated cholesterol analog) is added prior to extraction.
-
Saponification (Optional but common for total cholesterol): To measure total cholesterol (free and esterified), cholesteryl esters are hydrolyzed to free cholesterol using a strong base (e.g., potassium hydroxide (B78521) in methanol) at an elevated temperature. For the analysis of intact cholesteryl esters, this step is omitted.
-
Derivatization: The hydroxyl group of cholesterol is derivatized, commonly by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. This increases the volatility of the sterols for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The analytes are separated based on their boiling points and retention times. The eluting compounds are then ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cholesteryl Esters
LC-MS/MS allows for the direct analysis of intact cholesteryl esters without the need for derivatization, enabling high-throughput analysis.[2][3][4]
-
Sample Preparation and Lipid Extraction: A small sample volume (e.g., 50 µL of 1:100 diluted serum) is used.[2] Proteins are precipitated with a solvent like ethanol, which contains an appropriate internal standard (e.g., a stable isotope-labeled cholesteryl ester). The supernatant containing the lipids is then concentrated.
-
Chromatographic Separation: The lipid extract is injected onto a liquid chromatography system, typically a reverse-phase C18 column, to separate the different lipid classes and individual cholesteryl ester species.
-
Mass Spectrometric Detection: The eluting analytes are ionized, commonly using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[2][5] Tandem mass spectrometry (MS/MS) is then used for specific detection and quantification. This is often done using Multiple Reaction Monitoring (MRM), where a specific precursor ion for the analyte of interest is selected and a specific product ion resulting from its fragmentation is monitored. For cholesteryl esters, a common approach is to monitor the neutral loss of the fatty acid moiety, leaving the cholesterol backbone.[5]
-
Quantification: The concentration of each cholesteryl ester is determined by comparing its peak area to that of the corresponding internal standard.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in ensuring the reproducibility of this compound measurements, the following diagrams illustrate a typical inter-laboratory study workflow and the key steps in a mass spectrometry-based analysis.
References
- 1. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cholesteryl 11(E)-Vaccenate Reference Standards for Accurate Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the procurement of high-purity reference standards is a critical first step to ensure the accuracy and reproducibility of analytical data. This guide provides a comparative overview of commercially available Cholesteryl 11(E)-Vaccenate reference standards and outlines a robust analytical methodology for its quantification.
Comparison of Commercial Reference Standards
The selection of a suitable reference standard is pivotal for establishing a reliable analytical method. Key considerations include purity, availability, and the documentation provided by the supplier. Below is a comparison of this compound standards from prominent chemical suppliers.
| Supplier | Product/Catalog No. | CAS No. | Molecular Formula | Molecular Weight | Purity | Availability/Delivery |
| INDOFINE Chemical Company, Inc. | 64-1813[1] | 19485-83-7[1] | C45H78O2[1] | 651.10[1] | >99%[1] | 2-3 weeks[1] |
| MedChemExpress (MCE) | HY-165869[2] | 19485-83-7 | Not specified | Not specified | >98% (by HPLC) | In stock |
| Larodan Research Grade Lipids | 64-1813[3] | 19485-83-7[3] | C45H78O2 | 651.1 | >99% | Not specified |
| Cayman Chemical | Item No. 29631 | 19485-83-7 | C45H78O2 | 651.1 | ≥98% | In stock |
Note: While all listed suppliers provide high-purity standards, researchers should always request a certificate of analysis (CoA) for lot-specific purity data and information on the analytical methods used for characterization.
Analytical Methodologies for Cholesteryl Ester Analysis
The analysis of cholesteryl esters, including this compound, is often challenging due to their hydrophobicity and poor ionization efficiency in mass spectrometry.[4][5] Various analytical techniques have been developed to address these challenges, with liquid chromatography-mass spectrometry (LC-MS) being a widely adopted and powerful tool.[5][6][7]
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in a biological matrix. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Lipid Extraction)
-
Objective: To efficiently extract lipids, including this compound, from the sample matrix.
-
Procedure:
-
Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent system. A common method is the Bligh and Dyer extraction using a chloroform:methanol:water ratio.
-
Add an internal standard (e.g., a deuterated or odd-chain cholesteryl ester) to the sample prior to extraction to correct for extraction efficiency and matrix effects.[8]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile).
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate this compound from other lipid species to reduce ion suppression and improve quantification.
-
Typical Parameters:
-
Column: A reverse-phase C18 or C8 column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water with a suitable additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Mobile Phase B: Isopropanol/acetonitrile with the same additive.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the hydrophobic cholesteryl esters.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 40-55°C) can improve peak shape and reduce viscosity.
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically and sensitively detect and quantify this compound.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used. The formation of ammonium or lithiated adducts can enhance the signal.[4][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
Data Analysis: The peak area of the MRM transition for this compound is normalized to the peak area of the internal standard. A calibration curve is generated using the purchased reference standard to determine the absolute concentration in the sample.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Workflow for this compound Analysis.
Alternative and Complementary Analytical Techniques
While LC-MS/MS is a powerful technique, other methods can also be employed for cholesteryl ester analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization to increase the volatility of the analytes.[6] It can provide excellent separation and structural information.
-
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective method for the separation and semi-quantitative analysis of lipid classes.
The choice of analytical technique will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. The use of a certified reference standard, such as those for this compound, is fundamental to achieving reliable and comparable results across different analytical platforms.
References
- 1. This compound | 19485-83-7 | INDOFINE Chemical Company [indofinechemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. larodan.com [larodan.com]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Cholesteryl 11(E)-Vaccenate Metabolism: An Inter-species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of cholesteryl esters, including Cholesteryl 11(E)-Vaccenate, is a critical area of study in understanding cardiovascular disease, lipid disorders, and the development of novel therapeutics. Significant variations in the enzymes and pathways governing the synthesis, hydrolysis, and transport of these molecules exist across different species. This guide provides a comparative overview of the key metabolic steps, highlighting inter-species differences to aid researchers in selecting appropriate animal models and interpreting experimental data. While direct comparative data for this compound is limited, this guide synthesizes information on the metabolism of general cholesteryl esters and vaccenic acid to provide a foundational understanding.
Key Enzymes in Cholesteryl Ester Metabolism: A Comparative Overview
The metabolic fate of this compound is primarily dictated by the activity of three key protein families: Acyl-CoA:cholesterol acyltransferases (ACATs) for its synthesis, Cholesteryl Ester Hydrolases (CEHs) for its breakdown, and Cholesteryl Ester Transfer Protein (CETP) for its transport between lipoproteins. Significant inter-species variations have been documented for these enzymes, which can profoundly impact the metabolic profile of this compound.
Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)
ACAT is responsible for the intracellular esterification of cholesterol with fatty acids, including 11(E)-vaccenic acid, to form cholesteryl esters. Mammals possess two isoforms, ACAT1 and ACAT2 (encoded by the SOAT1 and SOAT2 genes), with distinct tissue distributions and substrate specificities.
Table 1: Inter-species Differences in ACAT Isoform Tissue Distribution and Substrate Specificity.
| Feature | Human | Mouse | Monkey |
| ACAT1 Distribution | Ubiquitous, including hepatocytes, adrenal glands, and macrophages.[1][2] | Ubiquitous | Ubiquitous |
| ACAT2 Distribution | Primarily in the intestine and fetal liver. The major isoform in adult human liver is ACAT1.[1] | Primarily in the liver and intestine. | Primarily in the liver and intestine. |
| ACAT1 Substrate Preference | Prefers oleoyl-CoA (18:1).[3] Shows only a slight preference for cholesterol over sitosterol.[3] | Similar broad specificity. | Similar broad specificity. |
| ACAT2 Substrate Preference | Highly selective for cholesterol over other sterols.[3] | Highly selective for cholesterol. | Highly selective for cholesterol. |
These differences, particularly the dominant ACAT isoform in the liver, can lead to significant variations in the rate and extent of this compound synthesis.
Cholesteryl Ester Hydrolase (CEH)
CEH, also known as sterol esterase, catalyzes the hydrolysis of cholesteryl esters, releasing free cholesterol and the constituent fatty acid. This is a crucial step in the mobilization of stored cholesterol. Pancreatic cholesterol esterase, in particular, plays a key role in the digestion and absorption of dietary cholesteryl esters.
One study in hamsters demonstrated that the rate of hydrolysis by pancreatic cholesterol esterase varies depending on the fatty acid component of the cholesteryl ester. For instance, cholesteryl oleate (B1233923) was found to be a good substrate, while cholesteryl stearate (B1226849) was a poor one.[4] This suggests that the specific structure of this compound will influence its rate of hydrolysis. While direct comparative data across multiple species for this specific substrate is unavailable, it is reasonable to expect species-specific differences in enzyme kinetics.
Cholesteryl Ester Transfer Protein (CETP)
CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins (e.g., VLDL and LDL). The activity and substrate preference of CETP vary significantly among species, which has major implications for lipoprotein metabolism and the selection of animal models for cardiovascular research.
Table 2: Inter-species Comparison of CETP Activity and Substrate Preference.
| Species | Relative CETP Activity | Triglyceride (TG) to Cholesteryl Ester (CE) Transfer Ratio (relative to human) | Reference |
| Human | High | 1.00 | [5][6] |
| Monkey (Cynomolgus) | High | 1.44 | [5][6] |
| Rabbit | High | 1.40 | [5][6] |
| Hamster | High | 6.08 (strongly prefers TG) | [5][6] |
| Mouse/Rat | Very Low / Absent | Not applicable |
The marked preference of hamster CETP for triglycerides over cholesteryl esters suggests that the transfer of this compound in this model may be less efficient compared to humans, monkeys, or rabbits.[5][6] The absence of significant CETP activity in mice and rats makes them unsuitable for studying CETP-mediated transfer of this compound without genetic modification.
Metabolic Fate of 11(E)-Vaccenic Acid
Upon hydrolysis of this compound, free 11(E)-vaccenic acid is released. Studies in both rats and humans have shown that dietary vaccenic acid is incorporated into tissue lipids, including triglycerides and phospholipids.[7][8][9] Furthermore, vaccenic acid can be converted to cis-9, trans-11 conjugated linoleic acid (CLA), a bioactive fatty acid, through the action of stearoyl-CoA desaturase-1 (SCD1).[10] The efficiency of this conversion can vary between individuals and likely between species.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to assess the inter-species differences in this compound metabolism.
In Vitro ACAT Activity Assay
This protocol is adapted from established methods for measuring ACAT activity using a radiolabeled substrate.
Objective: To determine the rate of this compound synthesis by ACAT in microsomal preparations from different species.
Materials:
-
Liver microsomes from different species (e.g., human, mouse, rat, hamster)
-
[14C]Cholesterol or [3H]Oleoyl-CoA (as a representative fatty acyl-CoA)
-
11(E)-Vaccenoyl-CoA (to be synthesized or commercially sourced)
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Solvent system for TLC (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a stock solution of [14C]Cholesterol and a stock solution of 11(E)-Vaccenoyl-CoA.
-
In a microcentrifuge tube, add the assay buffer, BSA, and the microsomal protein.
-
Add the [14C]Cholesterol substrate.
-
Initiate the reaction by adding 11(E)-Vaccenoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the solvent system to separate free cholesterol from cholesteryl esters.
-
Visualize the spots (e.g., using iodine vapor) and scrape the spot corresponding to cholesteryl esters into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of ACAT (e.g., in pmol/min/mg protein).
In Vitro Cholesterol Esterase Activity Assay
This protocol outlines a method to measure the hydrolysis of this compound.
Objective: To compare the rate of hydrolysis of this compound by cholesterol esterase from different species.
Materials:
-
Tissue homogenates or purified cholesterol esterase from different species.
-
Cholesteryl 11(E)-[1-14C]Vaccenate (requires custom synthesis).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing bile salts like sodium taurocholate).
-
Hexane (B92381):isopropanol:water (3:2:1, v/v/v) for extraction.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a substrate solution of Cholesteryl 11(E)-[1-14C]Vaccenate in the assay buffer.
-
Add the enzyme preparation (tissue homogenate or purified enzyme) to the substrate solution.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the hexane:isopropanol:water mixture.
-
Vortex and centrifuge to separate the phases. The upper hexane phase will contain the unhydrolyzed cholesteryl ester, and the lower aqueous phase will contain the released [1-14C]vaccenic acid.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity.
-
Calculate the enzyme activity based on the amount of released radiolabeled fatty acid.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed.
Caption: Overview of this compound Metabolism.
Caption: CETP-mediated transfer of Cholesteryl Esters and Triglycerides.
Caption: General workflow for in vitro enzyme activity assays.
References
- 1. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cholesteryl ester species differently elevate plasma cholesterol in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesteryl ester transfer proteins from different species do not have equivalent activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester transfer proteins from different species do not have equivalent activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of cis-9, trans-11 conjugated linoleic acid and vaccenic acid (trans-11 18 : 1) into plasma and leucocyte lipids in healthy men consuming dairy products naturally enriched in these fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Cholesteryl 11(E)-Vaccenate levels with disease progression
For Immediate Release
A growing body of research suggests that Cholesteryl 11(E)-Vaccenate, a specific cholesteryl ester, may play a significant role in the progression of several major diseases, including breast cancer, metabolic syndrome, and atherosclerosis. This guide provides a comparative analysis of this compound as a potential biomarker against existing alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Correlation with Breast Cancer Progression
Recent studies have highlighted a strong association between the accumulation of cholesteryl esters within tumors and the aggressiveness of breast cancer. While direct quantitative data for this compound is emerging, analysis of total cholesteryl ester (CE) levels provides compelling evidence for its role in cancer progression.
A study investigating lipid profiles in different breast cancer subtypes found a significant correlation between higher intratumor CE content and increased tumor grade and proliferation marker Ki-67.[1] This suggests that the accumulation of cholesteryl esters, including this compound, is linked to more aggressive tumor phenotypes.
| Biomarker Category | Biomarker | Correlation with Breast Cancer Progression |
| Lipid Metabolism | Total Cholesteryl Esters (as a proxy for this compound) | Positive correlation with higher histologic grade and Ki-67 expression.[1] |
| Tumor Markers | CA 15-3 | Elevated levels are used for monitoring metastatic breast cancer. |
| CEA | Elevated levels can indicate tumor activity. | |
| Proliferation Marker | Ki-67 | High expression is associated with a higher rate of cell proliferation and a poorer prognosis. |
| Hormonal Receptors | ER/PR status | Presence or absence determines eligibility for hormone therapy and influences prognosis. |
| Growth Factor Receptor | HER2 status | Overexpression is linked to aggressive disease and is a target for specific therapies. |
Experimental Protocol: Quantification of Intratumor Cholesteryl Esters
The quantification of cholesteryl esters in breast tumor tissue can be performed using the following protocol, adapted from relevant studies:[1]
-
Lipid Extraction: Tumor tissue samples are homogenized and lipids are extracted using a chloroform/methanol solvent system.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica (B1680970) gel plates using a hexane/diethyl ether/acetic acid solvent system.
-
Quantification: The bands corresponding to cholesteryl esters are scraped from the TLC plate and quantified using a colorimetric assay after saponification and cholesterol measurement.
Association with Metabolic Syndrome
While direct measurement of this compound in metabolic syndrome is not widely documented, studies on its constituent fatty acid, cis-vaccenic acid, in plasma phospholipids (B1166683) provide strong indicative links. A study in hyperlipidemic men demonstrated a significant inverse correlation between the proportion of cis-vaccenic acid in plasma phospholipids and markers of insulin (B600854) resistance, such as the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).[2]
| Biomarker Category | Biomarker | Correlation with Metabolic Syndrome Progression |
| Fatty Acid Metabolism | cis-Vaccenic Acid (in plasma phospholipids) | Inverse correlation with HOMA-IR and plasma insulin levels.[2] |
| Insulin Resistance | HOMA-IR | Elevated levels indicate increased insulin resistance. |
| Fasting Insulin | Higher levels are a key feature of insulin resistance. | |
| Dyslipidemia | Triglycerides | Elevated levels are a core component of metabolic syndrome. |
| HDL Cholesterol | Low levels are a diagnostic criterion for metabolic syndrome. | |
| Adipokines | Adiponectin | Levels are often decreased in individuals with metabolic syndrome. |
Experimental Protocol: Analysis of Plasma Phospholipid Fatty Acids
The fatty acid composition of plasma phospholipids can be determined using the following gas chromatography-mass spectrometry (GC-MS) based method:[2]
-
Lipid Extraction: Lipids are extracted from plasma samples using a chloroform/methanol mixture.
-
Phospholipid Separation: The phospholipid fraction is isolated from the total lipid extract using solid-phase extraction.
-
Fatty Acid Methyl Ester (FAME) Preparation: The phospholipid fraction is transesterified to form FAMEs.
-
GC-MS Analysis: The FAMEs are separated and quantified using a gas chromatograph coupled with a mass spectrometer.
Link to Atherosclerosis Progression
The accumulation of cholesterol, particularly cholesteryl esters, within atherosclerotic plaques is a hallmark of the disease. Quantitative analysis of plaque composition has revealed that higher cholesterol content is associated with more vulnerable, rupture-prone plaques.[3] This suggests that measuring the levels of specific cholesteryl esters like this compound within plaques could provide valuable prognostic information.
| Biomarker Category | Biomarker | Correlation with Atherosclerosis Progression |
| Plaque Composition | Plaque Cholesterol Content | Positive correlation with markers of plaque vulnerability.[3] |
| Inflammatory Markers | C-reactive protein (CRP) | Elevated systemic levels are associated with increased cardiovascular risk. |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine involved in the atherosclerotic process. | |
| Lipid Profile | LDL Cholesterol | High levels are a primary risk factor for atherosclerosis. |
| Oxidized LDL | Plays a key role in foam cell formation and plaque development. | |
| Imaging | Carotid Intima-Media Thickness (CIMT) | Increased thickness is an early marker of atherosclerosis. |
Experimental Protocol: Quantification of Cholesterol in Atherosclerotic Plaques
The cholesterol content of atherosclerotic plaques can be quantified as follows:[3]
-
Plaque Homogenization: Atherosclerotic plaque tissue is homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted from the homogenate using an isopropanol-based solvent.
-
Cholesterol and Cholesteryl Ester Quantification: The concentrations of free cholesterol and total cholesterol (after saponification of cholesteryl esters) are determined using a commercially available enzymatic assay. The cholesteryl ester concentration is calculated by subtracting the free cholesterol from the total cholesterol concentration.
Conclusion
The available evidence strongly suggests that this compound and related lipid species are closely linked to the progression of breast cancer, metabolic syndrome, and atherosclerosis. While more research is needed to establish this compound as a standalone clinical biomarker, the data presented in this guide highlights its potential as a valuable tool for risk assessment, disease monitoring, and the development of novel therapeutic strategies. The provided experimental protocols offer a starting point for researchers to further investigate the role of this and other cholesteryl esters in disease pathogenesis.
References
- 1. Intratumor cholesteryl ester accumulation is associated with human breast cancer proliferation and aggressive potential: a molecular and clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations of plasma phospholipid cis-vaccenic acid with insulin resistance markers in non-diabetic men with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol in human atherosclerotic plaque is a marker for underlying disease state and plaque vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Alternative analytical techniques for Cholesteryl 11(E)-Vaccenate detection
An Objective Comparison of Analytical Techniques for the Detection of Cholesteryl 11(E)-Vaccenate
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific lipid molecules like this compound is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of alternative analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The primary challenge in the analysis of this compound lies in its differentiation from its geometric isomer, Cholesteryl 11(Z)-Vaccenate, and other structurally similar cholesteryl esters. The analytical techniques discussed below offer varying degrees of resolution, sensitivity, and throughput for this purpose.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of the primary analytical techniques used for the analysis of cholesteryl esters. It is important to note that while direct quantitative data for this compound is limited in published literature, the presented data for similar cholesteryl esters provide a reliable estimate of expected performance.
| Technique | Principle | Sample Preparation | Isomer Separation Capability | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity & Precision | Throughput |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Hydrolysis of the ester bond to release the fatty acid, followed by derivatization (e.g., methylation to form Fatty Acid Methyl Esters - FAMEs). | Excellent for separating positional and geometric isomers of the fatty acid moiety after derivatization.[1] | LOD: ~0.03 mg/kg; LOQ: ~0.07 mg/kg for cholesterol oxidation products.[2] | Good linearity and high precision (CV < 10%). | Moderate to High |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by highly specific mass-based detection. | Lipid extraction from the sample matrix. Derivatization is often not required.[3] | Good separation of cholesteryl ester species, including some isomeric forms, depending on the chromatographic conditions.[4] | LODs for various cholesteryl ester fatty acids range from 0.31 to 14.50 x 10⁻⁵ mmol/L.[5] | Excellent linearity and precision (Intra and total CVs often below 8%).[5][6] | High |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds over a layer of adsorbent material, driven by a solvent system. | Lipid extraction. | Excellent for separating cholesteryl esters based on the degree of unsaturation and geometry (cis/trans) of the fatty acid, especially with silver nitrate-impregnated plates (AgNO₃-TLC).[7] | Primarily a qualitative or semi-quantitative technique. Quantitative analysis requires densitometry. | Lower precision compared to chromatographic techniques. | High (for multiple samples on one plate) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Lipid extraction and purification. | Can distinguish between isomers based on differences in the chemical shifts of specific protons or carbons near the double bond. | Relatively low sensitivity compared to MS-based methods. LOQ for cholesterol reported as 1 µg/mL.[8] | Good for structural elucidation, less common for routine quantification. | Low |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Isomer Analysis
This method focuses on the analysis of the fatty acid component of this compound after hydrolysis and derivatization.
a) Sample Preparation (Hydrolysis and Derivatization):
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Saponification: To the dried lipid extract, add a solution of 0.5 M KOH in methanol and heat at 100°C for 5-10 minutes to hydrolyze the cholesteryl esters.
-
Esterification: Neutralize the solution and add 14% boron trifluoride in methanol. Heat again at 100°C for 5 minutes to convert the released fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs).
-
Extraction of FAMEs: After cooling, add hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
b) GC-MS Analysis:
-
Column: A highly polar capillary column (e.g., Supelco SP-2560, 100 m x 0.25 mm x 0.20 µm) is recommended for the separation of geometric isomers of fatty acids.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity. Identification of vaccenic acid methyl ester is based on its retention time and mass spectrum compared to a standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Cholesteryl Ester Analysis
This method allows for the direct analysis of the intact this compound molecule.
a) Sample Preparation:
-
Lipid Extraction: Perform a lipid extraction using a suitable solvent system, such as isopropanol (B130326) or a chloroform:methanol mixture.[5]
-
Internal Standard: Add an appropriate internal standard, such as a deuterated cholesteryl ester, to the sample prior to extraction for accurate quantification.
-
Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
b) LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of cholesteryl esters.
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with an additive like formic acid or ammonium (B1175870) formate (B1220265) is typically employed.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion will be the [M+NH₄]⁺ or [M+H]⁺ adduct of this compound, and the product ion is typically the cholesterol backbone fragment (m/z 369.3).
Argentation Thin-Layer Chromatography (AgNO₃-TLC) for Isomer Separation
This technique is particularly effective for the separation of cis and trans isomers.
a) Plate Preparation:
-
Prepare a slurry of silica (B1680970) gel G in a 10% aqueous solution of silver nitrate.
-
Coat glass plates with the slurry to a uniform thickness.
-
Activate the plates by heating at 110°C for at least 30 minutes before use.
b) Chromatographic Development:
-
Spot the lipid extract onto the activated plate.
-
Develop the plate in a chromatography tank containing a solvent system such as hexane:diethyl ether (90:10, v/v). The less polar trans isomers will migrate further up the plate than the cis isomers.
-
Visualize the separated spots by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light. The separated bands can be scraped off for further analysis by GC-MS or LC-MS.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new SPE/GC-fid method for the determination of cholesterol oxidation products. Application to subcutaneous fat from Iberian dry-cured ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and precise method for quantification of fatty acids in human serum cholesteryl esters by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Comparison of Analytical Methods for the Specific Quantification of Cholesteryl 11(E)-Vaccenate
Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific cholesteryl ester (CE) isomers, such as Cholesteryl 11(E)-Vaccenate, is critical for research in lipid metabolism, atherosclerosis, and the development of therapeutics targeting lipid pathways. This compound is a structural isomer of the more common Cholesteryl Oleate, differing in the position and geometry (trans vs. cis) of the double bond in the C18:1 fatty acid moiety. This subtle structural difference presents a significant analytical challenge. This guide provides an objective comparison between traditional enzymatic assays and modern chromatographic techniques for the specific measurement of this compound, supported by experimental principles and data.
Overview of Analytical Approaches
Two primary methodologies are considered for the quantification of cholesteryl esters: colorimetric/fluorometric enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While enzymatic assays are common in clinical chemistry for determining total cholesterol, their specificity for discrete CE molecular species is limited. In contrast, LC-MS/MS offers high-resolution separation and specific detection, making it the gold standard for lipidomics.
Key Findings:
-
Enzymatic Assays: These methods are generally non-specific for the fatty acid moiety of cholesteryl esters. The core enzyme, cholesterol esterase, exhibits broad substrate specificity and can incompletely hydrolyze certain esters, leading to inaccuracies.[1] Furthermore, the subsequent cholesterol detection step can cross-react with other non-cholesterol sterols, further compromising specificity.[2]
-
LC-MS/MS: This technique provides the necessary specificity to separate and quantify structural isomers of cholesteryl esters, including geometric (cis/trans) isomers.[3][4][5][6] It is the recommended method for applications requiring the precise measurement of this compound.
Performance Comparison
The choice of analytical method depends critically on the required specificity. For distinguishing between this compound and other C18:1 isomers like Cholesteryl Oleate, the performance characteristics differ dramatically.
| Parameter | Enzymatic Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Low. Does not differentiate between fatty acid isomers (e.g., vaccenate vs. oleate). Susceptible to interference from other sterols.[2] Hydrolysis rates are dependent on the fatty acid structure, potentially leading to biased quantification.[1][7] | High. Capable of separating and specifically detecting geometric and positional isomers of cholesteryl esters.[3][6] |
| Principle | Two-step enzymatic reaction: 1. Non-specific hydrolysis of CE to free cholesterol by Cholesterol Esterase. 2. Oxidation of total free cholesterol by Cholesterol Oxidase to produce a detectable signal (colorimetric or fluorometric).[2] | Physical separation of molecules by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.[4][5] |
| Quantification | Measures total cholesterol concentration after hydrolysis. Provides no information on individual CE species.[4][5] | Absolute or relative quantification of specific molecules based on ion intensity relative to internal standards. |
| Throughput | High (suitable for 96-well plates). | Moderate to High (depends on chromatographic runtime). |
| Primary Use Case | Measurement of total cholesterol in serum for clinical diagnostics. | Targeted lipidomics, biomarker discovery, metabolic flux analysis, and research requiring molecular-level specificity. |
Experimental Methodologies
Detailed protocols are essential for reproducible and accurate results. Below are representative methodologies for both the enzymatic and LC-MS/MS approaches.
This protocol is adapted from standard colorimetric cholesterol quantification kits. It measures the total amount of cholesterol present after hydrolysis of esters and does not distinguish between CE species.
Principle: Cholesterol Esterase (CEase) hydrolyzes cholesteryl esters to free cholesterol. Cholesterol Oxidase (COx) then oxidizes all free cholesterol, producing hydrogen peroxide (H₂O₂). In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a colored or fluorescent product, which is proportional to the amount of cholesterol.
Protocol:
-
Sample Preparation: Extract total lipids from the sample using a solvent system like chloroform:isopropanol:NP-40 (7:11:0.1). Evaporate the solvent and reconstitute the lipid film in the assay buffer.
-
Standard Curve: Prepare a standard curve using a known concentration of a single cholesteryl ester, such as cholesteryl oleate.[8]
-
Reaction Mixture: Prepare a reaction mixture containing Cholesterol Esterase, Cholesterol Oxidase, Horseradish Peroxidase, and the detection probe in an appropriate reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.0).[8][9]
-
Incubation: Add the reaction mixture to both samples and standards. Incubate at 37°C for 60 minutes, protected from light.
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 570 nm for colorimetric assays).
-
Calculation: Determine the concentration of total cholesteryl esters in the sample by comparing its signal to the standard curve.
This protocol provides a framework for the specific detection and quantification of CE isomers.
Principle: Lipid extracts are injected into a High-Performance Liquid Chromatography (HPLC) system, where different CE isomers are separated on a reverse-phase column based on their hydrophobicity. The separated molecules are then ionized and analyzed by a tandem mass spectrometer, which identifies them based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol:
-
Sample Preparation & Extraction:
-
Spike the sample with an appropriate internal standard (e.g., d7-cholesteryl oleate).
-
Extract total lipids using a method such as Bligh-Dyer (chloroform:methanol:water).
-
Dry the organic phase under nitrogen and reconstitute in the initial mobile phase (e.g., methanol/chloroform 3:1 v/v).[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm).[4][5]
-
Mobile Phase A: Water/Methanol (60/40, v/v) with 10 mM ammonium (B1175870) acetate.[10]
-
Mobile Phase B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate.[10]
-
Gradient: A typical gradient would run from ~35% B to 100% B over 15-20 minutes to elute the highly hydrophobic cholesteryl esters.[10]
-
Flow Rate: 250-300 µL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion mode using Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Parent Ion: For this compound, the ammonium adduct [M+NH₄]⁺ would be targeted.
-
Fragment Ion: The characteristic fragment ion for all cholesteryl esters is the neutral loss of the fatty acid, resulting in the cholesteryl cation at m/z 369.35.[3]
-
Transition: Monitor the specific transition for this compound (e.g., m/z 668.6 → 369.35) and its internal standard.
-
-
Quantification: Construct a standard curve using a pure standard of this compound. Quantify the analyte in samples by relating the peak area ratio of the analyte to the internal standard against the standard curve.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows and the logical basis for choosing an analytical method.
Conclusion and Recommendation
For the specific and accurate quantification of this compound, standard enzymatic assays are not suitable. Their inherent lack of specificity towards the fatty acid moiety, potential for incomplete hydrolysis, and cross-reactivity in the cholesterol detection step make them unreliable for distinguishing between structural isomers.
The recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary resolving power and specificity to separate this compound from other C18:1 isomers and to quantify it accurately. For researchers investigating the distinct biological roles of specific cholesteryl ester species, investing in LC-MS/MS-based lipidomics is essential.
References
- 1. Incomplete hydrolysis of cholesteryl esters during the enzymatic cholesterol determination as evidenced by aqueous cholesteryl ester solutions: comparison of six enzymatic procedures with the Liebermann-Burchard method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
Comparative Efficacy of Cholesteryl 11(E)-Vaccenate on Cellular Functions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cholesteryl 11(E)-Vaccenate and its effects on various cell types, benchmarked against other common cholesteryl esters. The information presented is based on available experimental data and inferences from the biological activities of its constituent fatty acid, 11(E)-vaccenic acid, in comparison to other fatty acids like oleic acid and palmitic acid.
Executive Summary
This compound, a trans-fatty acid-containing cholesteryl ester, exhibits distinct effects on cellular processes compared to its cis-isomer counterpart, Cholesteryl Oleate (B1233923), and saturated counterparts like Cholesteryl Palmitate. Emerging research suggests that the specific fatty acid component of a cholesteryl ester plays a crucial role in modulating cellular responses, including inflammation, lipid metabolism, and cell signaling. This guide synthesizes the current understanding of these differential effects, with a focus on macrophages and endothelial cells, to inform future research and drug development.
Data Presentation: Comparative Effects on Cell Types
The following tables summarize the quantitative and qualitative effects of different cholesteryl esters and their constituent fatty acids on key cellular parameters. It is important to note that direct comparative data for this compound is limited; therefore, some data is inferred from studies on vaccenic acid.
Table 1: Comparative Effects on Macrophage Function
| Parameter | This compound (Inferred) | Cholesteryl Oleate | Cholesteryl Palmitate |
| Foam Cell Formation | Moderate lipid accumulation | High lipid accumulation[1] | Moderate to high lipid accumulation |
| Inflammatory Response | Potentially anti-inflammatory at low concentrations | Generally anti-inflammatory[2] | Pro-inflammatory |
| Cholesterol Efflux | Likely reduced compared to Cholesteryl Oleate[2][3] | Promotes cholesterol efflux | May impair cholesterol efflux |
| ACAT Substrate Preference | Moderate substrate for ACAT1 and ACAT2[4] | Preferred substrate for ACAT1[4] | Substrate for ACAT1 and ACAT2 |
Table 2: Comparative Effects on Endothelial Cell Function
| Parameter | This compound (Inferred from Vaccenic Acid) | Cholesteryl Oleate (Inferred from Oleic Acid) | Cholesteryl Palmitate (Inferred from Palmitic Acid) |
| Inflammatory Marker Expression (e.g., VCAM-1, ICAM-1) | Reduced expression compared to elaidic acid, potential for anti-inflammatory effects at certain concentrations.[5] | Reduces pro-inflammatory responses induced by saturated fatty acids.[6] | Induces expression of adhesion molecules. |
| Monocyte Adhesion | Reduced adhesion compared to elaidic acid.[5] | Inhibits monocyte adhesion induced by saturated fatty acids. | Promotes monocyte adhesion. |
| Cell Viability | Slightly more damaging than oleate when applied alone in HepG2 cells.[7][8] | Generally protective against saturated fatty acid-induced toxicity.[6] | Can induce endothelial dysfunction and apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Macrophage Foam Cell Formation and Lipid Accumulation Assay
-
Cell Culture: Mouse peritoneal macrophages or a human monocyte cell line (e.g., THP-1) are differentiated into macrophages using PMA.
-
Treatment: Differentiated macrophages are incubated with acetylated low-density lipoprotein (acLDL) at a concentration of 50 µg/mL to induce foam cell formation.[9] To compare the effects of different cholesteryl esters, cells are co-incubated with this compound, Cholesteryl Oleate, or Cholesteryl Palmitate (e.g., at 10-50 µM).
-
Lipid Staining: After 24-48 hours of incubation, cells are fixed with 4% paraformaldehyde and stained with Oil Red O to visualize neutral lipid droplets.
-
Quantification: The amount of stained lipid is quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at 510 nm. Intracellular triglyceride and cholesteryl ester levels can be measured using commercially available kits.[1]
Endothelial Cell Inflammation Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or an endothelial cell line (e.g., EA.hy926) are cultured to confluence.
-
Treatment: Endothelial cells are pre-incubated with this compound, Cholesteryl Oleate, or Cholesteryl Palmitate (e.g., at 1-50 µM) for 24-48 hours. Following pre-incubation, cells are stimulated with an inflammatory agonist such as tumor necrosis factor-alpha (TNF-α) at 1 ng/mL for 4-24 hours.[5]
-
Analysis of Inflammatory Markers:
-
Gene Expression: RNA is extracted, and the expression of inflammatory genes (e.g., VCAM-1, ICAM-1, IL-6) is quantified using real-time quantitative PCR (RT-qPCR).
-
Protein Expression: Cell surface expression of adhesion molecules is measured by flow cytometry using specific antibodies. Secreted cytokines in the culture medium can be quantified by ELISA.
-
-
Monocyte Adhesion Assay: Fluorescently labeled monocytes (e.g., THP-1 cells) are added to the treated endothelial cell monolayer. After a short incubation, non-adherent monocytes are washed away, and the number of adherent cells is quantified by fluorescence microscopy or a plate reader.
Cholesterol Efflux Assay
-
Cell Culture and Lipid Loading: Macrophages are labeled with [3H]-cholesterol by incubating with acLDL containing the radiolabel for 24 hours to form foam cells.
-
Efflux Medium: After labeling, cells are washed and incubated with serum-free medium containing cholesterol acceptors such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
-
Treatment: The efflux medium is supplemented with this compound, Cholesteryl Oleate, or Cholesteryl Palmitate to assess their impact on cholesterol efflux.
-
Quantification: After 4-24 hours, the radioactivity in the medium and the cells is measured using a scintillation counter. Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Cellular metabolism and signaling of cholesteryl esters.
Caption: Workflow for assessing endothelial cell inflammation.
References
- 1. Oleic acid induces smooth muscle foam cell formation and enhances atherosclerotic lesion development via CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyunsaturated fatty acid relatively decreases cholesterol content in THP-1 macrophage-derived foam cell: partly correlates with expression profile of CIDE and PAT members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible accumulation of cholesteryl esters in macrophages incubated with acetylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cholesteryl 11(E)-Vaccenate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Cholesteryl 11(E)-Vaccenate, a cholesteryl ester utilized in various research applications.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Cholesteryl esters, in their solid form, are generally stable under normal conditions. However, the potential for dust formation necessitates careful handling to avoid inhalation and contact with skin and eyes.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat to prevent skin exposure.
-
Respiratory Protection: If there is a risk of dust formation, use a particle filter respirator.
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste. As a general guideline, cholesteryl esters should not be disposed of down the sink.
For Small Quantities (<50g):
-
Containment: Carefully sweep the solid material onto a sheet of paper or into a suitable container. Avoid generating dust.
-
Packaging: Place the contained solid into a clearly labeled, sealed container designated for non-hazardous solid chemical waste. The label should include the chemical name and quantity.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
Collection: Arrange for collection by a licensed waste disposal contractor.
For Large Quantities (>50g):
-
Containment: Absorb any spills with an inert material like vermiculite, perlite, or sand.
-
Packaging: Scoop the mixture into a designated waste container. Seal and label the container with the chemical name and a clear indication of the contents.
-
Storage: Store the sealed container in a well-ventilated, cool, and dry area, separate from incompatible substances.
-
Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company for pickup and proper disposal.
Quantitative Data Summary
| Property | Value | Reference/Note |
| Molecular Formula | C45H78O2 | [1] |
| Molecular Weight | 651.10 g/mol | [1] |
| Appearance | Solid | General characteristic of cholesteryl esters. |
| Storage Temperature | Freezer | Recommended for maintaining long-term stability.[2] |
| Incompatible Materials | Strong oxidizing agents | General incompatibility for organic esters.[3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) | Can be produced upon combustion.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cholesteryl 11(E)-Vaccenate
Essential Safety and Handling Guide for Cholesteryl 11(E)-Vaccenate
This guide provides crucial safety and logistical information for the handling of this compound, a lipid research chemical. The following procedures are based on best practices for similar chemical compounds and are intended for use by trained professionals in a laboratory setting.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 19485-83-7 |
| Molecular Formula | C45H78O2 |
| Molecular Weight | 651.10 |
| Physical State | Powder Solid |
| Appearance | White |
| Purity | >99% |
Personal Protective Equipment (PPE)
Given that this compound is a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes. The following personal protective equipment is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | For operations where dust may be generated, a particle filter respirator is recommended. In well-ventilated areas, respiratory protection may not be needed under normal use.[1] |
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is essential to maintain a safe laboratory environment.
Handling Procedures
-
Ventilation: Handle in a well-ventilated place.[2] The use of a chemical fume hood is recommended, especially when weighing or transferring the powder.
-
Avoid Dust Formation: Take measures to avoid the generation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1]
Storage
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
Disposal
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contaminated Materials: Adhered or collected material should be promptly disposed of in suitable, closed containers.[2]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention.[1] |
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
